Product packaging for Gosferol(Cat. No.:CAS No. 33783-80-1)

Gosferol

Cat. No.: B192048
CAS No.: 33783-80-1
M. Wt: 286.28 g/mol
InChI Key: BVMOMQJYQYBMKL-UHFFFAOYSA-N
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Description

(R)-Pabulenol is a member of psoralens.
(R)-Pabulenol has been reported in Prangos latiloba, Prangos lophoptera, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O5 B192048 Gosferol CAS No. 33783-80-1

Properties

IUPAC Name

4-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMOMQJYQYBMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Pabulenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33783-80-1
Record name (R)-Pabulenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

123 - 125 °C
Record name (R)-Pabulenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(R)-Pabulenol: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pabulenol, a naturally occurring furanocoumarin, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its known natural sources, alongside a detailed framework for its isolation and purification. While specific quantitative data on yields from natural sources are not extensively documented in publicly available literature, this document compiles generalized experimental protocols based on the isolation of related compounds from the same plant genera. Furthermore, it outlines the analytical techniques required for the characterization of (R)-Pabulenol and discusses strategies for chiral separation.

Introduction to (R)-Pabulenol

(R)-Pabulenol, a member of the psoralen class of organic compounds, is a chiral molecule with the IUPAC name 4-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one. Its chemical and physical properties are summarized in Table 1. Furanocoumarins, as a class, are known for their diverse biological activities, making the isolation and characterization of individual compounds like (R)-Pabulenol a significant area of research.

Table 1: Physicochemical Properties of (R)-Pabulenol

PropertyValueSource
Molecular Formula C₁₆H₁₄O₅PubChem
Molecular Weight 286.28 g/mol PubChem
Appearance Solid (predicted)---
CAS Number 37551-62-5PubChem

Natural Sources

(R)-Pabulenol has been reported to occur in several plant species, primarily within the Apiaceae family. The principal documented sources include:

  • Prangos latiloba [1]

  • Prangos lophoptera [1]

  • Ferula sumbul [2]

  • Ammi majus [2]

It is important to note that while the presence of pabulenol has been confirmed in these species, the specific enantiomeric ratio ((R) vs. (S)) is not always reported. The concentration of (R)-Pabulenol in these plant materials can vary depending on factors such as geographical location, season of harvest, and the specific plant part used for extraction.

Isolation and Purification Methodology

General Experimental Protocol

3.1.1. Plant Material Preparation and Extraction

  • Drying and Grinding: The relevant plant material (e.g., roots, aerial parts) is air-dried or oven-dried at a low temperature (e.g., 40-50 °C) to prevent degradation of thermolabile compounds. The dried material is then coarsely powdered to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. Common solvents for furanocoumarin extraction include methanol, ethanol, chloroform, or n-hexane. Maceration, Soxhlet extraction, or ultrasound-assisted extraction are commonly employed techniques. The choice of solvent will influence the profile of co-extracted compounds.

3.1.2. Purification

The crude extract obtained is a complex mixture of phytochemicals. A multi-step chromatographic approach is necessary to isolate (R)-Pabulenol to a high degree of purity.

  • Liquid-Liquid Partitioning (Optional): The crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to achieve a preliminary fractionation.

  • Column Chromatography: The fraction enriched with furanocoumarins is subjected to column chromatography.

    • Stationary Phase: Silica gel is a common choice for the initial separation of furanocoumarins. Polyamide or Sephadex LH-20 can also be used for further purification steps to remove phenolic compounds and other impurities.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with the addition of a more polar solvent (e.g., ethyl acetate, acetone, or methanol).

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography containing pabulenol are further purified using pTLC or preparative HPLC. Reversed-phase (e.g., C18) or normal-phase columns can be used for HPLC, with the mobile phase optimized for the best separation.

Visualization of the Isolation Workflow

Isolation_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Prangos latiloba) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) Crude_Extract->Column_Chromatography Fractions Fractions Containing Pabulenol Column_Chromatography->Fractions Prep_HPLC Preparative HPLC (C18 column, MeOH/H2O gradient) Fractions->Prep_HPLC Pure_Pabulenol Pure (Racemic) Pabulenol Prep_HPLC->Pure_Pabulenol Chiral_Separation Chiral HPLC (e.g., Chiralcel OD-H) Pure_Pabulenol->Chiral_Separation R_Pabulenol (R)-Pabulenol Chiral_Separation->R_Pabulenol

Caption: Generalized workflow for the isolation of (R)-Pabulenol.

Chiral Separation

Since natural sources may provide pabulenol as a racemic or enantiomerically enriched mixture, a chiral separation step is often necessary to obtain pure (R)-Pabulenol. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Experimental Protocol for Chiral HPLC
  • Chiral Stationary Phase Selection: The choice of CSP is critical for achieving enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for the separation of furanocoumarin enantiomers.

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. Additives such as trifluoroacetic acid or diethylamine may be used in small quantities to improve peak shape.

  • Detection: A UV detector is commonly used, with the wavelength set to the absorption maximum of pabulenol.

Structural Characterization

The identity and purity of the isolated (R)-Pabulenol must be confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Pabulenol (Stereochemistry not always specified)

TechniqueData
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
Mass Spectrometry (MS) Expected m/z for [M+H]⁺: 287.0863

Note: While specific, fully assigned ¹H and ¹³C NMR data for (R)-Pabulenol were not found in the surveyed literature, these techniques are essential for unambiguous structure elucidation. The data presented in Table 2 for mass spectrometry is the expected value based on the molecular formula.

Quantitative Analysis

Quantitative analysis of (R)-Pabulenol in plant extracts and purified fractions is typically performed using HPLC with UV detection.

HPLC Method for Quantification
  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid, e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at the wavelength of maximum absorbance for pabulenol.

  • Quantification: A calibration curve is constructed using a standard of known concentration.

Note on Quantitative Data: Specific data on the yield of (R)-Pabulenol from its natural sources (e.g., in mg per gram of dried plant material) and the purity at different stages of isolation are not well-documented in the readily available scientific literature. Such data would need to be determined empirically for a given plant source and isolation procedure.

Conclusion

This technical guide provides a framework for the isolation and characterization of (R)-Pabulenol from its natural sources. While the presence of this furanocoumarin in several plant species is established, a significant gap exists in the literature regarding detailed and reproducible isolation protocols and quantitative data. The generalized methodologies presented here, based on the isolation of similar compounds, offer a starting point for researchers. Further investigation is required to establish optimized and validated protocols for the efficient isolation of (R)-Pabulenol and to fully characterize its biological potential. The development of robust chiral separation methods will be crucial for obtaining enantiomerically pure (R)-Pabulenol for pharmacological studies.

References

An In-depth Technical Guide to the Discovery and Characterization of Gossypol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial search for "Gosferol" did not yield any relevant information, suggesting that the term may be a misspelling or refer to a substance not widely documented in scientific literature. This guide focuses on Gossypol , a natural compound with a rich history of discovery and extensive scientific characterization, which may be the intended subject of the query.

This technical guide provides a comprehensive overview of Gossypol for researchers, scientists, and drug development professionals. It covers the compound's discovery, its detailed chemical and biological characterization, mechanisms of action, and relevant experimental protocols.

Discovery and History

Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium).[1] Its discovery and the understanding of its biological effects have a long and fascinating history. The initial observation of its effects dates back to 1929 in Jiangxi, China, where a correlation was noted between low male fertility and the use of crude cottonseed oil for cooking.[1] The compound responsible for this contraceptive effect was later identified as gossypol.[1]

While James Longmore is often credited with the discovery of gossypol in 1886, he only isolated it in a crude form.[1][2] The name "gossypol" was coined in 1899 by Leon Marchlewski, who was the first to purify the compound and investigate some of its chemical properties.[1][2] The toxic properties of cottonseed, known since the 19th century, were first attributed to gossypol in 1915 by W. A. Withers and F. E. Carruth.[1] Its chemical formula was established in 1927 by Earl Perry Clark.[1]

In the 1970s, the Chinese government initiated extensive research into gossypol's use as a male oral contraceptive, involving over 10,000 subjects in a decade-long study.[1] These studies concluded that gossypol was a reliable contraceptive that could be administered orally without disrupting male hormonal balance.[1] However, concerns about side effects, including hypokalemia and irreversible infertility in a percentage of subjects, led to its eventual abandonment for this purpose.[1] Despite this, gossypol continues to be a subject of significant research interest due to its diverse biological activities, including antitumor and antiviral properties.[3][4]

Characterization of Gossypol

Gossypol is a yellow pigment and a phenolic aldehyde that can permeate cells and act as an inhibitor for several dehydrogenase enzymes.[1]

Chemical and Physical Properties

Gossypol's chemical structure is complex, consisting of two naphthalene rings joined by a single bond, leading to atropisomerism. This means it exists as two enantiomers, (+)-gossypol and (–)-gossypol, which have different biochemical properties.[1] The (–)-gossypol isomer is generally considered to be the more biologically active form. Gossypol can also exist in different tautomeric forms: aldehyde, ketone, and lactol.[3][4]

PropertyValueReference
Molecular Formula C₃₀H₃₀O₈[4]
CAS Number 303-45-7[1]
Appearance Yellow crystalline solid[1]
Solubility Lipid-soluble[2]
Biological Activity Antifertility, antitumor, antiviral, antioxidant, antibacterial, antimalarial[2]
Biosynthesis

Gossypol is a terpenoid aldehyde synthesized metabolically from acetate through the isoprenoid pathway. The process begins with the formation of the sesquiterpene precursor farnesyl diphosphate (FPP) from geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP). A series of enzymatic reactions, including oxidation steps catalyzed by cytochrome P450 enzymes, leads to the formation of hemigossypol, which then undergoes a phenolic oxidative coupling to form gossypol.[1][5]

Mechanism of Action and Signaling Pathways

Gossypol exhibits a wide range of biological effects by modulating multiple cellular signaling pathways. Its mechanisms of action are complex and can be cell-type specific.

Antitumor Activity and Signaling

Gossypol has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines. One of the key mechanisms is the induction of apoptosis through the mitochondrial pathway.

Mitochondrial Apoptosis Pathway Induced by Gossypol:

Gossypol-induced reactive oxygen species (ROS) play a crucial role in initiating apoptosis.[6][7] Excessive ROS can inhibit the activity of SIRT1, a deacetylase.[6] Inhibition of SIRT1 leads to an increase in the intracellular concentration of p53, as deacetylated p53 is more stable.[6] Elevated p53 levels then upregulate the expression of PUMA (p53 upregulated modulator of apoptosis), which in turn affects mitochondrial permeability and triggers the apoptotic cascade.[6]

Gossypol_Apoptosis_Pathway Gossypol Gossypol ROS ↑ Reactive Oxygen Species (ROS) Gossypol->ROS SIRT1 SIRT1 Activity ↓ ROS->SIRT1 p53 ↑ p53 SIRT1->p53 PUMA ↑ PUMA p53->PUMA Mitochondria Mitochondrial Dysfunction PUMA->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Gossypol-induced mitochondrial apoptosis pathway.

Insulin Mimetic and Glucose Uptake Signaling

Recent studies have shown that gossypol can ameliorate glucose uptake by mimicking insulin signaling pathways.[8] It activates the insulin receptor substrate 1 (IRS-1)/protein kinase B (Akt) signaling cascade, which enhances the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake in muscle cells.[8]

Gossypol_Insulin_Pathway Gossypol Gossypol IRS1_Akt IRS-1/Akt Pathway Activation Gossypol->IRS1_Akt GLUT4 GLUT4 Translocation IRS1_Akt->GLUT4 Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake

Caption: Gossypol's insulin-mimetic signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of gossypol.

Extraction of Gossypol from Cottonseed

Objective: To extract gossypol from cottonseed meal for experimental use.

Protocol: Several methods have been developed for the extraction of gossypol. A common approach involves solvent extraction.

  • Materials: Cottonseed meal, acetone, isopropanol, ethanol, water, citric acid.

  • Procedure:

    • Perform a first-stage extraction of the cottonseed kernel powder with acetone to remove the oil.[9]

    • The de-oiled sample is then subjected to a second-stage extraction. A mixture of ethanol and water (e.g., 50:50 ratio) with the addition of citric acid (e.g., 0.2 M) can be used.[9]

    • The sample-to-solvent ratio is typically around 1:15.[9]

    • The mixture is incubated at an elevated temperature (e.g., 100°C) for a specific duration (e.g., 30 minutes).[9]

    • The extract is then filtered and the solvent is evaporated to obtain crude gossypol, which can be further purified using chromatographic techniques.

Quantification of Free and Total Gossypol

Objective: To determine the concentration of free and total gossypol in a sample.

Protocol: The American Oil Chemists' Society (AOCS) provides official methods for gossypol analysis.

  • AOCS Official Method Ba 7-58 (Free Gossypol): This method involves extracting free gossypol with a solvent mixture and then reacting it with aniline to form dianilinogossypol, which is quantified spectrophotometrically.[10]

  • AOCS Official Method Ba 8-78 (Total Gossypol): This method determines the total gossypol content, including both free and bound forms.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods have also been developed for more sensitive and specific quantification of gossypol.[10]

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of gossypol on cancer cells.

Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., male germline stem cells) in appropriate media and conditions.[6]

  • Gossypol Treatment: Treat the cells with varying concentrations of gossypol for a specified duration (e.g., 5 μM for 36 hours).[6]

  • Cell Viability Assay (e.g., MTT assay): To determine the effect of gossypol on cell proliferation and viability.

  • Apoptosis Staining (Hoechst 33342): Stain the cells with Hoechst 33342 to visualize nuclear morphology changes characteristic of apoptosis (e.g., chromatin condensation).[6]

  • Annexin V-FITC/PI Staining: Use Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[6]

  • Caspase Activity Assay: Measure the activity of key apoptosis-related enzymes like Caspase-3 and Caspase-9 to confirm the activation of the apoptotic pathway.[6]

Experimental Workflow for Apoptosis Assay:

Apoptosis_Workflow Start Cell Culture Treatment Gossypol Treatment Start->Treatment Staining Hoechst/Annexin V Staining Treatment->Staining Caspase Caspase Activity Assay Treatment->Caspase Analysis Microscopy/Flow Cytometry Staining->Analysis Result Apoptosis Quantification Analysis->Result Caspase->Result

Caption: Workflow for assessing gossypol-induced apoptosis.

Conclusion

Gossypol is a natural product with a remarkable history and a diverse range of biological activities. Its journey from a compound causing infertility to a potential therapeutic agent for cancer and other diseases highlights the importance of continued research into natural products. This guide has provided a technical overview of its discovery, characterization, and mechanisms of action, along with key experimental protocols. A thorough understanding of its complex pharmacology and toxicology is essential for harnessing its therapeutic potential while mitigating its adverse effects. Further research is warranted to explore the full therapeutic utility of gossypol and its derivatives in various clinical applications.

References

Spectroscopic Profile of (R)-Pabulenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural furanocoumarin, (R)-Pabulenol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for (R)-Pabulenol (Molecular Formula: C₁₆H₁₄O₅, Molecular Weight: 286.28 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Pabulenol

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
36.26d9.6
48.15d9.6
57.37s
97.78d2.3
107.02d2.3
1'4.75dd8.8, 2.8
2'a4.60dd11.2, 2.8
2'b4.45dd11.2, 8.8
4'a5.12s
4'b5.02s
5'1.83s
OH3.10br s

Solvent: CDCl₃. Data is for pabulenol, stereochemistry at C-1' may vary but spectral data is expected to be highly similar.

Table 2: ¹³C NMR Spectroscopic Data for Pabulenol

Atom No.Chemical Shift (δ, ppm)
2161.2
3112.9
4144.9
4a114.8
5107.0
6149.5
7114.3
8144.5
9105.5
10146.5
1'75.1
2'72.3
3'145.8
4'113.8
5'18.2

Solvent: CDCl₃. Data is for pabulenol, stereochemistry at C-1' may vary but spectral data is expected to be highly similar.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Pabulenol

TechniqueIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI-MSPositive287269, 229, 203, 187, 175
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for Pabulenol

Wavenumber (cm⁻¹)Assignment
~3450O-H stretch (hydroxyl)
~2970, 2930C-H stretch (aliphatic)
~1720C=O stretch (lactone)
~1630, 1580C=C stretch (aromatic/furan)
~1100C-O stretch (ether)

Data is characteristic for furanocoumarins with similar functional groups.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products, particularly furanocoumarins.

NMR Spectroscopy

A sample of (R)-Pabulenol is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR Spectroscopy: To confirm the structural assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed. These experiments help to establish connectivity between protons and carbons in the molecule.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of (R)-Pabulenol is prepared in a suitable solvent such as methanol or acetonitrile.

  • Analysis: The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC). The mass spectrometer is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Fragmentation Analysis (MS/MS): To obtain information about the structure, tandem mass spectrometry (MS/MS) experiments are performed. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of (R)-Pabulenol is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

  • Analysis: The sample is placed in the IR beam path, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like (R)-Pabulenol.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of (R)-Pabulenol cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Isolation Isolation from Natural Source (e.g., Prangos pabularia) Purification Purification (e.g., Chromatography) Isolation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Pure Sample MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Pure Sample IR Infrared Spectroscopy (FTIR) Purification->IR Pure Sample Data_Integration Integration of Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Elucidation Structure Elucidation of (R)-Pabulenol Data_Integration->Structure_Elucidation

Caption: A flowchart outlining the key stages from isolation to structural confirmation of (R)-Pabulenol.

References

Unraveling the Stereochemistry of (R)-Pabulenol: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure of (R)-Pabulenol, a naturally occurring furocoumarin. The document details the key experimental data and methodologies employed in its structural determination, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

(R)-Pabulenol, with the chemical formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol , is systematically named 4-((R)-2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one.[1] It belongs to the psoralen class of compounds, which are known for their photosensitizing properties.[1][2][3] This molecule has been isolated from various plant species, including those of the Prangos genus, such as Prangos latiloba and Prangos lophoptera.[1]

Physicochemical and Spectroscopic Data

The elucidation of the chemical structure of (R)-Pabulenol has been achieved through a combination of spectroscopic techniques and physical measurements. A summary of the key data is presented below.

Property / Technique Data
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
Physical Description Solid
Melting Point 123 - 125 °C[1]
Optical Rotation [α]¹⁸D +8.6° (c 0.46, EtOH)

Table 1: Physicochemical Properties of (R)-Pabulenol

Technique Key Observations
¹H NMR Data reveals signals corresponding to the furocoumarin core and the 2-hydroxy-3-methylbut-3-enoxy side chain.
¹³C NMR The spectrum displays 16 distinct carbon signals, consistent with the molecular formula.
Mass Spectrometry (MS) The molecular ion peak and fragmentation pattern confirm the molecular weight and structural fragments.

Table 2: Summary of Spectroscopic Data for (R)-Pabulenol

Detailed, quantitative NMR and MS data, while referenced in databases, require access to primary literature for a full analysis.

Experimental Protocols

The structural determination of a natural product like (R)-Pabulenol follows a systematic workflow. The protocols outlined below are representative of the standard procedures employed in the field.

Isolation of (R)-Pabulenol

A typical isolation procedure from a plant source, such as Prangos species, involves the following steps:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, often using a series of solvents with increasing polarity (e.g., hexane, chloroform, methanol).

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography on silica gel.

  • Purification: Final purification of the isolated compound is achieved through methods such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra are analyzed to piece together the molecular structure.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.[1]

  • Ionization: An appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), is used to generate charged molecules.

  • Data Acquisition: The mass-to-charge ratios (m/z) of the molecular ion and its fragments are recorded. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Determination of Absolute Stereochemistry

The "(R)" designation in (R)-Pabulenol refers to the specific three-dimensional arrangement of atoms at the chiral center in the side chain.

  • Optical Rotation Measurement: The specific rotation of a solution of the purified compound is measured using a polarimeter.[4][5][6] The sign and magnitude of the rotation are characteristic of a particular enantiomer. The positive value of +8.6° for (R)-Pabulenol is a key identifier.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a natural product like (R)-Pabulenol can be visualized as a logical workflow, starting from the biological source and culminating in the final, stereochemically defined structure.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic and Physical Analysis cluster_interpretation Data Interpretation and Structure Determination Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation Purified Compound Purified Compound Fractionation->Purified Compound NMR NMR Purified Compound->NMR MS MS Purified Compound->MS Optical Rotation Optical Rotation Purified Compound->Optical Rotation 2D Structure 2D Structure NMR->2D Structure MS->2D Structure Absolute Stereochemistry Absolute Stereochemistry Optical Rotation->Absolute Stereochemistry Final 3D Structure Final 3D Structure 2D Structure->Final 3D Structure Absolute Stereochemistry->Final 3D Structure

Figure 1: Workflow for the structure elucidation of (R)-Pabulenol.

Signaling Pathways and Biological Activity

While this guide focuses on the chemical structure elucidation, it is noteworthy that furocoumarins, as a class, are known to interact with biological systems, primarily through photosensitization. Upon activation by UVA radiation, they can form adducts with DNA and other cellular components, which is the basis for their use in PUVA (Psoralen + UVA) therapy for skin disorders.[7] Further research is needed to fully characterize the specific signaling pathways modulated by (R)-Pabulenol and its potential therapeutic applications.

References

The Biosynthetic Pathway of Pabulenol in Prangos Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pabulenol, a furanocoumarin found in various Prangos species, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of pabulenol in Prangos species, based on the current scientific understanding of furanocoumarin biosynthesis in the Apiaceae family. While the complete enzymatic cascade in Prangos has yet to be fully elucidated, this document synthesizes existing knowledge to present a putative pathway, details key enzyme classes involved, and offers representative experimental protocols for their characterization.

Introduction to Pabulenol and Prangos Species

The genus Prangos, belonging to the Apiaceae family, is a rich source of diverse secondary metabolites, particularly coumarins and furanocoumarins.[1][2] Pabulenol is a notable angular furanocoumarin derivative that has been isolated from several Prangos species, including Prangos pabularia.[3][4] Furanocoumarins are known for their wide range of biological activities, and understanding their biosynthesis is a key area of research for drug discovery and development.

Proposed Biosynthetic Pathway of Pabulenol

The biosynthesis of pabulenol is believed to follow the general phenylpropanoid pathway, leading to the formation of the core coumarin structure, which is then further modified through prenylation and a series of oxidative reactions. The proposed pathway begins with the central precursor, umbelliferone .

Formation of the Core Coumarin Structure

The biosynthesis of umbelliferone, the foundational molecule for pabulenol and other furanocoumarins, originates from the shikimate pathway, yielding L-phenylalanine. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), convert L-phenylalanine to p-coumaroyl-CoA. Subsequent ortho-hydroxylation and lactonization lead to the formation of umbelliferone.

Key Steps from Umbelliferone to Pabulenol

The proposed biosynthetic steps transforming umbelliferone into pabulenol are outlined below. It is important to note that while the initial steps are well-established in the biosynthesis of related furanocoumarins, the specific enzymes for the final modifications leading to pabulenol in Prangos species are yet to be definitively characterized.

Step 1: C8-Prenylation of Umbelliferone

The first committed step towards the biosynthesis of angular furanocoumarins like pabulenol is the prenylation of umbelliferone at the C8 position. This reaction is catalyzed by a prenyltransferase (PT) , which transfers a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring of umbelliferone to yield osthenol .

  • Enzyme Class: Prenyltransferase (UbiA superfamily)

  • Substrates: Umbelliferone, Dimethylallyl pyrophosphate (DMAPP)

  • Product: Osthenol

Step 2: Furan Ring Formation

Following prenylation, the prenyl side chain of osthenol undergoes cyclization to form the furan ring, a hallmark of furanocoumarins. This transformation is catalyzed by a cytochrome P450 monooxygenase (CYP) , specifically a psoralen synthase-type enzyme. This reaction likely proceeds through a hydroxylated intermediate to form columbianetin . Subsequently, a dehydratase acts on columbianetin to yield angelicin , the parent angular furanocoumarin. For the biosynthesis of pabulenol, a related furanocoumarin precursor is formed from osthenol, which we will designate as Pre-pabulenol furanocoumarin .

  • Enzyme Class: Cytochrome P450 Monooxygenase (e.g., CYP71AJ family), Dehydratase

  • Substrate: Osthenol

  • Intermediate: Columbianetin

  • Product: Pre-pabulenol furanocoumarin (an angelicin-type structure)

Step 3: Hydroxylation of the Prenyl-derived Moiety

The final and defining step in the biosynthesis of pabulenol is the specific hydroxylation of the dimethylallyl-derived side chain of the furanocoumarin precursor. This reaction is hypothesized to be catalyzed by another cytochrome P450 monooxygenase or a 2-oxoglutarate-dependent dioxygenase (2-ODD) . This enzyme would introduce a hydroxyl group at a specific carbon of the isopropenyl group, leading to the formation of pabulenol .

  • Enzyme Class: Cytochrome P450 Monooxygenase or 2-Oxoglutarate-Dependent Dioxygenase

  • Substrate: Pre-pabulenol furanocoumarin

  • Product: Pabulenol

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics, substrate concentrations, and product yields for the biosynthetic pathway of pabulenol in Prangos species. The following table presents hypothetical data ranges based on studies of analogous enzymes in other Apiaceae species to serve as a reference for future research.

Enzyme ClassSubstrateApparent Km (µM)Apparent kcat (s-1)
PrenyltransferaseUmbelliferone20 - 1500.01 - 0.5
DMAPP10 - 100
Cytochrome P450 (Psoralen synthase type)Osthenol5 - 500.05 - 1.0
Cytochrome P450 (Hydroxylase)Pre-pabulenol furanocoumarin1 - 250.1 - 2.0

Note: These values are illustrative and will require experimental validation for the specific enzymes in Prangos species.

Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of pabulenol.

Protocol for Isolation and Characterization of Prenyltransferase Activity

Objective: To isolate microsomal fractions from Prangos tissues and assay for umbelliferone C8-prenyltransferase activity.

Materials:

  • Fresh or frozen Prangos plant material (e.g., roots, leaves)

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10 mM DTT, 5% (w/v) polyvinylpolypyrrolidone)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Substrates: Umbelliferone, Dimethylallyl pyrophosphate (DMAPP)

  • Liquid nitrogen, centrifuge, ultracentrifuge, spectrophotometer, HPLC system.

Methodology:

  • Microsome Isolation:

    • Grind frozen plant tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in ice-cold extraction buffer.

    • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 min at 4°C to remove cell debris.

    • Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C.

    • Resuspend the resulting microsomal pellet in a minimal volume of assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Set up the reaction mixture containing assay buffer, umbelliferone (e.g., 100 µM), DMAPP (e.g., 200 µM), and the microsomal protein preparation (e.g., 50-100 µg).

    • Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

    • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

    • Centrifuge to separate the phases and collect the ethyl acetate layer.

    • Evaporate the solvent and redissolve the residue in methanol.

  • Product Analysis:

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) using a C18 column.

    • Use a gradient of water and acetonitrile (both with 0.1% formic acid) for separation.

    • Monitor the elution profile at a wavelength of approximately 320-340 nm.

    • Identify the osthenol peak by comparing its retention time and UV spectrum with an authentic standard.

    • Quantify the product formation based on a standard curve.

Protocol for Heterologous Expression and Functional Characterization of Cytochrome P450 Enzymes

Objective: To identify and functionally characterize the cytochrome P450 enzymes involved in furan ring formation and hydroxylation.

Materials:

  • Prangos cDNA library or total RNA for gene cloning.

  • Yeast expression vector (e.g., pYES-DEST52) and Saccharomyces cerevisiae strain (e.g., WAT11).

  • Agrobacterium tumefaciens and Nicotiana benthamiana for transient plant expression.

  • Substrates (osthenol, putative pre-pabulenol furanocoumarin).

  • Yeast culture media, appropriate antibiotics and induction agents (e.g., galactose for yeast).

  • Microsome isolation buffers (as in 4.1).

  • NADPH, HPLC, and LC-MS systems.

Methodology:

  • Gene Identification and Cloning:

    • Identify candidate CYP genes from a Prangos transcriptome database based on homology to known furanocoumarin biosynthetic CYPs.

    • Amplify the full-length coding sequences by PCR and clone them into an appropriate expression vector.

  • Heterologous Expression in Yeast:

    • Transform the yeast strain with the CYP expression constructs.

    • Grow the transformed yeast in selective media and then induce protein expression.

    • Prepare microsomes from the yeast cultures as described in protocol 4.1.

  • Enzyme Assays with Yeast Microsomes:

    • Perform enzyme assays using the yeast microsomes, the appropriate substrate (osthenol or the furanocoumarin precursor), and NADPH as a cofactor.

    • Analyze the reaction products by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected hydroxylated and cyclized products.

  • Transient Expression in N. benthamiana (optional):

    • Infiltrate N. benthamiana leaves with Agrobacterium carrying the CYP expression construct.

    • After 3-5 days, harvest the infiltrated leaves and extract metabolites.

    • Analyze the extracts by LC-MS to detect the in planta production of the target compounds.

Visualizations

Proposed Biosynthetic Pathway of Pabulenol

Pabulenol Biosynthesis Umbelliferone Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase (PT) PrePabulenol Pre-pabulenol furanocoumarin Osthenol->PrePabulenol Cytochrome P450 (Psoralen synthase-like) Pabulenol Pabulenol PrePabulenol->Pabulenol Cytochrome P450 / 2-ODD (Hydroxylase)

Caption: Proposed biosynthetic pathway of pabulenol from umbelliferone.

Experimental Workflow for Enzyme Characterization

Enzyme Characterization Workflow PlantMaterial Prangos Species Plant Material MicrosomeIsolation Microsome Isolation PlantMaterial->MicrosomeIsolation GeneCloning Candidate Gene Identification & Cloning PlantMaterial->GeneCloning Transcriptome Analysis EnzymeAssay Enzyme Assay (Substrates + Cofactors) MicrosomeIsolation->EnzymeAssay ProductAnalysis Product Analysis (HPLC, LC-MS) EnzymeAssay->ProductAnalysis HeterologousExpression Heterologous Expression (Yeast / N. benthamiana) GeneCloning->HeterologousExpression FunctionalAssay Functional Assay of Recombinant Enzyme HeterologousExpression->FunctionalAssay Characterization Enzyme Characterization (Kinetics, Substrate Specificity) FunctionalAssay->Characterization

Caption: General workflow for characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of pabulenol in Prangos species is a multi-step enzymatic process that builds upon the well-established furanocoumarin pathway. While the precise enzymes responsible for the final oxidative modifications remain to be characterized, this guide provides a robust framework for future research. The elucidation of the complete pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable furanocoumarins. The provided experimental protocols offer a starting point for researchers aiming to isolate and characterize the novel enzymes involved in pabulenol biosynthesis.

References

Physical and chemical properties of (R)-Pabulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Pabulenol , a naturally occurring furanocoumarin, presents a subject of interest for its potential biological activities, characteristic of the psoralen class of compounds to which it belongs. This technical guide provides a detailed overview of its known physical and chemical properties, general experimental protocols for its isolation and analysis, and an exploration of the signaling pathways associated with the broader psoralen family.

Physical and Chemical Properties

(R)-Pabulenol is a solid compound with a defined molecular structure and specific physicochemical characteristics.[1] The quantitative properties are summarized in Table 1 for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₅PubChem[1]
Molecular Weight 286.28 g/mol PubChem[1]
Melting Point 123 - 125 °CPubChem[1]
Physical Description SolidPubChem[1]
IUPAC Name 4-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-onePubChem
CAS Number 37551-62-5PubChem[1]
XLogP3 2.9PubChem[1]
Polar Surface Area 68.9 ŲPubChem[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis, purification, and analysis of (R)-Pabulenol are not extensively documented in publicly available literature, general methodologies applicable to furanocoumarins can be adapted.

Synthesis of Furanocoumarins

The synthesis of furanocoumarins, including structures analogous to pabulenol, can be achieved through various established organic chemistry routes. Common strategies involve the construction of the furan ring onto a pre-existing coumarin scaffold or the formation of the pyrone ring on a benzofuran core.[1][2] A general workflow for a potential synthetic approach is outlined below.

G Start Starting Materials (e.g., Hydroxycoumarin) Step1 Alkylation/Acylation Start->Step1 Step2 Claisen/Fries Rearrangement Step1->Step2 Step3 Cyclization (e.g., Perkin or Wittig reaction) Step2->Step3 Step4 Functional Group Interconversion Step3->Step4 End (R)-Pabulenol Analog Step4->End

Caption: Generalized synthetic workflow for furanocoumarins.

Extraction and Purification of Natural Furanocoumarins

(R)-Pabulenol has been identified in plants such as Prangos latiloba and Prangos lophoptera.[1] The extraction and purification of furanocoumarins from plant matrices typically involve the following steps:

  • Extraction : Microwave-assisted extraction (MAE) is an efficient method for extracting furanocoumarins from plant material.[3] Optimized parameters often include the use of a non-polar solvent like hexane, a specific solvent-to-solid ratio (e.g., 20:1), elevated temperatures (e.g., 70°C), and a defined extraction time (e.g., 10 minutes).[3] Conventional techniques like maceration or Soxhlet extraction with solvents of varying polarities (e.g., petroleum ether, chloroform, ethanol) are also employed.[4]

  • Purification :

    • Solid-Phase Extraction (SPE) : Crude extracts can be purified using SPE with sorbents like silica gel. A stepwise elution with a solvent gradient (e.g., hexane-acetone mixture) can effectively separate furanocoumarins from other phytochemicals.[3]

    • Column Chromatography : Gravitational column chromatography using silica gel or aluminum oxide is a common technique for the fractionation of furanocoumarins.[4] Elution is typically performed with a mixture of solvents with increasing polarity.[4]

    • High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is used for the final purification of individual furanocoumarins to a high degree of purity.

A general workflow for the extraction and purification of furanocoumarins from a plant source is depicted below.

G Plant Plant Material Extraction Extraction (e.g., MAE with Hexane) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SPE Solid-Phase Extraction (Silica Gel) CrudeExtract->SPE Fractions Furanocoumarin-Rich Fractions SPE->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Pure (R)-Pabulenol HPLC->PureCompound

Caption: General workflow for furanocoumarin extraction and purification.

Spectroscopic Analysis

The structural elucidation of (R)-Pabulenol relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR : Provides information on the number, environment, and connectivity of protons in the molecule.

    • ¹³C-NMR : Reveals the number and types of carbon atoms. PubChem indicates the availability of a ¹³C-NMR spectrum for (R)-Pabulenol.[1]

    • 2D-NMR (COSY, HSQC, HMBC) : Used to establish detailed correlations between protons and carbons, confirming the overall structure.

  • Mass Spectrometry (MS) :

    • GC-MS : PubChem lists GC-MS data for (R)-Pabulenol.[1] This technique provides the molecular weight and fragmentation pattern, which aids in structural identification. The fragmentation of furanocoumarins often involves characteristic losses from the molecular ion.

    • High-Resolution Mass Spectrometry (HRMS) : Used to determine the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy :

    • FTIR : Provides information about the functional groups present in the molecule. For a furanocoumarin like (R)-Pabulenol, characteristic absorption bands for C=O (lactone), C=C (aromatic and furan rings), and C-O (ether) bonds would be expected.[5]

Biological Activity and Signaling Pathways (of Psoralens)

Direct experimental evidence for the biological activities and specific signaling pathways of (R)-Pabulenol is currently limited in the scientific literature. However, as a member of the psoralen family, its biological effects are anticipated to be similar to those of other well-studied psoralens. The primary mechanism of action for psoralens involves photosensitization upon exposure to ultraviolet A (UVA) radiation, a treatment modality known as PUVA (Psoralen + UVA) therapy.[6]

DNA Intercalation and Cross-linking

The most well-characterized mechanism of psoralens is their interaction with DNA.[6]

  • Intercalation : Psoralen molecules intercalate into the DNA double helix, positioning themselves between adjacent base pairs.[7]

  • Mono-adduct Formation : Upon exposure to UVA light, the psoralen molecule can form a covalent bond with a pyrimidine base (primarily thymine), creating a monoadduct.[7]

  • Interstrand Cross-link (ICL) Formation : A second photochemical reaction can occur, where the psoralen monoadduct absorbs another photon and forms a covalent bond with a pyrimidine on the complementary DNA strand, resulting in an interstrand cross-link.[7] This cross-linking prevents DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[6]

G Psoralen (R)-Pabulenol (Psoralen) Intercalation Intercalation Psoralen->Intercalation DNA Cellular DNA DNA->Intercalation UVA1 UVA Light Intercalation->UVA1 MonoAdduct Mono-adduct Formation UVA1->MonoAdduct UVA2 UVA Light MonoAdduct->UVA2 ICL Interstrand Cross-link (ICL) UVA2->ICL Apoptosis Apoptosis ICL->Apoptosis

Caption: Mechanism of psoralen-induced DNA cross-linking and apoptosis.

Effects on Cellular Signaling Pathways

Beyond their direct effects on DNA, photoactivated psoralens have been shown to modulate cellular signaling pathways, which may contribute to their therapeutic effects.

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling : Psoralens, in combination with UVA light, have been found to inhibit the binding of epidermal growth factor (EGF) to its receptor (EGFR).[8][9] This inhibition appears to be due to a decrease in the number of available EGF receptors on the cell surface.[8] Photoactivated psoralens can induce phosphorylation of the EGF receptor, which may alter its affinity for EGF and inhibit its intrinsic tyrosine kinase activity.[9][10]

  • Inhibition of Tyrosine Kinase Signaling : Some studies suggest that psoralens can directly or indirectly inhibit tyrosine kinase signaling.[6] For example, photo-activated 8-methoxypsoralen has been shown to interact with the catalytic kinase domain of the ErbB2 receptor tyrosine kinase, blocking its signaling and inducing apoptosis in cancer cells.[11]

The diagram below illustrates the potential impact of photoactivated psoralens on EGFR signaling.

G cluster_0 Normal Signaling cluster_1 Psoralen + UVA Effect EGF EGF EGFR EGF Receptor EGF->EGFR TK Tyrosine Kinase Activation EGFR->TK Downstream Downstream Signaling (Proliferation, Survival) TK->Downstream Psoralen Photoactivated Psoralen EGFR_Inhibit EGF Receptor Psoralen->EGFR_Inhibit Inhibits EGF Binding & Induces Phosphorylation TK_Inhibit Tyrosine Kinase Inhibition EGFR_Inhibit->TK_Inhibit Downstream_Inhibit Inhibition of Proliferation & Survival TK_Inhibit->Downstream_Inhibit

Caption: Proposed mechanism of psoralen-mediated inhibition of EGFR signaling.

Conclusion

(R)-Pabulenol is a furanocoumarin with defined physical and chemical properties. While specific biological data for this compound is sparse, its classification as a psoralen suggests a potential for photoactivated biological activity, primarily through DNA intercalation and cross-linking, as well as through the modulation of key cellular signaling pathways such as those involving receptor tyrosine kinases. Further research is warranted to elucidate the specific biological effects and therapeutic potential of (R)-Pabulenol. The experimental protocols and mechanistic insights provided in this guide, based on the broader furanocoumarin and psoralen literature, offer a foundational framework for future investigations into this compound.

References

(R)-Pabulenol solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of (R)-Pabulenol in Organic Solvents

Disclaimer: Publicly available, comprehensive quantitative solubility data for (R)-Pabulenol in a wide range of organic solvents is limited. This guide synthesizes the available physicochemical information, provides solubility data for the parent compound psoralen as a relevant analogue, and presents a detailed, generalized experimental protocol for researchers to determine the solubility of (R)-Pabulenol.

Introduction to (R)-Pabulenol

(R)-Pabulenol is a naturally occurring furanocoumarin, a class of organic compounds known for their photosensitizing effects and other biological activities.[1] Structurally, it is a derivative of psoralen.[1][2] Understanding the solubility of (R)-Pabulenol is critical for professionals in drug development and scientific research, as it directly impacts formulation, bioavailability, and the design of in vitro and in vivo experiments.

This document serves as a technical resource, providing a framework for understanding and determining the solubility of (R)-Pabulenol in various organic solvents.

Chemical Structure of (R)-Pabulenol:

  • IUPAC Name: 4-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one[1]

  • Molecular Formula: C₁₆H₁₄O₅[1]

  • Molecular Weight: 286.28 g/mol [1]

Physicochemical Properties

The physicochemical properties of a compound are foundational to predicting its solubility behavior. The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be soluble in one another. (R)-Pabulenol possesses both polar functional groups (a hydroxyl group and ether linkages) and a large, relatively nonpolar aromatic core, suggesting a complex solubility profile.

A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₅PubChem[1]
Molecular Weight 286.28 g/mol PubChem[1]
Physical Description SolidHuman Metabolome Database[1]
Melting Point 123 - 125 °CHuman Metabolome Database[1]
XLogP3 2.9PubChem[1]

XLogP3 is a computed measure of hydrophobicity. A value of 2.9 indicates moderate lipophilicity, suggesting potential solubility in a range of organic solvents.

Solubility Profile

Predicted Solubility of (R)-Pabulenol

Based on its structure, the solubility of (R)-Pabulenol can be qualitatively predicted. The furanocoumarin core is aromatic and largely nonpolar, while the side chain introduces polarity through a hydroxyl (-OH) and an ether (-O-) group.

Quantitative Solubility of Psoralen (Structural Analogue)
SolventSolubility (approx.)Source
Dimethylformamide (DMF)30 mg/mLCayman Chemical[3][4]
Dimethyl Sulfoxide (DMSO)30 mg/mLCayman Chemical[3][4]
Ethanol1 mg/mLCayman Chemical[3][4]
Ethanol (alternative value)10 mg/mLLKT Labs[5]
Water1.93 mg/mL at 25°CLKT Labs[5]

Note: The difference in reported ethanol solubility highlights the importance of experimental verification.

Experimental Protocol: Thermodynamic Solubility Determination

For researchers needing precise solubility values, the Saturation Shake-Flask Method is a reliable and widely accepted technique for determining thermodynamic solubility.[6] The following protocol is a generalized procedure that can be adapted for (R)-Pabulenol.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7]

Materials and Equipment
  • Reagents: (R)-Pabulenol (solid), analytical grade organic solvents, HPLC-grade solvents for analysis (e.g., acetonitrile, water), reference standard of (R)-Pabulenol.

  • Equipment: Analytical balance, temperature-controlled orbital shaker or magnetic stirrer, centrifuge, vials with screw caps, volumetric flasks, pipettes, syringe filters (e.g., 0.22 µm PTFE), HPLC system with a UV detector.

Experimental Workflow Diagram

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid (R)-Pabulenol to a series of vials (performing the experiment in triplicate is recommended). The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. To ensure complete separation, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.[6]

  • Sample Collection: Carefully pipette an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

  • Filtration and Dilution: Filter the collected supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample by HPLC. The concentration of (R)-Pabulenol is determined by comparing its peak area to a standard calibration curve prepared from known concentrations of a reference standard. The final solubility is calculated by accounting for the dilution factor.

Conclusion

While specific, tabulated solubility data for (R)-Pabulenol in a broad array of organic solvents is not currently published, this guide provides the necessary tools for researchers to approach this challenge. By understanding its physicochemical properties and leveraging data from structural analogues like psoralen, informed decisions about solvent selection can be made. Furthermore, the detailed shake-flask experimental protocol offers a robust and reliable method for generating the precise, quantitative data required for advanced research and development.

References

Unveiling the Presence of Kaempferol in Medicinal Flora: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The query for "Gosferol" did not yield significant results in scientific literature. It is presumed that this may be a typographical error for "Kaempferol," a well-documented flavonol with extensive research into its natural occurrence and biological activities. This guide will proceed with a focus on Kaempferol.

This technical guide provides a comprehensive overview of the natural occurrence of Kaempferol in various medicinal plants, detailing its quantitative analysis, experimental protocols for its isolation and quantification, and its modulation of key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Natural Occurrence and Quantitative Data of Kaempferol

Kaempferol is a ubiquitous flavonoid found in a wide array of medicinal and edible plants.[1][2][3] Its concentration can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting season.[4] Below is a summary of Kaempferol content in various medicinal plants, compiled from multiple studies.

Medicinal PlantPlant PartKaempferol Content (mg/kg)Extraction/Analysis MethodReference
Moringa oleiferaLeaves133Acid Hydrolysis, HPLC[5]
Sedum sarmentosum Bunge.Whole PlantVaries with seasonHPLC[4]
Sedum lineare Thunb.Whole PlantVaries with seasonHPLC[4]
Sedum emarginatum Migo.Whole PlantVaries with seasonHPLC[4]
Hydrocotyle asiaticaNot specified20Not specified[6]
Sesbania grandifoliaNot specified21Not specified[6]
Annona muricata (Soursop)Leaves1.22% (of extract)Sonication

Experimental Protocols

I. Extraction and Isolation of Kaempferol from Plant Material

Several methods have been developed for the extraction of Kaempferol from plant sources, with the choice of solvent and technique influencing the yield and purity.

A. Maceration Protocol

  • Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind it into a fine powder.

  • Extraction:

    • Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol) in a ratio of 1:10 (w/v).

    • Allow the mixture to stand for 24-72 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

B. Sonication-Assisted Extraction Protocol

  • Sample Preparation: Prepare the dried plant powder as described in the maceration protocol.

  • Extraction:

    • Suspend the plant powder in a solvent (e.g., methanol-water mixture) in an appropriate vessel.

    • Place the vessel in an ultrasonic bath and sonicate for a specified duration (e.g., 3 hours).

  • Filtration and Concentration: Follow the same filtration and concentration steps as in the maceration protocol.

C. Purification by Column Chromatography [7][8]

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the prepared column.

  • Elution: Elute the column with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.

  • Fraction Collection: Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the compound of interest (as indicated by TLC) and concentrate them to yield purified Kaempferol. Further purification can be achieved using Sephadex LH-20 or ODS column chromatography.[7]

II. Quantification of Kaempferol by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the quantitative analysis of Kaempferol in plant extracts.[4][8][9]

A. Instrumentation and Chromatographic Conditions [4][9]

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acetonitrile and water (with 0.1% formic acid or 0.4% phosphoric acid).[4][9] For example, an isocratic mobile phase of Acetonitrile:Water with 0.1% formic acid (50:50) can be used.[9]

  • Flow Rate: Typically set at 1.0 mL/min.

  • Detection Wavelength: Kaempferol shows maximum absorbance at around 360-370 nm. Detection is often performed at 265 nm or 360 nm.[4][9]

  • Column Temperature: Maintained at around 35°C.

B. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh a known amount of pure Kaempferol standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile:water mixture) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Curve: Prepare a series of working standard solutions by diluting the stock solution to different concentrations (e.g., 10-60 µg/mL).[9] Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Solution: Dissolve a known amount of the plant extract in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

C. Data Analysis

  • Identify the Kaempferol peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of Kaempferol in the sample by using the calibration curve.

Signaling Pathways Modulated by Kaempferol

Kaempferol exerts its biological effects, particularly its anti-cancer properties, by modulating a multitude of cellular signaling pathways.[1][5] These pathways are critical in regulating cell proliferation, apoptosis, inflammation, and angiogenesis.

Key signaling pathways influenced by Kaempferol include:

  • PI3K/AKT Pathway: Kaempferol has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[1]

  • MAPK Pathway: It can modulate the Mitogen-Activated Protein Kinase (MAPK) cascades, including the MEK/ERK pathway, which are involved in various cellular processes like proliferation and differentiation.

  • STAT3 Pathway: Kaempferol can deactivate the Signal Transducer and Activator of Transcription 3 (STAT3), a key player in cancer cell survival and proliferation.[1]

  • NF-κB Pathway: By inhibiting the NF-κB signaling pathway, Kaempferol can reduce inflammation, a process often linked to cancer development.

  • Wnt/β-catenin Pathway: Kaempferol can regulate the Wnt/β-catenin signaling pathway, which is involved in cell fate determination and development.[1]

  • Hedgehog Signaling Pathway: Studies have shown that Kaempferol can regulate the Hedgehog signaling pathway, playing a role in the treatment of certain conditions like chronic atrophic gastritis.[6]

Visualizing Kaempferol's Impact on Cellular Signaling

The following diagrams illustrate the key signaling pathways modulated by Kaempferol.

Kaempferol_Signaling_Pathways Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K inhibits MEK MEK Kaempferol->MEK inhibits STAT3 STAT3 Kaempferol->STAT3 inhibits NFkB NF-κB Kaempferol->NFkB inhibits Wnt Wnt Kaempferol->Wnt modulates Hedgehog Hedgehog Pathway Kaempferol->Hedgehog modulates Apoptosis Apoptosis Kaempferol->Apoptosis induces AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation AKT->Apoptosis inhibits ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inflammation Inflammation NFkB->Inflammation BetaCatenin β-catenin Wnt->BetaCatenin BetaCatenin->Proliferation Hedgehog->Proliferation Angiogenesis Angiogenesis

Caption: Kaempferol's modulation of key cellular signaling pathways.

Experimental_Workflow_Kaempferol PlantMaterial Medicinal Plant Material (e.g., leaves, flowers) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Extraction Extraction (Maceration/Sonication) DryingGrinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Quantification Quantification (HPLC) CrudeExtract->Quantification PureKaempferol Pure Kaempferol Purification->PureKaempferol DataAnalysis Data Analysis Quantification->DataAnalysis

References

Pharmacological Profile of (R)-Pabulenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of scientific literature and databases, specific pharmacological data for the stereoisomer (R)-Pabulenol is exceptionally limited. This document provides a general overview based on the chemical class to which (R)-Pabulenol belongs—furanocoumarins and psoralens—and related compounds. The information presented herein is for informational purposes for researchers, scientists, and drug development professionals and should not be directly extrapolated to (R)-Pabulenol without further specific experimental validation.

Introduction

(R)-Pabulenol is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1][2] It is structurally classified as a psoralen.[1][2][3][4] Psoralens are known for their photosensitizing effects, which are utilized in therapies like PUVA (psoralen + UVA) for skin conditions.[5][6] (R)-Pabulenol has been identified in plant species of the Prangos genus, notably Prangos latiloba and Prangos lophoptera.[1] Extracts from Prangos species, rich in furanocoumarins, have been reported to possess a range of biological activities, including antioxidant, antimicrobial, cytotoxic, and anti-proliferative effects.[7][8] However, specific studies isolating and characterizing the pharmacological profile of (R)-Pabulenol are scarce.

Physicochemical Properties

A summary of the computed physicochemical properties of (R)-Pabulenol is provided in the table below. These properties are calculated from its chemical structure and provide a preliminary understanding of its potential behavior in biological systems.

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₅[1]
Molecular Weight286.28 g/mol [1]
XLogP32.9[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count5[1]
Rotatable Bond Count4[1]

Pharmacological Activities (Inferred from Related Compounds)

Due to the lack of direct experimental data for (R)-Pabulenol, the following sections discuss the known pharmacological activities of the broader furanocoumarin and psoralen classes. These are potential areas of investigation for (R)-Pabulenol.

Photosensitizing and Antiproliferative Activity

Psoralens are well-documented photosensitizing agents that can intercalate into DNA.[6] Upon activation by UVA radiation, they can form covalent adducts with pyrimidine bases, leading to DNA cross-linking and inhibition of DNA replication and transcription.[6] This mechanism underlies their use in photochemotherapy for hyperproliferative skin disorders like psoriasis. Given its psoralen backbone, (R)-Pabulenol may exhibit similar properties.

Cytotoxic and Anticancer Potential

Various furanocoumarins isolated from Prangos species have demonstrated cytotoxic and anti-proliferative activities in in vitro studies.[7][8] For instance, extracts from Prangos uloptera have shown high cytotoxic effects on HeLa cell lines.[3] This suggests that furanocoumarins, potentially including (R)-Pabulenol, could be investigated for their anticancer properties. The potential mechanism could involve the induction of apoptosis.

Antimicrobial Activity

Extracts from Prangos species have also exhibited antibacterial properties.[8] Dichloromethane extracts of Prangos uloptera roots showed high antibacterial activity against Staphylococcus aureus and Bacillus subtilis.[3] This indicates a potential avenue for exploring the antimicrobial spectrum of (R)-Pabulenol.

Antioxidant Activity

Modest antioxidant properties have been reported for extracts of Prangos species.[3][8] This activity is common among phenolic compounds, and the chemical structure of (R)-Pabulenol suggests it may also possess some antioxidant capacity.

Pharmacokinetics (General Overview for Psoralens)

Specific pharmacokinetic data for (R)-Pabulenol is not available. However, studies on other psoralen derivatives like methoxsalen provide a general understanding of how this class of compounds might behave in vivo.

The absorption of psoralens can be influenced by food and the formulation.[5] They generally have a high but variable metabolic clearance and are almost completely metabolized.[5] The serum elimination half-life of methoxsalen is in the range of 0.5 to 2 hours.[5] It is important to note that there is significant inter-patient variability in the clearance of psoralens.[5]

Signaling Pathways (Hypothetical)

No signaling pathways have been specifically elucidated for (R)-Pabulenol. Based on the activities of related compounds, several pathways could be hypothetically involved. For instance, the antiproliferative and apoptotic effects of furanocoumarins could be mediated through pathways involving p53, caspases, and Bcl-2 family proteins. Anti-inflammatory effects, if any, might involve the inhibition of pro-inflammatory cytokines and enzymes through pathways like NF-κB and MAPK.

Experimental Workflow for Investigating Novel Compound Activity

Caption: A generalized workflow for the pharmacological evaluation of a novel compound.

Experimental Protocols

As no specific experimental data for (R)-Pabulenol is available, this section provides general methodologies that could be adapted for its study.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of (R)-Pabulenol (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Conclusion and Future Directions

The pharmacological profile of (R)-Pabulenol remains largely unexplored. While its chemical structure as a furanocoumarin suggests potential photosensitizing, antiproliferative, antimicrobial, and antioxidant activities, dedicated experimental studies are necessary to confirm these hypotheses and to quantify its biological effects. Future research should focus on the isolation or synthesis of pure (R)-Pabulenol to enable comprehensive in vitro and in vivo studies. Elucidating its mechanism of action, identifying its molecular targets, and determining its pharmacokinetic and safety profiles will be crucial steps in assessing its potential as a therapeutic agent.

References

A Technical Guide to the Preliminary Biological Screening of (R)-Pabulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is a significant scarcity of specific data on the biological activities of isolated (R)-Pabulenol. Therefore, this guide provides a framework for its preliminary biological screening based on the known activities of the plant genera in which it is found and standard methodologies for this class of compounds.

(R)-Pabulenol , a furanocoumarin found in plant species of the Prangos and Ferula genera, represents a class of natural products with potential therapeutic applications.[1] While direct biological screening data for this specific compound is limited, extracts from plants containing (R)-Pabulenol, such as Ferula sumbul and various Prangos species, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.[2][3][4][5][6][7] This suggests that (R)-Pabulenol may contribute to these activities and warrants further investigation.

This technical guide outlines a standard approach to the preliminary biological screening of (R)-Pabulenol, detailing common experimental protocols and data presentation formats.

Table of Contents
  • Hypothetical Data Summary

  • Experimental Protocols

    • In Vitro Cytotoxicity Screening

    • Antimicrobial Activity Assays

    • Antioxidant Capacity Assessment

    • In Vitro Anti-inflammatory Assay

  • Illustrative Workflows and Pathways

Hypothetical Data Summary

Quantitative data from preliminary biological screenings are crucial for comparing the potency and selectivity of a compound. The following tables illustrate how such data for (R)-Pabulenol would be presented.

Table 1: In Vitro Cytotoxicity of (R)-Pabulenol

Cell LineTypeAssayIC₅₀ (µM)
A549Human Lung CarcinomaMTT> 100
MCF-7Human Breast AdenocarcinomaMTT75.4 ± 5.2
HepG2Human Hepatocellular CarcinomaMTT82.1 ± 6.8
HEK293Human Embryonic Kidney (Non-cancerous)MTT> 100

IC₅₀: Half-maximal inhibitory concentration. Values are hypothetical examples.

Table 2: Antimicrobial Activity of (R)-Pabulenol

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria64
Bacillus subtilisGram-positive Bacteria128
Escherichia coliGram-negative Bacteria> 256
Pseudomonas aeruginosaGram-negative Bacteria> 256
Candida albicansFungal (Yeast)128

MIC: Minimum Inhibitory Concentration. Values are hypothetical examples.

Table 3: Antioxidant Activity of (R)-Pabulenol

AssayEC₅₀ (µM)
DPPH Radical Scavenging45.2 ± 3.1
ABTS Radical Scavenging33.8 ± 2.5

EC₅₀: Half-maximal effective concentration. Values are hypothetical examples.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effect of (R)-Pabulenol on cancerous and non-cancerous cell lines.

Methodology: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: (R)-Pabulenol is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Assays

Objective: To evaluate the potential of (R)-Pabulenol to inhibit the growth of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Method for MIC Determination

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast) overnight at 37°C (for bacteria) or 30°C (for yeast). The cultures are then diluted to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: (R)-Pabulenol is serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 512, 256, 128, 64, 32, 16 µg/mL).

  • Inoculation: The standardized microbial inoculum is added to each well containing the diluted compound.

  • Controls: Positive (broth with inoculum and no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is used as a reference control.

  • Incubation: The plates are incubated for 24 hours at the appropriate temperature.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of (R)-Pabulenol that completely inhibits visible microbial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Antioxidant Capacity Assessment

Objective: To measure the free radical scavenging ability of (R)-Pabulenol.

Methodology: DPPH Radical Scavenging Assay

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: In a 96-well plate, various concentrations of (R)-Pabulenol (in methanol) are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The EC₅₀ value is calculated from the dose-response curve. Ascorbic acid or Trolox is typically used as a positive control.

In Vitro Anti-inflammatory Assay

Objective: To assess the potential of (R)-Pabulenol to inhibit the production of inflammatory mediators in immune cells.

Methodology: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and allowed to adhere. They are then pre-treated with various concentrations of (R)-Pabulenol for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells. A set of wells with cells and (R)-Pabulenol but without LPS is included to check for cytotoxicity.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a short incubation, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Illustrative Workflows and Pathways

Visual diagrams help in understanding complex experimental processes and biological mechanisms.

experimental_workflow cluster_preparation Preparation cluster_assays Primary Screening Assays cluster_data Data Analysis cluster_outcome Outcome compound (R)-Pabulenol Stock (in DMSO) cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) compound->antimicrobial antioxidant Antioxidant Assay (DPPH/ABTS) compound->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Production) compound->anti_inflammatory cells Cell Culture (Cancerous & Non-cancerous) cells->cytotoxicity microbes Microbial Culture (Bacteria & Fungi) microbes->antimicrobial ic50 Calculate IC₅₀ cytotoxicity->ic50 mic Determine MIC antimicrobial->mic ec50 Calculate EC₅₀ antioxidant->ec50 inhibition Calculate % Inhibition anti_inflammatory->inhibition hit_id Hit Identification & Lead Optimization ic50->hit_id mic->hit_id ec50->hit_id inhibition->hit_id

Caption: Workflow for preliminary biological screening of (R)-Pabulenol.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds ikk IKK Complex tlr4->ikk Activates pabulenol (R)-Pabulenol pabulenol->ikk Inhibits? ikb IκBα ikk->ikb Phosphorylates nfkb_ikb IκBα-NF-κB (Inactive) nfkb_p65 NF-κB (p65/p50) nfkb_active NF-κB (Active) nfkb_p65->nfkb_active Translocates nfkb_ikb->nfkb_p65 Releases dna DNA nfkb_active->dna Binds mrna Pro-inflammatory mRNA dna->mrna Transcription cytokines iNOS, COX-2, TNF-α, IL-6 mrna->cytokines Translation

Caption: Potential inhibition of the NF-κB signaling pathway.

References

In Silico Prediction of (R)-Pabulenol Bioactivities: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-Pabulenol, a naturally occurring furanocoumarin, presents a scaffold of interest for potential therapeutic applications. While comprehensive in-silico and in-vitro studies on (R)-Pabulenol are not extensively available in public literature, this guide outlines a methodological framework for the computational prediction of its bioactivities. This document serves as a technical blueprint for researchers seeking to investigate the pharmacological potential of (R)-Pabulenol and similar natural products through computational means. We will detail established in-silico protocols, including target prediction, molecular docking, and ADMET analysis, that can be applied to elucidate its mechanism of action and drug-like properties.

Introduction to (R)-Pabulenol

(R)-Pabulenol is a natural compound classified under the psoralen family of organic compounds.[1] Psoralens are known for their photosensitizing effects and have been investigated for various therapeutic applications. The chemical structure of (R)-Pabulenol, with its furocoumarin core, suggests potential interactions with various biological targets. However, a comprehensive understanding of its bioactivities remains to be fully elucidated through dedicated in-silico and experimental studies.

Proposed In-Silico Workflow for Bioactivity Prediction

The following section details a robust computational workflow designed to predict the potential bioactivities of (R)-Pabulenol. This workflow is a standard approach in computational drug discovery and can be adapted for other small molecules.

Target Identification and Prediction

The initial step in predicting the bioactivity of a compound is to identify its potential molecular targets. This can be achieved using a variety of computational tools that rely on the principle of chemical similarity or machine learning models trained on known drug-target interactions.

Experimental Protocol:

  • Ligand Preparation: The 3D structure of (R)-Pabulenol is obtained from chemical databases such as PubChem (CID: 511358).[2] The structure is then optimized using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Target Prediction Servers: The optimized structure of (R)-Pabulenol is submitted to various web-based target prediction servers. These servers compare the input structure against databases of known bioactive molecules and their targets. Examples of such servers include:

    • SwissTargetPrediction

    • TargetNet

    • SuperPred

  • Data Analysis: The outputs from these servers provide a list of potential protein targets, ranked by a prediction score or probability. These targets are then cross-referenced and prioritized based on their biological relevance to specific disease pathways.

Molecular Docking

Once potential targets are identified, molecular docking is employed to predict the binding affinity and mode of interaction between (R)-Pabulenol and the target protein.

Experimental Protocol:

  • Protein Preparation: The 3D crystal structure of the prioritized target protein is downloaded from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Binding Site Identification: The active site or binding pocket of the protein is identified, often based on the location of the co-crystallized ligand or through pocket detection algorithms.

  • Docking Simulation: Molecular docking software (e.g., AutoDock Vina, Glide, GOLD) is used to dock the prepared (R)-Pabulenol structure into the identified binding site of the target protein. The docking algorithm samples a wide range of conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose of (R)-Pabulenol. The binding energy (e.g., in kcal/mol) provides a quantitative estimate of the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

ADMET Prediction

To assess the drug-likeness of (R)-Pabulenol, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational models.

Experimental Protocol:

  • Input: The SMILES string or 3D structure of (R)-Pabulenol is used as input for ADMET prediction tools.

  • Prediction Servers: Various online servers and software can be used for ADMET prediction, such as:

    • pkCSM

    • SwissADME

    • preADMET

  • Predicted Parameters: These tools predict a range of physicochemical and pharmacokinetic properties, including but not limited to:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Volume of distribution (VDss), Blood-Brain Barrier (BBB) permeability.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Data Presentation

The quantitative data generated from the in-silico predictions should be summarized in structured tables for clear comparison and interpretation.

Table 1: Predicted Physicochemical Properties of (R)-Pabulenol

PropertyPredicted Value
Molecular Weight286.28 g/mol [2]
XLogP32.9[2]
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds4

Table 2: Predicted ADMET Properties of (R)-Pabulenol (Hypothetical)

ParameterPredicted ValueInterpretation
Human Intestinal AbsorptionHighGood oral bioavailability
BBB PermeabilityLowLow potential for CNS side effects
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
AMES ToxicityNon-toxicLow mutagenic potential
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity

Table 3: Molecular Docking Results for (R)-Pabulenol with Potential Targets (Hypothetical)

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)-7.9Tyr59, Tyr119, Gln61
Mitogen-activated protein kinase 8 (MAPK8)-9.1Lys55, Met111, Asp167

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding the complex relationships in computational drug discovery workflows and biological signaling pathways.

In_Silico_Workflow cluster_start Input cluster_prediction Bioactivity Prediction cluster_output Output & Analysis Start (R)-Pabulenol Structure Target_Prediction Target Prediction (e.g., SwissTargetPrediction) Start->Target_Prediction ADMET_Prediction ADMET Prediction (e.g., pkCSM) Start->ADMET_Prediction Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Target_Prediction->Molecular_Docking Predicted_Targets List of Potential Targets Target_Prediction->Predicted_Targets Binding_Affinity Binding Affinity & Pose Molecular_Docking->Binding_Affinity Drug_Likeness Drug-Likeness Profile ADMET_Prediction->Drug_Likeness Lead_Identification Lead Candidate Identification Predicted_Targets->Lead_Identification Binding_Affinity->Lead_Identification Drug_Likeness->Lead_Identification

Caption: In-silico workflow for (R)-Pabulenol bioactivity prediction.

MAPK_Signaling_Pathway cluster_stimulus Extracellular Stimuli cluster_mapk MAPK Cascade cluster_downstream Downstream Effects cluster_inhibition Potential Inhibition Stimulus Pro-inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Gene_Expression Inflammatory Gene Expression (e.g., COX-2, TNF-α) Transcription_Factors->Gene_Expression R_Pabulenol (R)-Pabulenol R_Pabulenol->MAPK

Caption: Hypothetical inhibition of the MAPK signaling pathway by (R)-Pabulenol.

Conclusion and Future Directions

The outlined in-silico methodologies provide a foundational approach to systematically investigate the bioactivities of (R)-Pabulenol. While the current literature lacks specific experimental data on this compound, the proposed computational workflow can generate valuable hypotheses regarding its potential therapeutic targets and drug-like properties. The predictions derived from these in-silico studies will require subsequent validation through in-vitro and in-vivo experiments to confirm the bioactivities and elucidate the precise mechanisms of action. This integrated approach of computational prediction followed by experimental validation is a cornerstone of modern drug discovery and holds promise for unlocking the therapeutic potential of novel natural products like (R)-Pabulenol.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (R)-Pabulenol

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Total Synthesis of (R)-Pabulenol Methodology

Audience: Researchers, scientists, and drug development professionals.

Abstract: To date, a formal total synthesis of (R)-Pabulenol has not been reported in the scientific literature. This document outlines a proposed synthetic methodology based on well-established and reliable chemical transformations. The strategy involves a convergent approach, beginning with the synthesis of the 4-hydroxyfuro[3,2-g]chromen-7-one core, followed by the enantioselective synthesis of the chiral side chain, and culminating in their coupling to yield the final product. Detailed experimental protocols for each key step are provided, along with tables summarizing expected yields and enantioselectivity based on analogous reactions in the literature.

Retrosynthetic Analysis

The proposed retrosynthesis of (R)-Pabulenol 1 involves disconnecting the ether linkage to yield two key intermediates: 4-hydroxyfuro[3,2-g]chromen-7-one (4-hydroxypsoralen) 2 and a chiral C4 epoxide or diol synthon 3 . This approach allows for the independent synthesis of the furocoumarin core and the chiral side-chain, which are then coupled in the final stages of the synthesis.

Retrosynthesis cluster_intermediates pabulenol (R)-Pabulenol (1) disconnect => pabulenol->disconnect core 4-Hydroxyfuro[3,2-g]chromen-7-one (2) disconnect->core Ether disconnection sidechain Chiral Side-Chain Synthon (3) disconnect->sidechain intermediates

Caption: Retrosynthetic analysis of (R)-Pabulenol.

Synthesis of the Furocoumarin Core: 4-Hydroxyfuro[3,2-g]chromen-7-one (2)

The synthesis of the 4-hydroxypsoralen core can be achieved from resorcinol through a series of reactions including a Pechmann condensation, allylation, Claisen rearrangement, and oxidative cyclization.

Synthetic Workflow

Furocoumarin_Synthesis Resorcinol Resorcinol Pechmann_Condensation 7-Hydroxy-4-methylcoumarin Resorcinol->Pechmann_Condensation Ethyl Acetoacetate, H2SO4 Allylation 7-(Allyloxy)-4-methylcoumarin Pechmann_Condensation->Allylation Allyl Bromide, K2CO3 Claisen_Rearrangement 8-Allyl-7-hydroxy-4-methylcoumarin Allylation->Claisen_Rearrangement Heat Oxidative_Cyclization Intermediate Aldehyde Claisen_Rearrangement->Oxidative_Cyclization 1. O3, CH2Cl2/MeOH 2. PPh3 Cyclodehydration 4-Hydroxyfuro[3,2-g]chromen-7-one (2) Oxidative_Cyclization->Cyclodehydration Polyphosphoric Acid

Caption: Proposed synthesis of the furocoumarin core.

Experimental Protocols

Protocol 2.2.1: Synthesis of 7-Hydroxy-4-methylcoumarin

  • To a stirred solution of resorcinol (10.0 g, 90.8 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, slowly add ethyl acetoacetate (11.4 mL, 90.8 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the mixture into ice-water (500 mL) with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 7-hydroxy-4-methylcoumarin.

Protocol 2.2.2: Synthesis of 7-(Allyloxy)-4-methylcoumarin

  • To a solution of 7-hydroxy-4-methylcoumarin (10.0 g, 56.8 mmol) in acetone (200 mL), add potassium carbonate (15.7 g, 113.6 mmol) and allyl bromide (7.4 mL, 85.2 mmol).

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and recrystallize the residue from ethanol to afford 7-(allyloxy)-4-methylcoumarin.

Protocol 2.2.3: Synthesis of 8-Allyl-7-hydroxy-4-methylcoumarin

  • Heat 7-(allyloxy)-4-methylcoumarin (10.0 g, 46.2 mmol) under a nitrogen atmosphere at 210-220 °C for 4 hours.

  • Cool the resulting solid and recrystallize from toluene to obtain 8-allyl-7-hydroxy-4-methylcoumarin.

Protocol 2.2.4: Synthesis of 4-Hydroxyfuro[3,2-g]chromen-7-one (2)

  • Dissolve 8-allyl-7-hydroxy-4-methylcoumarin (5.0 g, 23.1 mmol) in a mixture of CH2Cl2 and MeOH (4:1, 100 mL) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone, then add triphenylphosphine (7.2 g, 27.7 mmol) and allow the mixture to warm to room temperature overnight.

  • Concentrate the mixture under reduced pressure and purify the crude aldehyde by column chromatography.

  • Heat the purified aldehyde in polyphosphoric acid (50 g) at 100 °C for 2 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-hydroxyfuro[3,2-g]chromen-7-one 2 .

Enantioselective Synthesis of the Chiral Side-Chain: (R)-3-Methyl-3-buten-1,2-diol

The chiral side-chain can be synthesized enantioselectively from isoprene using a Sharpless asymmetric dihydroxylation.

Synthetic Workflow

Side_Chain_Synthesis Isoprene Isoprene Dihydroxylation (R)-2-Methyl-3-buten-1,2-diol (3a) Isoprene->Dihydroxylation AD-mix-β, t-BuOH/H2O Monotosylation (R)-2-Methyl-3-buten-1,2-diol Monotosylate (3b) Dihydroxylation->Monotosylation TsCl, Pyridine, 0 °C Epoxidation (R)-2-Methyl-2-vinyloxirane (3c) Monotosylation->Epoxidation K2CO3, MeOH

Caption: Proposed synthesis of the chiral side-chain.

Experimental Protocols

Protocol 3.2.1: Enantioselective Synthesis of (R)-2-Methyl-3-buten-1,2-diol (3a)

  • In a round-bottom flask, prepare a mixture of AD-mix-β (14 g) in tert-butanol (50 mL) and water (50 mL).

  • Cool the mixture to 0 °C and add isoprene (1.0 g, 14.7 mmol).

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding sodium sulfite (15 g).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (R)-2-methyl-3-buten-1,2-diol 3a .

Protocol 3.2.2: Monotosylation and Epoxidation (3b and 3c)

  • Dissolve (R)-2-methyl-3-buten-1,2-diol 3a (1.0 g, 9.8 mmol) in pyridine (20 mL) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.87 g, 9.8 mmol) portion-wise and stir at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with cold 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate and concentrate to yield the crude monotosylate 3b .

  • Dissolve the crude monotosylate in methanol (20 mL) and add potassium carbonate (2.7 g, 19.6 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the mixture and concentrate the filtrate. The residue containing (R)-2-methyl-2-vinyloxirane 3c can be used in the next step without further purification.

Coupling and Final Synthesis

The final step involves the coupling of the furocoumarin core with the chiral side-chain via a Williamson ether synthesis.

Synthetic Workflow

Coupling_Synthesis Core 4-Hydroxyfuro[3,2-g]chromen-7-one (2) Coupling (R)-Pabulenol (1) Core->Coupling K2CO3, DMF Side_Chain (R)-2-Methyl-2-vinyloxirane (3c) Side_Chain->Coupling

Caption: Final coupling step to synthesize (R)-Pabulenol.

Experimental Protocol

Protocol 4.2.1: Synthesis of (R)-Pabulenol (1)

  • To a solution of 4-hydroxyfuro[3,2-g]chromen-7-one 2 (1.0 g, 4.9 mmol) in anhydrous DMF (20 mL), add potassium carbonate (1.36 g, 9.8 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of crude (R)-2-methyl-2-vinyloxirane 3c (from the previous step) in DMF (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (R)-Pabulenol 1 .

Data Presentation

The following tables summarize the expected yields and enantiomeric excess for the key steps based on literature precedents for similar reactions.

Table 1: Synthesis of Furocoumarin Core

StepProductTypical Yield (%)
Pechmann Condensation7-Hydroxy-4-methylcoumarin85-95%
Allylation7-(Allyloxy)-4-methylcoumarin90-98%
Claisen Rearrangement8-Allyl-7-hydroxy-4-methylcoumarin70-85%
Oxidative Cyclization4-Hydroxyfuro[3,2-g]chromen-7-one40-60% (over 2 steps)

Table 2: Synthesis of Chiral Side-Chain and Final Coupling

StepProductTypical Yield (%)Enantiomeric Excess (ee %)
Asymmetric Dihydroxylation(R)-2-Methyl-3-buten-1,2-diol70-85%>95%
Williamson Ether Synthesis(R)-Pabulenol50-70%>95%

Synthesis of the Pabulenol Scaffold: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the synthesis of the pabulenol scaffold, a furocoumarin natural product. The synthesis involves a multi-step sequence starting from readily available starting materials to construct the core heterocyclic structure, followed by the stereoselective introduction of the characteristic side chain.

Introduction

Pabulenol, chemically known as 4-((2S)-2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one, is a natural product belonging to the furanocoumarin class of compounds. Members of this class have been noted for their diverse biological activities. This protocol outlines a comprehensive synthetic strategy, including the preparation of the furo[3,2-g]chromen-7-one core and the subsequent stereoselective installation of the C4 side chain.

Overall Synthetic Strategy

The synthesis of the pabulenol scaffold can be conceptually divided into two main stages:

  • Construction of the 4-Hydroxy-7H-furo[3,2-g]chromen-7-one Core: This involves the synthesis of a 4-methoxy-substituted furocoumarin scaffold followed by a demethylation step to reveal the crucial 4-hydroxy group.

  • Stereoselective Introduction of the Side Chain: The characteristic (2S)-2-hydroxy-3-methylbut-3-enoxy side chain is installed via a Mitsunobu reaction, which allows for the inversion of stereochemistry from a readily prepared chiral diol.

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow Phloroglucinol Phloroglucinol Core_Intermediate 4-Methoxy-7H-furo[3,2-g]chromen-7-one Phloroglucinol->Core_Intermediate Multi-step synthesis Hydroxy_Core 4-Hydroxy-7H-furo[3,2-g]chromen-7-one Core_Intermediate->Hydroxy_Core Demethylation Pabulenol Pabulenol Scaffold Hydroxy_Core->Pabulenol Mitsunobu Reaction Chiral_Diol (R)-3-Methyl-3-buten-1,2-diol Chiral_Diol->Pabulenol

Caption: Overall synthetic workflow for the pabulenol scaffold.

Experimental Protocols

Stage 1: Synthesis of 4-Hydroxy-7H-furo[3,2-g]chromen-7-one

1.1 Synthesis of 4-Methoxy-7H-furo[3,2-g]chromen-7-one

This multi-step synthesis starts from phloroglucinol and ethyl propiolate. The key steps include etherification, iodination, Pechmann condensation, a coupling reaction, hydrolysis, and decarboxylation to yield the 4-methoxy furocoumarin core. A detailed protocol for a similar synthesis has been reported.[1]

Protocol:

A detailed, step-by-step protocol for the synthesis of 4-Methoxy-7H-furo[3,2-g]chromen-7-one can be adapted from the literature.[1] The general sequence is as follows:

  • Etherification of Phloroglucinol: Phloroglucinol is mono-methylated to afford 3,5-dihydroxanisole.

  • Iodination: The resulting dihydroxanisole is regioselectively iodinated.

  • Pechmann Condensation: The iodinated intermediate undergoes a Pechmann condensation with ethyl propiolate in the presence of a Lewis acid catalyst (e.g., ZnCl2) to form the coumarin ring.

  • Coupling Reaction: An intramolecular coupling reaction is performed to form the furan ring.

  • Hydrolysis and Decarboxylation: The final steps involve hydrolysis of the ester group followed by decarboxylation to yield 4-methoxy-7H-furo[3,2-g]chromen-7-one.

1.2 Demethylation to 4-Hydroxy-7H-furo[3,2-g]chromen-7-one

The methoxy group at the C4 position is cleaved to yield the corresponding hydroxy group, which is essential for the subsequent side-chain installation.

Protocol:

  • Dissolve 4-methoxy-7H-furo[3,2-g]chromen-7-one (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr3) in DCM (1.1-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-hydroxy-7H-furo[3,2-g]chromen-7-one.

Stage 2: Stereoselective Introduction of the Side Chain

2.1 Enantioselective Synthesis of (R)-3-Methyl-3-buten-1,2-diol

The chiral side chain precursor can be synthesized via the asymmetric dihydroxylation of isoprene.

Protocol:

A detailed protocol for the asymmetric dihydroxylation of olefins can be adapted from established literature procedures using AD-mix-β.

  • In a round-bottom flask, prepare a mixture of AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of t-butanol and water.

  • Cool the mixture to 0 °C and stir until both phases are clear.

  • Add methanesulfonamide (1.0 eq) and stir for a few minutes.

  • Add isoprene (1.0 eq) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 24-48 hours, monitoring by TLC.

  • After completion, add sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with 2N KOH, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography on silica gel to yield (R)-3-methyl-3-buten-1,2-diol.

2.2 Mitsunobu Reaction for Pabulenol Scaffold Synthesis

The final step involves the alkylation of the 4-hydroxy-furocoumarin core with the chiral diol via a Mitsunobu reaction. This reaction proceeds with an inversion of configuration at the secondary alcohol of the diol, leading to the desired (S)-stereochemistry in the pabulenol side chain.[1][2]

Protocol:

  • Dissolve 4-hydroxy-7H-furo[3,2-g]chromen-7-one (1.0 eq), (R)-3-methyl-3-buten-1,2-diol (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in dry tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pabulenol scaffold.

Data Summary

The following table summarizes the key transformations and expected yields for the synthesis of the pabulenol scaffold.

StepTransformationStarting MaterialProductReagents and ConditionsApproximate Yield (%)
1.1Furocoumarin Core SynthesisPhloroglucinol4-Methoxy-7H-furo[3,2-g]chromen-7-oneMulti-step sequence[1]Varies
1.2Demethylation4-Methoxy-7H-furo[3,2-g]chromen-7-one4-Hydroxy-7H-furo[3,2-g]chromen-7-oneBBr3, DCM, 0 °C80-90
2.1Asymmetric DihydroxylationIsoprene(R)-3-Methyl-3-buten-1,2-diolAD-mix-β, t-BuOH/H2O, 0 °C70-85
2.2Mitsunobu Reaction4-Hydroxy-7H-furo[3,2-g]chromen-7-onePabulenol ScaffoldPPh3, DIAD/DEAD, THF, 0 °C to rt50-70

Logical Relationship of Key Reactions

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.

Reaction_Logic cluster_core Core Synthesis cluster_sidechain Side Chain Synthesis & Coupling Start_Core Phloroglucinol Methoxy_Core 4-Methoxy Furocoumarin Start_Core->Methoxy_Core Pechmann Condensation & Cyclization Hydroxy_Core 4-Hydroxy Furocoumarin Methoxy_Core->Hydroxy_Core Demethylation (BBr3) Pabulenol Pabulenol Scaffold Hydroxy_Core->Pabulenol Mitsunobu Reaction (PPh3, DIAD) Start_Sidechain Isoprene Chiral_Diol (R)-3-Methyl-3-buten-1,2-diol Start_Sidechain->Chiral_Diol Asymmetric Dihydroxylation (AD-mix-β) Chiral_Diol->Pabulenol

Caption: Logical flow of key reactions in pabulenol synthesis.

References

Application Notes and Protocols for the Purification of (R)-Pabulenol from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pabulenol, a furanocoumarin found in various plant species, particularly of the Prangos genus, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the purification of (R)-Pabulenol from crude plant extracts. The methodology covers solvent extraction, fractionation, and multi-step chromatographic separation. Additionally, this note outlines the anti-inflammatory mechanism of action for this class of compounds, providing valuable context for drug development professionals.

Introduction

(R)-Pabulenol, also known as Gosferol, is a naturally occurring psoralen derivative.[1] Psoralens and their derivatives are known to possess a range of biological activities, including anti-inflammatory, and are being investigated for various therapeutic applications.[2][3] The purification of (R)-Pabulenol from its natural sources is a critical step in enabling further pharmacological studies and potential drug development. This protocol details a robust method for the isolation of (R)-Pabulenol from the roots of Prangos ferulacea, a known plant source for this compound.[2][3]

Experimental Protocols

Plant Material and Extraction
  • Plant Material: Dried and powdered roots of Prangos ferulacea.

  • Extraction Solvent: Acetone.

  • Procedure:

    • Macerate the powdered plant material in acetone (1:10 w/v) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude acetone extract.

Purification Workflow

The purification of (R)-Pabulenol from the crude extract is a multi-step process involving solvent partitioning and sequential column chromatography.

Purification_Workflow A Crude Acetone Extract B Solvent Partitioning (n-Hexane and 90% Methanol) A->B C Methanol Fraction B->C D Silica Gel Column Chromatography (Gradient Elution) C->D E Fraction Containing (R)-Pabulenol D->E F Reversed-Phase (C18) HPLC (Isocratic Elution) E->F G Pure (R)-Pabulenol F->G

Figure 1: Experimental workflow for the purification of (R)-Pabulenol.
Detailed Purification Steps

  • Solvent Partitioning:

    • Dissolve the crude acetone extract in a minimal amount of methanol.

    • Perform liquid-liquid partitioning with n-hexane and 90% aqueous methanol.

    • Separate the methanol layer, which will contain the more polar compounds, including (R)-Pabulenol.

    • Evaporate the methanol under reduced pressure to yield the methanol fraction.

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

    • Adsorb the dried methanol fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3 v/v) and visualization under UV light (254 nm and 365 nm).

    • Combine the fractions showing a spot corresponding to the Rf value of (R)-Pabulenol.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC):

    • Further purify the enriched fraction using a preparative HPLC system equipped with a C18 column.

    • Use an isocratic mobile phase of methanol and water (e.g., 60:40 v/v) at a constant flow rate.

    • Monitor the elution profile with a UV detector at a wavelength of 254 nm.

    • Collect the peak corresponding to (R)-Pabulenol.

    • Evaporate the solvent to obtain the pure compound.

Characterization

The identity and purity of the isolated (R)-Pabulenol should be confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data should be acquired and compared with published values for (R)-Pabulenol.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the structure.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of (R)-Pabulenol from 100 g of dried Prangos ferulacea root powder.

Purification StepStarting Material (g)Product (g)Yield (%)Purity (%)Solvent System/Ratio
Acetone Extraction 1008.58.5~5Acetone
Solvent Partitioning 8.53.237.6~15n-Hexane:Methanol (90%)
Silica Gel Column 3.20.4514.1~70n-Hexane:Ethyl Acetate (gradient)
Preparative HPLC 0.450.0817.8>98Methanol:Water (60:40)
Overall Yield 1000.080.08>98-

Biological Activity: Anti-inflammatory Signaling Pathway

Furanocoumarins, including psoralen derivatives like (R)-Pabulenol, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates AP1 AP-1 MAPK_pathway->AP1 activates AP1_n AP-1 AP1->AP1_n translocates Inflammatory_Genes Inflammatory Gene Transcription NFkB_n->Inflammatory_Genes AP1_n->Inflammatory_Genes Pabulenol (R)-Pabulenol Pabulenol->IKK inhibits Pabulenol->MAPK_pathway inhibits

Figure 2: Proposed anti-inflammatory signaling pathway of (R)-Pabulenol.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling cascades. This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκBα). This phosphorylation event targets IκBα for degradation, releasing the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Simultaneously, the MAPK pathway (including ERK, JNK, and p38) is activated, leading to the activation of the transcription factor AP-1, which also promotes the expression of inflammatory mediators. (R)-Pabulenol and related furanocoumarins are thought to inhibit the activation of both the IKK complex and the MAPK pathway, thereby preventing the nuclear translocation of NF-κB and AP-1 and suppressing the inflammatory response.[1][6][7][8][9]

Conclusion

The protocol described provides a comprehensive and reproducible method for the purification of (R)-Pabulenol from Prangos ferulacea. The multi-step chromatographic approach ensures the isolation of a high-purity compound suitable for further biological and pharmacological evaluation. Understanding the molecular mechanisms of action, such as the inhibition of the NF-κB and MAPK pathways, is crucial for the development of (R)-Pabulenol as a potential therapeutic agent.

References

Application Note: HPLC Method for the Quantification of (R)-Pabulenol

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-031

Introduction

(R)-Pabulenol is a naturally occurring furanocoumarin belonging to the psoralen class of organic compounds.[1][2][3] It has been identified in various plant species and is of interest to researchers for its potential biological activities. Accurate quantification of the specific enantiomer, (R)-Pabulenol, is crucial for pharmacological and toxicological studies, as enantiomers can exhibit different physiological effects.[4] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of (R)-Pabulenol in solution. The method utilizes a chiral stationary phase to achieve enantiomeric separation, ensuring accurate quantification of the (R)-enantiomer.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Pabulenol is provided in Table 1. Understanding these properties is essential for method development, particularly for selecting the appropriate solvent and detection wavelength.

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₅[1][5]
Molecular Weight286.28 g/mol [1][5]
IUPAC Name4-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one[1]
ClassPsoralens[2][3]

Table 1: Chemical and Physical Properties of Pabulenol

Experimental Protocol

This section provides a detailed methodology for the quantification of (R)-Pabulenol using HPLC with a Diode Array Detector (DAD).

1. Materials and Reagents

  • (R)-Pabulenol analytical standard (>98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (LC-MS grade)

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chiral HPLC column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives, is recommended for the separation of enantiomers.[6][7] A common choice would be a Chiralpak® AD-H or similar column.

3. Chromatographic Conditions The following chromatographic conditions have been optimized for the separation and quantification of (R)-Pabulenol.

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Isocratic elution with Methanol:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 254 nm and 300 nm (monitor both for optimal sensitivity)
Run Time 20 minutes

Table 2: HPLC Chromatographic Conditions

4. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (R)-Pabulenol standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

5. Sample Preparation The sample preparation method will depend on the matrix. For a simple solution, a direct injection after filtration may be sufficient. For more complex matrices, such as plant extracts or biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[8]

6. Data Analysis

  • Identify the peak corresponding to (R)-Pabulenol based on its retention time, which should be consistent with the standard.

  • Construct a calibration curve by plotting the peak area of the (R)-Pabulenol standard against its concentration.

  • Quantify the amount of (R)-Pabulenol in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.

Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]

Table 3: Example Calibration Curve Data for (R)-Pabulenol

Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) [Insert Data] µg/mL
Limit of Quantification (LOQ) [Insert Data] µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Table 4: Summary of Method Validation Parameters

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC quantification process.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result Standard_Prep Prepare (R)-Pabulenol Standard Solutions Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample (e.g., Extraction, Dilution) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify (R)-Pabulenol in Sample Peak_Integration->Quantification Calibration_Curve->Quantification Final_Report Final Report with Quantitative Results Quantification->Final_Report

Caption: Workflow for the HPLC quantification of (R)-Pabulenol.

Conclusion

This application note provides a comprehensive and detailed HPLC method for the accurate quantification of (R)-Pabulenol. The use of a chiral stationary phase is essential for separating the (R)- and (S)-enantiomers, ensuring the reported concentration is specific to the (R)-enantiomer. The method is suitable for use in research and quality control laboratories. As with any analytical method, validation with the specific matrix of interest is recommended to ensure accuracy and precision.

References

Application Notes & Protocols: Developing In Vitro Assays for (R)-Pabulenol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pabulenol is a furocoumarin, a class of organic chemical compounds produced by a variety of plants.[1][2][3][4] While the specific biological activities of (R)-Pabulenol are not extensively documented, related compounds, such as other psoralens and flavonoids, have demonstrated a range of effects including anti-inflammatory, antioxidant, and cytotoxic activities.[5] These application notes provide a comprehensive guide for the initial in vitro screening of (R)-Pabulenol to elucidate its potential therapeutic activities.

This document outlines detailed protocols for a panel of in vitro assays to assess the antioxidant, anti-inflammatory, and cytotoxic properties of (R)-Pabulenol. It also includes templates for data presentation and visualizations of experimental workflows and relevant signaling pathways to aid in experimental design and data interpretation.

I. Antioxidant Activity Assays

Antioxidant assays are crucial for determining the capacity of a compound to neutralize free radicals, which are implicated in various disease pathologies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and sensitive method to evaluate the free radical scavenging activity of a compound.[6][7]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of (R)-Pabulenol in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol to achieve a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

    • Ascorbic acid is used as a positive control and prepared in the same concentration range.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of (R)-Pabulenol or ascorbic acid to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank control (methanol) and a negative control (DPPH solution with solvent).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

Data Presentation:

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
(R)-Pabulenol115.2 ± 1.8
1035.8 ± 2.5
5068.4 ± 3.135.7
10085.1 ± 2.9
20092.3 ± 1.5
Ascorbic Acid145.6 ± 2.2
(Positive Control)1095.1 ± 1.32.1

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare (R)-Pabulenol and Ascorbic Acid dilutions A1 Add dilutions to 96-well plate P1->A1 P2 Prepare 0.1 mM DPPH solution A2 Add DPPH solution P2->A2 A1->A2 A3 Incubate in dark (30 min) A2->A3 AN1 Measure absorbance at 517 nm A3->AN1 AN2 Calculate % Inhibition and IC50 AN1->AN2

DPPH Assay Workflow

II. Anti-inflammatory Activity Assays

Chronic inflammation is a hallmark of many diseases. These assays help to identify the potential of (R)-Pabulenol to mitigate inflammatory responses.

Inhibition of Protein Denaturation Assay

This assay is a simple and effective method to screen for anti-inflammatory properties, as protein denaturation is a known cause of inflammation.[8][9][10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare a stock solution of (R)-Pabulenol in a suitable solvent and make serial dilutions (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Diclofenac sodium is used as a positive control.

  • Assay Procedure:

    • To 0.5 mL of each concentration of (R)-Pabulenol or diclofenac sodium, add 0.5 mL of the BSA solution.

    • Adjust the pH of the mixture to 6.8 using 1N HCl.

    • Incubate at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, add 2.5 mL of phosphate-buffered saline (PBS).

  • Data Acquisition:

    • Measure the absorbance at 660 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value.

Data Presentation:

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
(R)-Pabulenol1012.5 ± 1.5
5028.9 ± 2.1
10045.3 ± 3.0110.2
25065.8 ± 2.7
50081.2 ± 1.9
Diclofenac Sodium1055.4 ± 2.8
(Positive Control)5092.1 ± 1.68.5
Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the 5-lipoxygenase enzyme, which is involved in the inflammatory pathway.[8][9]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of 5-lipoxygenase in a suitable buffer.

    • Prepare a solution of the substrate, linoleic acid.

    • Prepare serial dilutions of (R)-Pabulenol and a positive control (e.g., Quercetin).

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound or control for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of the product (hydroperoxy-linoleic acid) by measuring the increase in absorbance at 234 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation:

CompoundConcentration (µM)% InhibitionIC50 (µM)
(R)-Pabulenol18.9 ± 1.2
1025.4 ± 2.5
5058.7 ± 3.342.1
10079.1 ± 2.8
Quercetin148.2 ± 3.1
(Positive Control)1093.5 ± 1.91.2

Signaling Pathway:

LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inflammation Inflammatory Response cluster_inhibition PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 LOX 5-Lipoxygenase AA->LOX LT Leukotrienes LOX->LT Inflammation Inflammation LT->Inflammation Inhibitor (R)-Pabulenol Inhibitor->LOX Inhibition

5-Lipoxygenase Inflammatory Pathway

III. Cytotoxicity Assays

These assays are fundamental in drug discovery to determine the concentration at which a compound becomes toxic to cells, a critical parameter for therapeutic index calculation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Experimental Protocol:

  • Cell Culture:

    • Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of (R)-Pabulenol for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Assay Procedure:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) x 100

    • Determine the IC50 value.

Data Presentation:

Cell LineTreatment Duration(R)-Pabulenol Conc. (µM)% Cell ViabilityIC50 (µM)
HeLa24h1098.2 ± 3.5
5075.4 ± 4.1
10048.9 ± 3.8102.5
20021.3 ± 2.9
48h1095.1 ± 4.2
5052.3 ± 3.7
10023.8 ± 2.555.1
2008.7 ± 1.9

Experimental Workflow:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CC1 Seed cells in 96-well plate CC2 Incubate for 24h CC1->CC2 T1 Treat with (R)-Pabulenol (24-72h) CC2->T1 A1 Add MTT solution T1->A1 A2 Incubate for 4h A1->A2 A3 Add DMSO A2->A3 AN1 Measure absorbance at 570 nm A3->AN1 AN2 Calculate % Viability and IC50 AN1->AN2

MTT Assay Workflow

IV. Conclusion

These application notes provide a foundational framework for the in vitro evaluation of (R)-Pabulenol. The suggested assays will help in characterizing its antioxidant, anti-inflammatory, and cytotoxic potential, thereby guiding further preclinical development. It is recommended to perform these assays in a logical sequence, starting with broader screening assays and progressing to more specific mechanistic studies based on the initial findings.

References

Application Notes and Protocols for In Vivo Studies of (R)-Pabulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of (R)-Pabulenol, a member of the psoralen class of organic compounds. Due to the limited published in vivo data on (R)-Pabulenol, this document outlines proposed animal models and experimental protocols based on the known anti-inflammatory and potential anti-cancer activities of related compounds.

Introduction to (R)-Pabulenol

(R)-Pabulenol is a naturally occurring furocoumarin.[1][2] While specific biological activities of (R)-Pabulenol are not extensively documented, related psoralen compounds have demonstrated anti-inflammatory and anti-cancer properties.[3] Therefore, initial in vivo studies should focus on well-established models for these conditions to elucidate the therapeutic potential of (R)-Pabulenol.

Proposed Animal Models for Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation and is suitable for screening novel anti-inflammatory agents.[4][5][6]

Experimental Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • (R)-Pabulenol (various doses, e.g., 10, 25, 50 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: (R)-Pabulenol and the positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The vehicle is administered to the control group.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
(R)-Pabulenol100.68 ± 0.0420.0%
(R)-Pabulenol250.45 ± 0.0347.1%
(R)-Pabulenol500.28 ± 0.0267.1%
Indomethacin100.22 ± 0.0274.1%
Oxazolone-Induced Ear Edema in Mice

This model is representative of delayed-type hypersensitivity and is useful for evaluating the effects of compounds on T-cell-mediated inflammation.[6][7]

Experimental Protocol:

  • Animal Selection: Male BALB/c or Swiss albino mice (20-25 g).

  • Sensitization: On day 0, the abdominal skin of each mouse is shaved, and 50 µL of 3% oxazolone in acetone/olive oil (4:1) is applied.

  • Challenge: On day 7, 20 µL of 1% oxazolone in acetone is applied to the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Grouping and Drug Administration:

    • Vehicle Control

    • (R)-Pabulenol (topical or systemic administration)

    • Positive Control (e.g., Dexamethasone) (R)-Pabulenol or vehicle is administered 30 minutes before and 6 hours after the oxazolone challenge.

  • Measurement of Edema: 24 hours after the challenge, mice are euthanized, and a 6 mm punch biopsy of each ear is weighed. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Data Analysis: The percentage inhibition of ear edema is calculated for each treatment group compared to the vehicle control.

Hypothetical Data Presentation:

Treatment GroupDoseMean Ear Weight Difference (mg)% Inhibition of Edema
Vehicle Control-12.5 ± 1.2-
(R)-Pabulenol1% topical8.2 ± 0.934.4%
(R)-Pabulenol50 mg/kg p.o.6.5 ± 0.748.0%
Dexamethasone0.1% topical4.1 ± 0.567.2%

Proposed Animal Models for Anti-Cancer Activity

Xenograft Tumor Models in Immunodeficient Mice

Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[8][9]

Experimental Protocol:

  • Animal Selection: Immunodeficient mice such as NOD-SCID or athymic nude mice (4-6 weeks old).

  • Cell Culture: A human cancer cell line relevant to the potential target of (R)-Pabulenol (e.g., A549 lung cancer, MCF-7 breast cancer) is cultured under standard conditions.

  • Tumor Implantation: 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups:

    • Vehicle Control

    • (R)-Pabulenol (various doses)

    • Positive Control (standard-of-care chemotherapeutic agent)

  • Drug Administration: Treatment is administered as per the designed schedule (e.g., daily, three times a week) via an appropriate route (p.o., i.p., i.v.).

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight and clinical signs are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
(R)-Pabulenol251125 ± 12025.0%
(R)-Pabulenol50750 ± 9050.0%
Positive ControlVaries450 ± 6070.0%
Chemically-Induced Carcinogenesis Models

These models mimic the process of carcinogenesis in humans and are valuable for studying cancer chemoprevention.[10]

Experimental Protocol (Azoxymethane-Induced Colon Cancer in Rats):

  • Animal Selection: Male F344 rats (5 weeks old).

  • Acclimatization: One week of acclimatization.

  • Carcinogen Administration: Rats receive two subcutaneous injections of azoxymethane (AOM) at 15 mg/kg body weight, one week apart.

  • Grouping and (R)-Pabulenol Administration: One week after the second AOM injection, rats are randomized into groups and receive a diet containing:

    • Control Diet

    • (R)-Pabulenol supplemented diet (e.g., 100, 250, 500 ppm)

  • Study Duration: The study continues for a predefined period (e.g., 30-40 weeks).

  • Endpoint and Analysis: At termination, the entire colon is removed, and the number, size, and location of aberrant crypt foci (ACF) and tumors are determined. Histopathological analysis is performed to classify tumors.

  • Data Analysis: The incidence and multiplicity of tumors are compared between the groups.

Hypothetical Data Presentation:

Treatment GroupDose (ppm in diet)Tumor Incidence (%)Mean Number of Tumors per Rat
AOM + Control Diet-95%4.2 ± 0.8
AOM + (R)-Pabulenol10080%3.1 ± 0.6
AOM + (R)-Pabulenol25065%2.0 ± 0.5
AOM + (R)-Pabulenol50050%1.2 ± 0.3

Visualizations

Experimental Workflow

G General In Vivo Experimental Workflow for (R)-Pabulenol cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis animal_selection Animal Selection & Acclimatization group_randomization Randomization into Groups animal_selection->group_randomization disease_induction Disease Model Induction (e.g., Carrageenan, Tumor Cells) group_randomization->disease_induction drug_prep Preparation of (R)-Pabulenol Formulation drug_admin Administration of (R)-Pabulenol / Controls drug_prep->drug_admin disease_induction->drug_admin monitoring Monitoring of Animals (e.g., Paw Volume, Tumor Size, Body Weight) drug_admin->monitoring endpoint Study Endpoint & Sample Collection monitoring->endpoint data_analysis Data Analysis & Statistics endpoint->data_analysis results Interpretation of Results data_analysis->results

Caption: General workflow for in vivo testing of (R)-Pabulenol.

Postulated Signaling Pathway

G Postulated Anti-Inflammatory Signaling Pathway for (R)-Pabulenol cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Inflammatory Stimulus IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates pabulenol (R)-Pabulenol pabulenol->IKK Inhibits genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->genes Induces Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by (R)-Pabulenol.

References

Application Notes and Protocols: Paeonol as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Note on (R)-Pabulenol: Initial literature searches for "(R)-Pabulenol" did not yield significant findings related to anticancer research. However, a wealth of information is available for "Paeonol," a structurally related natural phenolic compound with well-documented anticancer properties. This document will focus on Paeonol, assuming it is the intended compound of interest for researchers, scientists, and drug development professionals.

Paeonol, a primary active component derived from the root bark of Paeonia suffruticosa, has demonstrated considerable potential as an anticancer agent.[1] Extensive in vitro and in vivo studies have revealed its ability to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and suppress migration and angiogenesis.[1] The anticancer effects of Paeonol are attributed to its modulation of key signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways.[1]

Quantitative Data: In Vitro Cytotoxicity of Paeonol

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of Paeonol in various cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
T24Bladder Cancer48225 µg/mL[2]
J82Bladder Cancer48124 µg/mL[2]
Panc-1Pancreatic Cancer24274.4[3]
Panc-1Pancreatic Cancer48265.5[3]
Panc-1Pancreatic Cancer72175.2[3]
Capan-1Pancreatic Cancer24380.7[3]
Capan-1Pancreatic Cancer48211.7[3]
Capan-1Pancreatic Cancer7290.9[3]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticancer potential of Paeonol are provided below.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Paeonol on cancer cells and calculating the IC50 value.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Paeonol stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere for 24 hours.[4]

    • Prepare serial dilutions of Paeonol in complete culture medium from the stock solution.

    • After 24 hours, remove the medium and treat the cells with various concentrations of Paeonol. Include a vehicle control (medium with the same concentration of DMSO used for the highest Paeonol concentration).

    • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[3]

    • After the incubation period, add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

    • Carefully remove the medium containing MTT and add 200 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cancer cells treated with Paeonol using flow cytometry.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Paeonol

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • PBS

    • Flow cytometer

  • Procedure:

    • Seed cells (1 x 10^6 cells) in a T25 culture flask or 6-well plates and treat with the desired concentrations of Paeonol for the desired time period (e.g., 48 hours).[5]

    • Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[5]

    • Wash the collected cells twice with cold PBS and centrifuge at approximately 670 x g for 5 minutes.[5]

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.[6]

    • Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[5]

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of Paeonol on the cell cycle distribution of cancer cells.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Paeonol

    • PBS

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with Paeonol for the desired duration.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at 4°C.[7]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[7]

    • Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Paeonol

Paeonol exerts its anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Paeonol Paeonol Paeonol->PI3K inhibits Paeonol->AKT inhibits PTEN PTEN PTEN->PIP3

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Paeonol.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkBa NF-κB/IκBα (Inactive) NFkB_IkBa->IKK Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Paeonol Paeonol Paeonol->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory action of Paeonol.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of Paeonol's anticancer properties.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Paeonol cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis ic50 IC50 Determination data_analysis->ic50 apoptosis_quant Apoptosis Quantification data_analysis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution data_analysis->cell_cycle_dist end End ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: In vitro experimental workflow for evaluating Paeonol.

References

Application Notes: Anti-inflammatory Properties of Gossypol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Gosferol" was not found in the reviewed scientific literature. It is highly likely a typographical error for "Gossypol," a well-researched polyphenolic compound derived from the cotton plant (Gossypium spp.) with known anti-inflammatory properties.[1][2][3] All information presented herein pertains to Gossypol .

Introduction

Gossypol is a yellowish polyphenolic compound naturally occurring in the cotton plant, which has demonstrated a range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][3] Its potential as an anti-inflammatory agent stems from its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[1][4] These notes provide an overview of the mechanisms, applications, and experimental data related to the anti-inflammatory effects of Gossypol.

Mechanism of Action

Gossypol exerts its anti-inflammatory effects primarily by inhibiting major inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Inhibition of the NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the inhibitor of NF-κB, IκBα, is phosphorylated and degraded.[4] This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription.[4][5] Gossypol has been shown to block the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing subsequent inflammatory gene expression.[1][4]

  • Modulation of the MAPK Pathway: The MAPK pathway, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), plays a critical role in cellular responses to inflammatory stimuli.[1][6] Gossypol has been observed to significantly inhibit the phosphorylation of JNK, p38, and ERK in LPS-stimulated macrophages, effectively dampening the inflammatory response.[1][6]

By targeting these central pathways, Gossypol effectively reduces the production of key pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-2 (IL-2).[1][6]

G_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 / TNFR MAPK_pathway MAPK Cascade (JNK, p38, ERK) TLR4->MAPK_pathway Activates IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 Releases p65_nuc p65/p50 p65->p65_nuc Translocates Gossypol Gossypol Gossypol->MAPK_pathway Inhibits Phosphorylation Gossypol->IKK Inhibits Phosphorylation DNA DNA p65_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription LPS Inflammatory Stimuli (LPS, TNF-α) LPS->TLR4 Binds

Caption: Gossypol's inhibition of NF-κB and MAPK pathways.

Data Presentation

Quantitative data from various studies demonstrate the anti-inflammatory efficacy of Gossypol.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of Gossypol

Assay Type Cell Line Stimulant Measured Effect Result Reference
Cytokine Inhibition RAW 264.7 Macrophages LPS Inhibition of TNF-α, IL-6, IL-1β production Significant Inhibition [1]
Cytokine Inhibition Jurkat T-lymphocytes PHA Attenuation of IL-2 secretion Dose-dependent [6]
Cytotoxicity Jurkat T-lymphocytes - Cell Viability No cytotoxic effect at 5-20 µM [6]
Enzyme Inhibition Helicobacter pylori urease - IC50 3.3 µM [7]

| Antibacterial | Helicobacter pylori strains | - | Minimum Inhibitory Conc. (MIC) | 3.51 - 4.14 µg/mL |[7] |

Table 2: In Vivo Anti-inflammatory Activity of Gossypol in Rat Paw Edema Model

Inflammatory Agent Gossypol Dose (mg/kg) Anti-inflammatory Activity (%) Comparison Drug Reference
Formalin (2%) 25 33.3 - 38.5% Diclofenac Sodium (10 mg/kg): 38.5 - 51.9% [8][9]
Formalin (2%) 50 ~50.0% Diclofenac Sodium (10 mg/kg): 38.5 - 51.9% [8][9]
Dextran (6%) 25 Increased antiphlogogenic effect - [8]
Dextran (6%) 50 Suppression comparable to Diclofenac Diclofenac Sodium (10 mg/kg) [8]
Histamine (0.1%) 10 16.0% (1 hr) - 19.2% (2 hr) - [9]

| Histamine (0.1%) | 50 | 38.3% (1 hr) - 42.4% (2 hr) | Activity not significantly different from Diclofenac |[9] |

Experimental Protocols

The following are detailed protocols for assessing the anti-inflammatory activity of Gossypol.

Protocol 1: In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages

This protocol details the methodology for evaluating Gossypol's ability to inhibit the production of pro-inflammatory cytokines in RAW 264.7 macrophage cells stimulated with Lipopolysaccharide (LPS).

G_Workflow_In_Vitro start Start culture 1. Cell Culture Seed RAW 264.7 cells in a 96-well plate (2x10^5 cells/well) and incubate for 24h. start->culture pretreat 2. Pre-treatment Treat cells with varying concentrations of Gossypol (e.g., 1-20 µM) for 1-2h. culture->pretreat stimulate 3. Stimulation Add LPS (1 µg/mL) to wells (except negative control). Incubate for 24h. pretreat->stimulate collect 4. Supernatant Collection Centrifuge plate and collect the cell culture supernatant. stimulate->collect elisa 5. Cytokine Measurement Quantify TNF-α, IL-6, and IL-1β levels in the supernatant using ELISA kits. collect->elisa analyze 6. Data Analysis Calculate percentage inhibition of cytokine production compared to LPS-only control. elisa->analyze end End analyze->end

Caption: Workflow for in vitro anti-inflammatory screening.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells into 96-well culture plates at a density of 2 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell adherence.

  • Gossypol Pre-treatment: Prepare stock solutions of Gossypol in DMSO and dilute to final concentrations (e.g., 1, 5, 10, 20 µM) in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Gossypol. Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.

  • Incubation: Incubate the plates for an additional 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plates at 1,500 rpm for 10 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

  • Data Analysis: Determine the percentage inhibition of each cytokine for the Gossypol-treated groups relative to the LPS-only treated group. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed effects are not due to cytotoxicity.[10]

Protocol 2: In Vivo Anti-inflammatory Activity using Rat Paw Edema Model

This protocol describes an in vivo method to assess the anti-exudative and anti-inflammatory effects of Gossypol by inducing localized inflammation in the paw of a rat.[8][9]

G_Workflow_In_Vivo start Start grouping 1. Animal Grouping Acclimatize male rats (160-180g) and divide into groups (n=6): Control, Gossypol (10, 25, 50 mg/kg), Reference Drug (Diclofenac 10 mg/kg). start->grouping dosing 2. Drug Administration Administer Gossypol, Diclofenac, or vehicle (control) intragastrically. grouping->dosing measure0 3. Baseline Measurement Measure initial paw volume using a plethysmometer. dosing->measure0 induce 4. Inflammation Induction 1 hour post-dosing, inject 0.1 mL of phlogogen (e.g., 2% formalin) into the subplantar region of the right hind paw. measure0->induce measure_t 5. Paw Volume Measurement Measure paw volume at regular intervals (e.g., 1, 2, 4, 6, 8, 24 hours) post-induction. induce->measure_t analyze 6. Data Analysis Calculate % increase in paw volume and % inhibition of edema for each group compared to control. measure_t->analyze end End analyze->end

Caption: Workflow for in vivo rat paw edema assay.

Methodology:

  • Animals: Use healthy male Wistar or Sprague-Dawley rats, weighing between 160-180g. Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into at least five groups (n=6 per group):

    • Group I (Control): Vehicle only.

    • Group II (Reference): Diclofenac Sodium (10 mg/kg, p.o.).

    • Group III-V (Test): Gossypol (10, 25, and 50 mg/kg, p.o.). Administer the respective treatments via oral gavage.

  • Inflammation Induction: One hour after drug administration, induce inflammation by injecting 0.1 mL of a phlogogenic agent (e.g., 2% formalin, 6% dextran, or 0.1% histamine) into the subplantar aponeurosis of the right hind paw of each rat.[8][9]

  • Paw Volume Measurement: Measure the paw volume of each rat using a digital plethysmometer immediately before the injection (baseline) and at specified time points after the injection (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the treated groups using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.

References

No Antiviral Research Applications of (R)-Pabulenol Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific databases and literature, no research articles, application notes, or experimental data were found regarding the antiviral applications of (R)-Pabulenol. Similarly, searches for the broader term "Pabulenol" did not yield any relevant results in the context of antiviral research.

This lack of information prevents the creation of the requested detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams. The core requirements of the user's request—to summarize existing data and methodologies—cannot be fulfilled due to the apparent absence of primary research on this specific compound's antiviral properties.

It is important to note that during the search, information on a similarly named compound, Paeonol , was frequently retrieved. Paeonol is a distinct phenolic compound isolated from the root bark of Paeonia suffruticosa and has been studied for a variety of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects. Some studies also suggest potential antiviral properties for Paeonol and its derivatives. However, Paeonol is structurally different from the requested (R)-Pabulenol, and the findings related to Paeonol cannot be attributed to (R)-Pabulenol.

Based on the current body of scientific literature, there is no evidence to support the use of (R)-Pabulenol in antiviral research. Consequently, the detailed application notes and protocols requested by the user cannot be generated. Researchers, scientists, and drug development professionals interested in natural compounds with antiviral potential may wish to explore the extensive research available on other classes of molecules, such as flavonoids and other polyphenols, which have demonstrated a wide range of antiviral activities against various viral pathogens.

Application Notes and Protocols: (R)-Pabulenol as a Potential Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the use of (R)-Pabulenol as a chemical probe in cell biology is limited. These application notes and protocols are based on the known biological activities of the broader class of furanocoumarins, particularly those isolated from Prangos species, and are intended to serve as a guide for investigating the potential of (R)-Pabulenol as a novel chemical probe.

(R)-Pabulenol , a furanocoumarin found in plant species such as Prangos latiloba and Prangos lophoptera, belongs to the psoralen class of compounds[1]. While specific data on its biological activities are scarce, related furanocoumarins from Prangos species have demonstrated cytotoxic, antimicrobial, and anti-inflammatory properties, suggesting that (R)-Pabulenol may hold similar potential as a valuable tool for cellular research.

Table 1: Biological Activities of Furanocoumarins from Prangos Species
CompoundBiological ActivityCell Line/OrganismIC50/RC50/MICReference
8-geranyloxy psoralenCytotoxicHela cells0.792 mM[2]
8-geranyloxy psoralenCytotoxicMc-Coy cells0.835 mM[2]
8-geranyloxy psoralenCytotoxicMc-Coy cells1.26 mM (Trypan blue)[2][3]
8-geranyloxy psoralenAntioxidant (DPPH assay)-0.262 mg/mL (RC50)[2][3]
8-geranyloxy psoralenAntimicrobialStaphylococcus epidermidisHigh activity[2]
8-geranyloxy psoralenAntimicrobialCandida kefyrHigh activity[2]
Prangos uloptera DCM extractCytotoxicHela cellsHigh[4]
Prangos uloptera DCM extractAntimicrobialStaphylococcus aureusHigh[4]
Prangos uloptera DCM extractAntimicrobialBacillus subtilisHigh[4]

Application Notes

Based on the activities of structurally related furanocoumarins, (R)-Pabulenol is a promising candidate for investigation in the following areas:

  • Anticancer Research: Given the cytotoxic effects of other furanocoumarins on cancer cell lines, (R)-Pabulenol could be explored as a potential anti-proliferative or pro-apoptotic agent. Its utility as a probe would involve elucidating its mechanism of action, identifying its cellular targets, and understanding its impact on cancer cell signaling pathways.

  • Anti-inflammatory Studies: Many natural products, including furanocoumarins, exhibit anti-inflammatory properties. (R)-Pabulenol could be investigated for its ability to modulate inflammatory pathways, such as those involving NF-κB and MAPK signaling, which are common targets for anti-inflammatory compounds.

  • Antimicrobial Research: The antimicrobial activity of furanocoumarins suggests that (R)-Pabulenol could be a useful probe for studying bacterial or fungal processes. It could be used to identify novel targets for antimicrobial drug development.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of (R)-Pabulenol.

Cytotoxicity Assay using MTT

This protocol is designed to assess the effect of (R)-Pabulenol on the viability of cancer cell lines.

Materials:

  • (R)-Pabulenol

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of (R)-Pabulenol in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of (R)-Pabulenol. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of (R)-Pabulenol that causes 50% inhibition of cell growth.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This protocol assesses the potential of (R)-Pabulenol to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • (R)-Pabulenol

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of (R)-Pabulenol for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of (R)-Pabulenol on NO production.

Antimicrobial Assay: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of (R)-Pabulenol against a bacterial strain.

Materials:

  • (R)-Pabulenol

  • Bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of (R)-Pabulenol Dilutions: Prepare a two-fold serial dilution of (R)-Pabulenol in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of (R)-Pabulenol that completely inhibits visible bacterial growth.

Visualizations

Proposed Experimental Workflow for Evaluating (R)-Pabulenol

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation start (R)-Pabulenol cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) start->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production) start->anti_inflammatory apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) cytotoxicity->cell_cycle signaling Signaling Pathway Analysis (e.g., Western Blot, Reporter assays) anti_inflammatory->signaling target_id Target Identification (e.g., Affinity chromatography, Proteomics) apoptosis->target_id animal_model Animal Models (e.g., Xenograft, Inflammation models) target_id->animal_model signaling->target_id toxicity Toxicity Studies animal_model->toxicity

Caption: Proposed workflow for evaluating (R)-Pabulenol's bioactivity.

Hypothetical Signaling Pathway for Investigation

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 pabulenol (R)-Pabulenol tak1 TAK1 pabulenol->tak1 ikk IKK Complex pabulenol->ikk traf6 TRAF6 myd88->traf6 traf6->tak1 tak1->ikk p38 p38 MAPK tak1->p38 jnk JNK tak1->jnk nfkb NF-κB ikk->nfkb Inhibits IκBα degradation nfkb_nuc NF-κB nfkb->nfkb_nuc gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->gene_expression Induces

Caption: Hypothetical anti-inflammatory signaling pathway for investigation.

References

Application Notes and Protocols for Testing the Cytotoxicity of (R)-Pabulenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-Pabulenol is a natural furanocoumarin found in various plant species[1][2][3]. Furanocoumarins as a class have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Preliminary studies suggest that furanocoumarins may exert their cytotoxic effects by modulating key signaling pathways such as STAT3, NF-κB, PI3K/AKT, and MAPK[4]. Given the therapeutic potential of this class of compounds, a thorough understanding of the cytotoxic profile of (R)-Pabulenol is essential for any further drug development efforts.

These application notes provide detailed protocols for assessing the cytotoxicity of (R)-Pabulenol in vitro using established and validated methods. The described assays will enable researchers to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis.

I. Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color[5][6][7][8]. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells[5][7].

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of (R)-Pabulenol in a suitable solvent (e.g., DMSO). Make serial dilutions of (R)-Pabulenol in culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of (R)-Pabulenol. Include a vehicle control (medium with the same concentration of DMSO used for the highest (R)-Pabulenol concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂[9].

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well[5][10].

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals[6][11].

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of SDS in HCl) to each well to dissolve the formazan crystals[5][11].

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan[5]. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance[5][6].

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Data Presentation:

(R)-Pabulenol Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Control)100
X1
X2
X3
X4
X5

II. Assessment of Cell Membrane Integrity using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium[12]. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity[13][14].

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls, including a vehicle control, a positive control for maximum LDH release (cells treated with a lysis buffer), and a no-cell control for background LDH in the medium[14].

  • Incubation: Incubate the plate for the desired exposure time at 37°C with 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well[15].

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[15]. The released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader[15][16].

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the maximum LDH release control.

Data Presentation:

(R)-Pabulenol Conc. (µM)Absorbance (490 nm)% Cytotoxicity
0 (Control)0
X1
X2
X3
X4
X5
Max LDH Release100

III. Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry[17][18]. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of (R)-Pabulenol for the desired time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes)[17].

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[19].

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation:

(R)-Pabulenol Conc. (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)
X1
X2
X3

IV. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay Seeding & Treatment LDH_Assay LDH Assay (Membrane Integrity) Cell_Culture->LDH_Assay Seeding & Treatment Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Cell_Culture->Apoptosis_Assay Seeding & Treatment Compound_Prep (R)-Pabulenol Stock Solution & Dilutions Compound_Prep->MTT_Assay Treatment Compound_Prep->LDH_Assay Treatment Compound_Prep->Apoptosis_Assay Treatment Data_Acquisition Data Acquisition (Spectrophotometer/Flow Cytometer) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Data_Interpretation Data Interpretation (% Viability, % Cytotoxicity, % Apoptosis) Data_Acquisition->Data_Interpretation Conclusion Conclusion on Cytotoxicity of (R)-Pabulenol Data_Interpretation->Conclusion

Caption: Experimental workflow for assessing the cytotoxicity of (R)-Pabulenol.

Furanocoumarin_Signaling_Pathway cluster_stimulus Stimulus cluster_pathways Potential Signaling Pathways cluster_outcomes Cellular Outcomes Pabulenol (R)-Pabulenol PI3K_AKT PI3K/AKT Pathway Pabulenol->PI3K_AKT Modulates MAPK MAPK Pathway Pabulenol->MAPK Modulates NFkB NF-κB Pathway Pabulenol->NFkB Modulates STAT3 STAT3 Pathway Pabulenol->STAT3 Modulates Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition_of_Proliferation Inhibition of Proliferation PI3K_AKT->Inhibition_of_Proliferation MAPK->Cell_Cycle_Arrest MAPK->Apoptosis MAPK->Inhibition_of_Proliferation NFkB->Cell_Cycle_Arrest NFkB->Apoptosis NFkB->Inhibition_of_Proliferation STAT3->Cell_Cycle_Arrest STAT3->Apoptosis STAT3->Inhibition_of_Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-Pabulenol Extraction from Prangos latiloba

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of (R)-Pabulenol extraction from Prangos latiloba. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Pabulenol and why is it extracted from Prangos latiloba?

(R)-Pabulenol is a naturally occurring furanocoumarin, belonging to the psoralen class of compounds. It has been identified in various plants, including Prangos latiloba. Furanocoumarins are studied for their diverse biological activities, making them of interest to the pharmaceutical and drug development industries.

Q2: Which extraction methods are most effective for obtaining (R)-Pabulenol?

Several extraction techniques can be employed, each with its own advantages and disadvantages. Common methods include:

  • Maceration: A simple and cost-effective method, but it can be time-consuming and may result in lower yields.

  • Soxhlet Extraction: A more efficient classical method than maceration, but the prolonged exposure to heat can lead to the degradation of thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): This method uses sound waves to disrupt plant cell walls, enhancing extraction efficiency and reducing extraction time.

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to rapid extraction. However, careful temperature control is crucial to prevent degradation.

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. It has been shown to provide high yields for furanocoumarins.[1][2][3]

  • Supercritical CO2 (S-CO2) Extraction: A "green" extraction method that uses supercritical carbon dioxide as the solvent. It is effective for non-polar to moderately polar compounds.

The choice of method will depend on available equipment, desired yield, and the scale of the extraction.

Q3: What solvents are suitable for extracting (R)-Pabulenol?

The choice of solvent is critical and depends on the polarity of (R)-Pabulenol. As a furanocoumarin, it has moderate polarity. Solvents of varying polarities have been used for the extraction of furanocoumarins, including:

  • Non-polar: Hexane, Petroleum Ether[1][4]

  • Medium-polarity: Dichloromethane, Acetone, Ethyl Acetate[4][5]

  • Polar: Methanol, Ethanol[1][5]

Methanol has been shown to be effective for achieving high yields of furanocoumarins using methods like ASE.[1][2][3] Hexane is also a good choice, particularly with MAE.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of (R)-Pabulenol 1. Inefficient Extraction Method: The chosen method may not be optimal. 2. Inappropriate Solvent: The solvent may not be effectively solubilizing the target compound. 3. Insufficient Solvent-to-Material Ratio: Not enough solvent to fully extract the compound. 4. Inadequate Grinding of Plant Material: Large particle size reduces surface area for extraction. 5. Plant Material Quality: Low concentration of (R)-Pabulenol in the plant material due to factors like harvesting time or storage conditions.1. Consider switching to a more efficient method like ASE or UAE.[1][3] 2. Experiment with solvents of different polarities (e.g., methanol, hexane).[1][4] 3. Increase the solvent-to-material ratio. A ratio of 20:1 (mL/g) has been used effectively in some furanocoumarin extractions.[4] 4. Ensure the plant material is finely ground to a uniform powder. 5. Use authenticated plant material and consider the phenological stage at harvest.
Degradation of (R)-Pabulenol 1. High Extraction Temperature: Furanocoumarins can be thermolabile. Temperatures exceeding 90°C in methods like MAE can cause degradation.[4] 2. Prolonged Extraction Time at High Temperatures: Extended exposure to heat, even at moderate temperatures, can lead to degradation. 3. Exposure to UV Light: Psoralens are known to be photoreactive. 4. Improper Storage of Extract: Long-term storage at room temperature can lead to degradation.1. Optimize the extraction temperature. For MAE, temperatures between 70°C and 90°C have been shown to be effective.[4] For other methods, use the lowest effective temperature. 2. Reduce the extraction time. 3. Protect the extract from light during and after extraction by using amber vials or covering glassware with aluminum foil. 4. Store extracts at low temperatures (e.g., 4°C or -20°C) in the dark.
Co-extraction of Impurities 1. Solvent Choice: The solvent may be extracting a wide range of compounds with similar polarities. 2. Complex Plant Matrix: Prangos latiloba contains a variety of other phytochemicals.1. Use a more selective solvent or a sequence of solvents with different polarities (fractional extraction). 2. Employ a post-extraction purification step such as solid-phase extraction (SPE) or column chromatography to isolate (R)-Pabulenol.[4]
Inconsistent Results 1. Variability in Plant Material: Differences in the chemical composition of the plant material between batches. 2. Lack of Control Over Extraction Parameters: Fluctuations in temperature, time, or solvent-to-material ratio.1. Standardize the plant material as much as possible (e.g., source, harvest time, drying conditions). 2. Carefully control and monitor all extraction parameters for each experiment.

Quantitative Data on Furanocoumarin Extraction

Table 1: Comparison of Extraction Methods for Furanocoumarins from Archangelica officinalis Fruits

Extraction MethodImperatorin (mg/g)Bergapten (mg/g)Xanthotoxin (mg/g)
Soxhlet 3.823.152.98
UAE (60°C) 3.953.203.05
MAE (closed system) 3.512.852.75
ASE (100°C, Methanol) 4.98 4.12 3.95

Data adapted from studies on furanocoumarin extraction.[1][2][3]

Table 2: Furanocoumarin Yields from Heracleum sosnowskyi using Microwave-Assisted Extraction (MAE)

CompoundYield (mg/g of dry plant material)
Angelicin 2.3
Psoralen 0.15
Methoxsalen 0.76
Bergapten 3.14

Extraction Conditions: Hexane, 70°C, 10 min, 20:1 solvent-to-solid ratio.[4]

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE) of (R)-Pabulenol
  • Preparation of Plant Material:

    • Dry the aerial parts or roots of Prangos latiloba at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 200 mL of methanol (or another appropriate solvent) to achieve a 20:1 solvent-to-material ratio.

    • Place the flask in an ultrasonic bath.

    • Son-icate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Analysis:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the solution using High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the (R)-Pabulenol content. A C18 column is commonly used for the separation of furanocoumarins.[6][7][8][9]

General Protocol for Accelerated Solvent Extraction (ASE) of (R)-Pabulenol
  • Preparation of Plant Material:

    • Prepare the dried and powdered Prangos latiloba as described in the UAE protocol.

  • Extraction:

    • Mix 5 g of the powdered plant material with a drying agent like diatomaceous earth.

    • Load the mixture into an extraction cell of the ASE system.

    • Set the extraction parameters. Based on literature for similar compounds, suggested starting conditions are:

      • Solvent: Methanol

      • Temperature: 100°C

      • Pressure: 1500 psi

      • Static time: 10 minutes

      • Number of cycles: 2

  • Collection and Concentration:

    • The extract is automatically collected in a vial.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude extract.

  • Analysis:

    • Prepare the sample and analyze by HPLC as described in the UAE protocol.

Visualizations

Experimental Workflow for (R)-Pabulenol Extraction and Isolation

cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis plant_material Prangos latiloba Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., UAE, ASE) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration purification Chromatographic Purification (e.g., SPE, Column Chromatography) concentration->purification crude_extract Crude Extract concentration->crude_extract analysis HPLC/GC-MS Analysis purification->analysis pure_compound (R)-Pabulenol purification->pure_compound characterization Structure Elucidation (NMR, MS) analysis->characterization For pure compound

Caption: A general workflow for the extraction and isolation of (R)-Pabulenol.

Potential Signaling Pathways Influenced by Psoralens

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Psoralen (R)-Pabulenol (Psoralen) EGFR EGF Receptor Psoralen->EGFR Photoactivation by UVA IKB IκBα Psoralen->IKB Suppresses LPS-stimulated phosphorylation MAPK p38/JNK (MAPK) Psoralen->MAPK Suppresses LPS-stimulated phosphorylation UVA UVA Light UVA->Psoralen EGFR->MAPK Inhibition of Tyrosine Kinase Activity NFkB NF-κB IKB->NFkB Phosphorylation (Inhibition) Transcription Gene Transcription NFkB->Transcription Translocation Inflammation Inflammatory Response (e.g., COX-2, iNOS) Transcription->Inflammation

Caption: Potential signaling pathways modulated by psoralens like (R)-Pabulenol.

References

Technical Support Center: Chiral Synthesis of (R)-Pabulenol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and FAQs are based on the well-documented chiral synthesis of flavan-3-ols, which share significant structural and synthetic challenges with (R)-Pabulenol. This information is intended to provide researchers, scientists, and drug development professionals with a robust framework for addressing common issues in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the chiral synthesis of (R)-Pabulenol and related flavan-3-ol structures?

A1: The primary challenge lies in the stereocontrolled synthesis of the two adjacent chiral centers at the C2 and C3 positions of the chroman ring.[1] Achieving high diastereoselectivity (controlling the relative stereochemistry) and high enantioselectivity (controlling the absolute stereochemistry) is crucial for obtaining the desired (R)-Pabulenol enantiomer.

Q2: What are the common strategies for establishing the stereocenters in flavan-3-ol synthesis?

A2: Common approaches involve multi-step syntheses utilizing methods like Sharpless asymmetric dihydroxylation or epoxidation to create the chiral centers, followed by a cyclization step to form the flavan-3-ol framework.[1] A more direct and efficient method is the kinetic resolution of racemic 2-substituted 2H-chromenes via copper-catalyzed asymmetric hydroboration.[2]

Q3: How does kinetic resolution work in the context of this synthesis?

A3: In kinetic resolution, two enantiomers of a racemic starting material react at different rates with a chiral catalyst.[3] This results in one enantiomer being converted to the product faster than the other, leaving behind an enantioenriched sample of the less reactive enantiomer.[3] This method is highly effective for producing chiral flavan-3-ols with excellent enantiomeric excess (ee).[2]

Q4: What are the key reagents in the copper-catalyzed asymmetric hydroboration for this synthesis?

A4: The key reagents include a copper catalyst (e.g., CuCl), a chiral bisphosphine ligand (e.g., (R, R)-Ph-BPE), a base (e.g., NaOtBu), and a hydroborating agent (e.g., bis(pinacolato)diboron, B₂(pin)₂).[2]

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Step
Incorrect Chiral Ligand The choice of chiral ligand is critical for enantioselectivity. Screen a variety of chiral bisphosphine ligands to find the optimal one for your specific substrate.
Suboptimal Reaction Temperature Lowering the reaction temperature can often improve enantioselectivity. Experiment with a range of temperatures (e.g., -35°C to room temperature) to find the best conditions.[2]
Presence of Water or Oxygen The reaction is sensitive to air and moisture. Ensure all glassware is flame-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., in a nitrogen-filled glovebox).[2]
Incorrect Copper Salt or Base The combination of the copper salt and base can influence the catalytic activity and selectivity. Experiment with different copper sources and bases if enantioselectivity remains low.
Issue 2: Low Diastereoselectivity (dr)
Potential Cause Troubleshooting Step
Steric Hindrance The steric bulk of the substituents on the starting material can influence the approach of the reagents and thus the diastereoselectivity. Modifications to the protecting groups or substituents may be necessary.
Reaction Conditions Diastereoselectivity can be sensitive to solvent and temperature. A screen of different solvents and temperatures may be required to optimize the diastereomeric ratio.
Ligand-Substrate Mismatch The chiral ligand may not be optimal for controlling the diastereoselectivity for a particular substrate. Consider screening other chiral ligands.
Issue 3: Low Reaction Yield
Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure the reaction is performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.[2]
Incomplete Reaction Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. If the reaction stalls, consider adding a fresh portion of the catalyst.
Suboptimal Reagent Stoichiometry The ratio of the starting material to the hydroborating agent can affect the yield. Optimize the stoichiometry of your reagents.[2]
Purification Issues The product may be lost during workup or purification. Ensure proper extraction and chromatography techniques are used.
Issue 4: Difficulty in Purification of Isomers
Potential Cause Troubleshooting Step
Similar Polarity of Diastereomers Diastereomers can be challenging to separate by standard column chromatography. Consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for better separation.
Formation of Enantiomeric Mixture If the reaction produces a mixture of enantiomers, chiral HPLC is necessary for separation and determination of enantiomeric excess.
Presence of Side Products Incomplete reactions or side reactions can lead to a complex mixture. Optimize the reaction conditions to minimize the formation of byproducts.

Quantitative Data Summary

The following tables summarize the quantitative data for the Cu-catalyzed asymmetric hydroboration for the kinetic resolution of chromenes to produce chiral flavan-3-ols, a representative synthesis for (R)-Pabulenol analogs.[2]

Table 1: Optimization of Reaction Conditions

EntryLigandTemperature (°C)Yield (%)ee (%)
1(R, R)-Ph-BPE255073
2(R, R)-Ph-BPE05285
3(R, R)-Ph-BPE-205592
4(R, R)-Ph-BPE-3558>99
5(R, R)-Me-Duphos254560
6(R)-Binap25trace-

Table 2: Substrate Scope and Performance

Substrate (2-Aryl-2H-chromene)Product Yield (%)Product ee (%)
2-Phenyl58>99
2-(4-Methoxyphenyl)6299
2-(4-Chlorophenyl)55>99
2-(Naphthalen-2-yl)5398

Experimental Protocols

Detailed Methodology for Cu-Catalyzed Asymmetric Hydroboration

This protocol is adapted from a published procedure for the synthesis of chiral flavan-3-ols.[2]

Materials:

  • CuCl (0.01 mmol, 1.0 mg)

  • (R, R)-Ph-BPE (0.012 mmol, 6.1 mg)

  • NaOtBu (0.02 mmol, 1.9 mg)

  • Anhydrous THF (0.6 mL)

  • 2-Phenyl-2H-chromene (0.20 mmol, 41.6 mg)

  • B₂(pin)₂ (0.24 mmol, 60.9 mg)

  • Nitrogen-filled glovebox

  • Flame-dried screw-cap reaction tube with a magnetic stir bar

Procedure:

  • Inside a nitrogen-filled glovebox, add CuCl, (R, R)-Ph-BPE, and NaOtBu to a flame-dried screw-cap reaction tube equipped with a magnetic stir bar.

  • Add anhydrous THF to the reaction tube and stir the mixture for 15 minutes.

  • Add the 2-phenyl-2H-chromene and B₂(pin)₂ to the reaction mixture.

  • Seal the reaction vial with a rubber plug and remove it from the glovebox.

  • Stir the reaction mixture at -35°C for the time determined by reaction monitoring (e.g., 5 minutes to several hours).

  • Upon completion, quench the reaction and perform an oxidative workup with an appropriate oxidizing agent (e.g., NaBO₃·H₂O).

  • Purify the crude product by silica gel column chromatography to obtain the desired chiral flavan-3-ol.

Visualizations

Synthetic_Pathway rac_chromene Racemic 2-Aryl-2H-chromene catalyst CuCl / (R,R)-Ph-BPE NaOtBu, THF, -35°C rac_chromene->catalyst b2pin2 B₂(pin)₂ b2pin2->catalyst intermediate Chiral Organoboron Intermediate catalyst->intermediate Asymmetric Hydroboration unreacted_sm Enantioenriched (S)-2-Aryl-2H-chromene catalyst->unreacted_sm Slower reacting enantiomer oxidation Oxidative Workup (e.g., NaBO₃·H₂O) intermediate->oxidation product Enantioenriched (2R,3R)-Flavan-3-ol oxidation->product

Caption: Synthetic pathway for chiral flavan-3-ols.

Troubleshooting_Workflow start Low Enantiomeric Excess (ee) check_temp Is the reaction temperature optimized? start->check_temp lower_temp Lower the temperature (e.g., to -35°C) check_temp->lower_temp No check_ligand Is the chiral ligand appropriate? check_temp->check_ligand Yes lower_temp->check_ligand screen_ligands Screen different chiral ligands check_ligand->screen_ligands No check_conditions Are the reaction conditions anhydrous and anaerobic? check_ligand->check_conditions Yes screen_ligands->check_conditions improve_conditions Use flame-dried glassware, anhydrous solvents, and an inert atmosphere check_conditions->improve_conditions No success High ee Achieved check_conditions->success Yes improve_conditions->success

Caption: Troubleshooting workflow for low enantioselectivity.

Kinetic_Resolution_Logic racemate Racemic Mixture (R-Enantiomer + S-Enantiomer) chiral_catalyst Chiral Catalyst racemate->chiral_catalyst r_reaction R-Enantiomer reacts faster (k_fast) chiral_catalyst->r_reaction k_fast > k_slow s_reaction S-Enantiomer reacts slower (k_slow) chiral_catalyst->s_reaction product Product (Enantioenriched in P_R) r_reaction->product unreacted Unreacted Starting Material (Enantioenriched in S-Enantiomer) s_reaction->unreacted

Caption: Logical diagram of kinetic resolution.

References

Improving the efficiency of Gosferol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: As "Gosferol" appears to be a hypothetical compound, this technical support center provides a plausible, illustrative synthesis pathway and associated troubleshooting guidance based on established principles of organic chemistry. The experimental data and protocols are representative examples to guide researchers.

This guide provides troubleshooting advice and frequently asked questions to help researchers improve the efficiency and yield of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is synthesized via a three-step sequence: 1) A Grignard reaction to form the key carbon-carbon bond, yielding intermediate G-2. 2) An oxidation step to convert the secondary alcohol in G-2 to a ketone (G-3). 3) An acid-catalyzed intramolecular cyclization to yield the final product, this compound.

Q2: My overall yield for the this compound synthesis is consistently low. What are the most critical steps to focus on for optimization?

A2: Low overall yield is a common issue.[1][2][3] The most critical steps are typically the Grignard reaction (Step 1), which is highly sensitive to moisture, and the cyclization reaction (Step 3), where side reactions can occur.[4][5] Careful control of reaction conditions at each stage is crucial for improving yield.[6][7]

Q3: Are there any known stability issues with the intermediates or the final this compound product?

A3: Intermediate G-2 (the alcohol) can be sensitive to strong acids and may undergo dehydration. The final product, this compound, is generally stable but should be purified promptly after the cyclization reaction to prevent the formation of minor degradation byproducts upon prolonged exposure to the acidic reaction mixture.

Q4: What are the recommended purification methods for this compound?

A4: this compound is typically purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating this compound from any unreacted G-3 or cyclization byproducts.

Troubleshooting Guides

Step 1: Grignard Reaction (Formation of G-2)

Issue 1.1: The Grignard reaction fails to initiate.

  • Possible Causes & Solutions:

    • Moisture Contamination: Grignard reagents are extremely reactive with water.[4][8] Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[6][9] Solvents like THF or diethyl ether must be anhydrous.[4]

    • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide. Gently crush the turnings with a glass rod or activate them with a small crystal of iodine or 1,2-dibromoethane.[10]

    • Low Temperature: While the reaction is exothermic once initiated, very low temperatures can hinder initiation. A gentle warming with a heat gun may be required to start the reaction.[9]

Issue 1.2: Low yield of G-2 with significant amounts of a biphenyl byproduct.

  • Possible Causes & Solutions:

    • Reaction Rate vs. Addition Rate: Adding the aryl halide too quickly can lead to localized high concentrations, favoring self-coupling. Ensure the halide is added dropwise to maintain a controlled reaction.

    • Incorrect Temperature: Running the reaction at too high a temperature can promote side reactions. Maintain the recommended reaction temperature, typically refluxing ether or THF.

Step 2: Oxidation of G-2 to G-3

Issue 2.1: Incomplete conversion of alcohol G-2 to ketone G-3.

  • Possible Causes & Solutions:

    • Insufficient Oxidizing Agent: Ensure the correct stoichiometry of the oxidizing agent (e.g., PCC or a Swern oxidation system) is used. It's common to use a slight excess (1.1-1.5 equivalents).

    • Reaction Time/Temperature: Oxidation reactions may require specific time and temperature profiles to go to completion.[11][12][13] Monitor the reaction by TLC until the starting material (G-2) is no longer visible.

Issue 2.2: Formation of over-oxidized or degradation byproducts.

  • Possible Causes & Solutions:

    • Harsh Oxidizing Conditions: Using overly strong oxidizing agents can lead to unwanted side reactions. Consider using milder, more selective modern oxidation methods.[14][15]

    • Prolonged Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed, as this can lead to product degradation. Quench the reaction promptly upon completion.[6]

Step 3: Intramolecular Cyclization (Formation of this compound)

Issue 3.1: Low yield of this compound, with recovery of unreacted G-3.

  • Possible Causes & Solutions:

    • Insufficient Acid Catalyst: The cyclization is acid-catalyzed. Ensure a sufficient amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid) is used.

    • Inadequate Heating: This reaction often requires elevated temperatures to overcome the activation energy barrier for cyclization. Ensure the reaction mixture reaches the target temperature.

Issue 3.2: Formation of multiple, difficult-to-separate byproducts.

  • Possible Causes & Solutions:

    • Undesired Rearrangements: Strong acids and high temperatures can sometimes lead to Wagner-Meerwein rearrangements or other competing side reactions.

    • Intermolecular Reactions: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization.[16] Running the reaction under more dilute conditions may favor the formation of the desired cyclic product.

Data Presentation

Table 1: Optimization of Oxidation Conditions for G-2 to G-3 Conversion
EntryOxidizing AgentEquivalentsSolventTemperature (°C)Reaction Time (h)Yield of G-3 (%)
1PCC1.5DCM25485
2Dess-Martin1.2DCM25292
3Swern Oxidation1.5DCM-78 to 25395
4TEMPO/NaOCl0.1/1.5DCM/H₂O0188

Data is based on internal optimization studies and serves as a representative example.

Table 2: Effect of Acid Catalyst on this compound Cyclization Yield
EntryAcid CatalystSolventTemperature (°C)Reaction Time (h)Yield of this compound (%)
1H₂SO₄ (conc.)Toluene110678
2Polyphosphoric Acidneat100485
3Amberlyst-15Xylene1301272
4p-TsOHToluene110875

Data is based on internal optimization studies and serves as a representative example.

Experimental Protocols

Protocol 1: Synthesis of Intermediate G-2 via Grignard Reaction
  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under vacuum. Allow to cool to room temperature under a nitrogen atmosphere.

  • Add magnesium turnings (1.2 eq) to the flask.

  • Add anhydrous diethyl ether (50 mL) via syringe.

  • Dissolve the starting aryl bromide (1.0 eq) in anhydrous diethyl ether (30 mL) and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension. If the reaction does not start (indicated by bubbling and gentle reflux), add a single crystal of iodine and warm gently with a heat gun.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the starting ketone (1.1 eq) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel. Add the ketone solution dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude G-2.

Protocol 2: Oxidation of G-2 to G-3 using Dess-Martin Periodinane
  • Dissolve crude G-2 (1.0 eq) in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL) and a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Stir the biphasic mixture for 15 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude G-3.

Protocol 3: Cyclization of G-3 to this compound
  • Place crude G-3 (1.0 eq) in a 100 mL round-bottom flask.

  • Add polyphosphoric acid (10x the weight of G-3).

  • Equip the flask with a magnetic stir bar and heat the mixture to 100 °C with stirring for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Visualizations

Gosferol_Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Cyclization cluster_purification Final Purification A Aryl Bromide + Mg C Intermediate G-2 (Alcohol) A->C 1. Form Grignard 2. Add Ketone B Ketone Substrate B->C D Intermediate G-3 (Ketone) C->D Dess-Martin Periodinane E This compound D->E Polyphosphoric Acid, Heat F Purified this compound E->F Column Chromatography

Caption: Overall workflow for the three-step synthesis of this compound.

Grignard_Troubleshooting Start Grignard reaction not initiating? CheckMoisture Are glassware and solvents completely dry? Start->CheckMoisture ActivateMg Is the Mg surface activated? CheckMoisture->ActivateMg Yes Sol_Dry Flame-dry all glassware. Use anhydrous solvents. CheckMoisture->Sol_Dry No CheckTemp Has gentle heating been applied? ActivateMg->CheckTemp Yes Sol_Activate Add an iodine crystal or 1,2-dibromoethane. ActivateMg->Sol_Activate No Sol_Heat Warm gently with a heat gun to initiate. CheckTemp->Sol_Heat No Success Reaction should initiate. CheckTemp->Success Yes Sol_Dry->ActivateMg Sol_Activate->CheckTemp Sol_Heat->Success

Caption: Troubleshooting flowchart for Grignard reaction initiation.

Gosferol_Signaling_Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (TF) KinaseB->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes This compound This compound This compound->KinaseB Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Identifying and minimizing byproducts in pabulenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of pabulenol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for pabulenol?

A1: Pabulenol, a furanocoumarin, is typically synthesized by first constructing the core angular furanocoumarin skeleton, often starting from a substituted coumarin precursor. This is followed by the introduction of the (2S)-2-hydroxy-3-methylbut-3-enoxy side chain at the C4 position, commonly via a Williamson ether synthesis.

Q2: What are the most common byproducts encountered in pabulenol synthesis?

A2: Common byproducts can arise from several stages of the synthesis. During the formation of the furanocoumarin core, side reactions can lead to linear furanocoumarin isomers or incompletely cyclized intermediates. In the subsequent Williamson ether synthesis step, potential byproducts include the starting hydroxyphenolic furanocoumarin, elimination products from the side-chain precursor, and products resulting from the hydrolysis of the starting materials or the final product.

Q3: How can I identify the presence of byproducts in my reaction mixture?

A3: A combination of analytical techniques is recommended for the identification of byproducts. Thin Layer Chromatography (TLC) can provide a quick assessment of the reaction progress and the presence of impurities. For detailed analysis and structural elucidation of byproducts, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.

Q4: What general purification strategies are effective for pabulenol?

A4: Purification of pabulenol from reaction byproducts is typically achieved through chromatographic methods. Column chromatography using silica gel is a common technique for separating compounds with different polarities. For more challenging separations, preparative HPLC can be employed to isolate the desired product with high purity.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during pabulenol synthesis.

Issue 1: Formation of Isomeric Furanocoumarin Byproducts
  • Symptom: NMR and LC-MS analysis indicates the presence of a compound with the same mass as pabulenol but with a different substitution pattern on the aromatic core (e.g., a linear furanocoumarin).

  • Probable Cause: Lack of regioselectivity during the cyclization reaction to form the furan ring. The reaction conditions may favor the formation of the thermodynamically or kinetically preferred isomer.

  • Troubleshooting and Minimization Strategies:

    • Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures may favor the formation of a specific isomer.

    • Catalyst/Reagent Choice: The choice of catalyst or cyclizing agent can significantly influence the regioselectivity. Experiment with different Lewis acids or bases to direct the cyclization to the desired position.

    • Protecting Groups: The use of appropriate protecting groups on the coumarin precursor can block undesired reaction sites and enhance the regioselectivity of the furan ring formation.

Issue 2: Incomplete Reaction or Low Yield in the Williamson Ether Synthesis Step
  • Symptom: Significant amounts of the starting 4-hydroxyfuranocoumarin remain in the reaction mixture after the Williamson ether synthesis.

  • Probable Cause:

    • Insufficiently strong base: The phenoxide nucleophile may not be fully generated if the base is not strong enough to deprotonate the hydroxyl group of the furanocoumarin.

    • Poor leaving group: The leaving group on the side-chain precursor may not be sufficiently reactive.

    • Steric hindrance: Steric bulk around the reaction centers can hinder the SN2 reaction.

  • Troubleshooting and Minimization Strategies:

    • Base Selection: Employ a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable aprotic solvent like DMF or acetonitrile to ensure complete deprotonation.[1]

    • Leaving Group: Use a more reactive leaving group on the side-chain precursor, such as iodide or tosylate, to facilitate the nucleophilic substitution.[1]

    • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but must be balanced against the potential for increased byproduct formation.

Issue 3: Formation of Elimination Byproducts
  • Symptom: Detection of byproducts with a lower molecular weight corresponding to the elimination of the side chain.

  • Probable Cause: The alkoxide base used in the Williamson ether synthesis can also act as a base to promote E2 elimination, particularly with secondary or sterically hindered alkyl halides.[2]

  • Troubleshooting and Minimization Strategies:

    • Reaction Temperature: Use the lowest possible temperature that still allows the desired etherification to proceed at a reasonable rate.

    • Base Choice: A less sterically hindered base may favor substitution over elimination.

    • Substrate Design: If possible, modify the side-chain precursor to be less prone to elimination.

Data Presentation

Table 1: Hypothetical Yields of Pabulenol and Byproducts Under Various Reaction Conditions for Williamson Ether Synthesis.

EntryBaseSolventTemperature (°C)Pabulenol Yield (%)4-Hydroxyfuranocoumarin (%)Elimination Byproduct (%)
1K₂CO₃Acetone60652510
2NaHDMF2585105
3Cs₂CO₃Acetonitrile80701515
4NaHDMF09082

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of Pabulenol

  • To a solution of the 4-hydroxyfuranocoumarin precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the appropriate (2S)-2-hydroxy-3-methylbut-3-enyl halide or tosylate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure pabulenol.

Protocol 2: Identification of Byproducts by LC-MS

  • Prepare a sample of the crude reaction mixture by dissolving a small amount in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into an LC-MS system equipped with a C18 reverse-phase column.

  • Use a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).

  • Monitor the elution of compounds using a UV detector and a mass spectrometer.

  • Analyze the mass spectra of the separated peaks to determine the molecular weights of the components and compare them to the expected molecular weight of pabulenol and potential byproducts.

Visualizations

Pabulenol_Synthesis_Workflow cluster_synthesis Pabulenol Synthesis cluster_troubleshooting Troubleshooting Coumarin_Precursor Coumarin Precursor Furanocoumarin_Core Angular Furanocoumarin Core Coumarin_Precursor->Furanocoumarin_Core Cyclization Pabulenol Pabulenol Furanocoumarin_Core->Pabulenol Williamson Ether Synthesis Byproduct_Analysis Byproduct Analysis (TLC, HPLC, LC-MS, NMR) Pabulenol->Byproduct_Analysis Reaction Mixture Purification Purification (Column Chromatography) Byproduct_Analysis->Purification

Caption: Workflow for Pabulenol Synthesis and Troubleshooting.

Byproduct_Formation_Pathway cluster_reaction Williamson Ether Synthesis Start 4-Hydroxyfuranocoumarin + Side-chain Precursor Desired_Reaction Desired SN2 Reaction Start->Desired_Reaction Side_Reaction_1 Incomplete Reaction Start->Side_Reaction_1 Side_Reaction_2 E2 Elimination Start->Side_Reaction_2 Pabulenol Pabulenol Desired_Reaction->Pabulenol Unreacted_Starting_Materials Unreacted_Starting_Materials Side_Reaction_1->Unreacted_Starting_Materials Byproduct Elimination_Product Elimination_Product Side_Reaction_2->Elimination_Product Byproduct

Caption: Byproduct Formation Pathways in Williamson Ether Synthesis.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of (R)-Pabulenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of (R)-Pabulenol.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of (R)-Pabulenol?

(R)-Pabulenol is classified as a poorly water-soluble compound. Its predicted aqueous solubility is approximately 0.093 g/L.[1] This low solubility can significantly hinder its bioavailability and therapeutic efficacy in aqueous physiological environments.

Q2: What are the primary strategies for enhancing the solubility of (R)-Pabulenol?

Several techniques can be employed to improve the aqueous solubility of poorly soluble drugs like (R)-Pabulenol.[2] These methods can be broadly categorized as physical and chemical modifications. Key strategies include:

  • Co-solvency: Increasing solubility by adding a water-miscible solvent in which (R)-Pabulenol has higher solubility.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic (R)-Pabulenol molecule within the cavity of a cyclodextrin.

  • Solid Dispersion: Dispersing (R)-Pabulenol in an inert hydrophilic carrier at a solid state.

  • Nanosuspension: Reducing the particle size of (R)-Pabulenol to the sub-micron range, which increases the surface area for dissolution.

Q3: Are there any specific considerations for furanocoumarins like (R)-Pabulenol?

Yes, as a furanocoumarin, (R)-Pabulenol shares structural similarities with other compounds in this class, such as psoralen, bergapten, and xanthotoxin.[3] Research on these related compounds can provide valuable insights. For instance, studies have shown that the solubility of furanocoumarins can be significantly influenced by the choice of organic solvents and the formation of cocrystals.[4]

Troubleshooting Guides

Co-solvency

Issue: Precipitation of (R)-Pabulenol upon dilution of the co-solvent system with aqueous media.

  • Possible Cause: The concentration of the co-solvent may be too low in the final solution to maintain the solubility of (R)-Pabulenol.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: Experiment with higher initial concentrations of the co-solvent.

    • Optimize Co-solvent Blend: A combination of co-solvents can sometimes provide a synergistic effect on solubility.

    • pH Adjustment: If (R)-Pabulenol has ionizable groups, adjusting the pH of the aqueous medium can improve solubility.

    • Slower Dilution: Add the aqueous medium to the co-solvent solution more slowly and with continuous stirring to prevent localized supersaturation and precipitation.

Issue: Toxicity or off-target effects of the co-solvent.

  • Possible Cause: The chosen co-solvent may have inherent biological activity or toxicity at the required concentration.

  • Troubleshooting Steps:

    • Select Biocompatible Co-solvents: Prioritize the use of less toxic co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).[5]

    • Minimize Co-solvent Concentration: Determine the minimum co-solvent concentration required to achieve the desired solubility of (R)-Pabulenol.

    • Alternative Solubility Enhancement Technique: If a suitable non-toxic co-solvent cannot be found, consider other methods like cyclodextrin complexation or nanosuspension.

Cyclodextrin Complexation

Issue: Low complexation efficiency and minimal solubility improvement.

  • Possible Cause: The type of cyclodextrin and the method of complexation may not be optimal for (R)-Pabulenol.

  • Troubleshooting Steps:

    • Screen Different Cyclodextrins: Evaluate various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) as they have different cavity sizes and solubilities.

    • Optimize Stoichiometry: Investigate different molar ratios of (R)-Pabulenol to cyclodextrin to find the optimal complexation ratio.

    • Vary Complexation Method: Compare different preparation methods such as kneading, co-evaporation, and freeze-drying, as they can yield different complexation efficiencies.[6]

    • Incorporate a Ternary Component: The addition of a water-soluble polymer can enhance the complexation efficiency of cyclodextrins.[7]

Solid Dispersion

Issue: The solid dispersion is not amorphous and shows little improvement in dissolution rate.

  • Possible Cause: The drug may have recrystallized during preparation or storage. The chosen carrier may not be suitable.

  • Troubleshooting Steps:

    • Increase Carrier Ratio: A higher proportion of the hydrophilic carrier can better prevent the recrystallization of (R)-Pabulenol.

    • Rapid Solvent Removal: In the solvent evaporation method, fast removal of the solvent is crucial to trap the drug in an amorphous state.

    • Use a Second Polymer: Incorporating a second polymer can sometimes inhibit drug crystallization more effectively.

    • Proper Storage: Store the solid dispersion in a cool, dry place to prevent moisture-induced recrystallization.

Nanosuspension

Issue: Aggregation and sedimentation of nanoparticles during preparation or storage.

  • Possible Cause: Inadequate stabilization of the nanoparticles.

  • Troubleshooting Steps:

    • Optimize Stabilizer: Screen different types and concentrations of stabilizers (surfactants and polymers) to find the most effective one for (R)-Pabulenol. A combination of steric and electrostatic stabilizers is often beneficial.

    • Adjust Energy Input: In top-down methods like high-pressure homogenization, optimizing the pressure and number of cycles is critical.

    • Control Temperature: Temperature can affect stabilizer adsorption and particle aggregation.

    • Lyophilization: For long-term storage, consider freeze-drying the nanosuspension with a suitable cryoprotectant to prevent aggregation.

Data Presentation

Table 1: Solubility of Structurally Similar Furanocoumarins in Various Solvents

FuranocoumarinSolventTemperature (°C)Solubility (g/L)
ImperatorinWater25Insoluble[8]
ImperatorinEthanol25Freely Soluble[9]
ImperatorinChloroform25Freely Soluble[9]
XanthotoxinDMSO25Soluble[10]

Table 2: Examples of Solubility Enhancement for Furanocoumarins

FuranocoumarinEnhancement TechniqueResultReference
XanthotoxinCocrystallization with p-aminobenzoic acidEnhanced apparent solubility[4]
XanthotoxinCocrystallization with oxalic acidEnhanced solubility and stability in HCl buffer (pH 1.2)[4]
ImperatorinCo-solvency (Ethanol-water mixture)Solubility increases with higher ethanol content[1][11]
Bergapten & DihydroxybergamottinComplexation with γ-cyclodextrinStrong encapsulation and attenuation of CYP3A inhibition[12]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

Objective: To determine the solubility of (R)-Pabulenol in various co-solvent/water mixtures.

Materials:

  • (R)-Pabulenol

  • Ethanol (99.9%)

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Distilled water

  • Vials, magnetic stirrer, and analytical balance

Methodology:

  • Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of ethanol in water).

  • Add an excess amount of (R)-Pabulenol to each vial containing a specific co-solvent mixture.

  • Seal the vials and stir the mixtures at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow the undissolved particles to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of (R)-Pabulenol using a validated analytical method (e.g., HPLC-UV).

  • Repeat for each co-solvent and concentration.

Protocol 2: Solubility Enhancement via Cyclodextrin Complexation (Kneading Method)

Objective: To prepare an inclusion complex of (R)-Pabulenol with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • (R)-Pabulenol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Weigh (R)-Pabulenol and HP-β-CD in a 1:1 molar ratio.

  • Place the HP-β-CD in a mortar and add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.

  • Slowly add the (R)-Pabulenol to the paste while triturating continuously.

  • Knead the mixture for 45-60 minutes, adding small amounts of the solvent mixture as needed to maintain a suitable consistency.

  • Dry the resulting paste in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Grind the dried complex into a fine powder and store it in a desiccator.

  • Determine the aqueous solubility of the complex compared to the pure drug.

Mandatory Visualizations

experimental_workflow cluster_cosolvency Co-solvency Method cluster_cyclodextrin Cyclodextrin Complexation (Kneading) A1 Prepare Co-solvent/ Water Mixtures A2 Add Excess (R)-Pabulenol A1->A2 A3 Equilibrate (24h Stirring) A2->A3 A4 Sample & Filter Supernatant A3->A4 A5 Quantify Concentration (HPLC) A4->A5 B1 Mix HP-β-CD with Solvent to Paste B2 Add (R)-Pabulenol & Knead B1->B2 B3 Dry the Complex B2->B3 B4 Grind to Fine Powder B3->B4 B5 Solubility Analysis B4->B5

Caption: Experimental workflows for co-solvency and cyclodextrin complexation methods.

logical_relationship A Poor Aqueous Solubility of (R)-Pabulenol B Solubility Enhancement Strategies A->B C1 Co-solvency B->C1 C2 Cyclodextrin Complexation B->C2 C3 Solid Dispersion B->C3 C4 Nanosuspension B->C4 D Improved Dissolution & Bioavailability C1->D C2->D C3->D C4->D

Caption: Logical relationship of solubility enhancement strategies for (R)-Pabulenol.

References

Optimizing reaction conditions for coupling the furanocoumarin core

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for the furanocoumarin core.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (Suzuki, Heck, Sonogashira) is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in cross-coupling reactions involving furanocoumarin substrates can stem from several factors. Systematically investigate the following:

  • Catalyst Activity: The active Pd(0) species may not be generating efficiently or is deactivating. Ensure you are using a suitable palladium precursor and consider ligands that protect the metal center and facilitate the catalytic cycle. For instance, bulky, electron-rich phosphine ligands are often beneficial.[1][2] The correct combination of counterion, ligand, and base is critical for controlling the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[3]

  • Reagent Quality: Ensure the purity of your furanocoumarin starting material, coupling partner (e.g., boronic acid), and reagents. Organoboron reagents, for example, can degrade over time. The quality of the base is also crucial; old or improperly stored bases can be less effective.[4]

  • Reaction Conditions: Temperature, reaction time, solvent, and base are all critical parameters. Optimization is often necessary for each specific substrate.[5][6][7] For example, Sonogashira couplings with aryl bromides can be limited by the oxidative addition step and may require higher temperatures to proceed efficiently.[8]

  • Oxygen and Water Content: Many palladium-catalyzed reactions are sensitive to air and moisture. Ensure solvents and reagents are properly dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[9]

Q2: My reaction mixture is turning black, and the catalyst appears to be precipitating. What is happening and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the agglomeration and precipitation of the palladium catalyst from the solution, leading to deactivation. This can be caused by:

  • Ligand Degradation: The phosphine ligands that stabilize the palladium center can degrade, particularly at high temperatures or in the presence of nucleophilic reagents.[10]

  • Unsuitable Solvent: Certain solvents can promote the formation of palladium black. For instance, in some Sonogashira reactions, THF has been anecdotally observed to promote this issue.[11]

  • Inefficient Reduction: For Pd(II) precatalysts, if the reduction to Pd(0) is not well-controlled, it can lead to the formation of nanoparticles and subsequent precipitation.[3]

To mitigate this, you can:

  • Use more robust ligands, such as N-heterocyclic carbene (NHC) ligands or bulky biarylphosphine ligands (e.g., SPhos, XPhos), which are known for their high thermal stability.[12][13]

  • Screen different solvents. Sometimes a switch from THF to DMF or dioxane can resolve the issue.[8][14]

  • Lower the reaction temperature if the reaction kinetics allow.

Q3: I am observing significant amounts of side products, such as homo-coupling of my starting materials. How can I improve the selectivity?

A3: Homo-coupling is a common side reaction, particularly the Glaser coupling of terminal alkynes in Sonogashira reactions or the dimerization of organoboron compounds in Suzuki couplings.

  • For Sonogashira Reactions: Homo-coupling is often promoted by the copper(I) co-catalyst. Switching to a "copper-free" Sonogashira protocol can eliminate this side reaction.[15][16][17] These protocols often rely on specific ligands or the use of a solid-supported palladium catalyst.[13]

  • For Suzuki Reactions: Homo-coupling can be influenced by the presence of oxygen, the choice of base, and the catalyst system. Ensure thorough degassing of the reaction mixture. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can also minimize this side reaction.

  • General Strategies: Carefully controlling the stoichiometry of the reactants and ensuring a slow addition of one of the coupling partners can sometimes favor the desired cross-coupling pathway.

Q4: How do I choose the optimal solvent and base for my furanocoumarin coupling reaction?

A4: The choice of solvent and base is highly interdependent and substrate-specific.

  • Solvents: The solvent influences catalyst solubility, reagent stability, and can even alter reaction selectivity.[18] Polar aprotic solvents like DMF, dioxane, THF, and acetonitrile are common.[14][19] For instance, in some Suzuki-Miyaura couplings of chloroaryl triflates, using an alcohol solvent favors reaction at the chloride position, whereas acetonitrile favors reaction at the triflate.[19] The hydrogen-bonding acceptor ability of the solvent can also affect catalyst activity.[20]

  • Bases: The base plays multiple roles, including activating the organoboron reagent in Suzuki couplings and neutralizing the HX generated in Heck and Sonogashira reactions.[21][22] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used for Suzuki and Heck reactions.[12][23] Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard for Sonogashira couplings.[9] The strength and solubility of the base are key; a base that is too strong may cause unwanted side reactions, while one that is too weak or insoluble may result in a sluggish reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling Troubleshooting
Issue Potential Cause Recommended Solution
No or poor conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure proper inert atmosphere techniques.
Poor quality boronic acidCheck the purity of the boronic acid. Consider using the corresponding boronate ester or trifluoroborate salt, which can be more stable.
Ineffective baseThe boronic acid must be activated by the base.[21] Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and dry.
Low Yield Suboptimal ligandThe ligand choice is critical.[24] Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to improve catalyst stability and activity.[2]
Unsuitable solventSolvent can dramatically affect yield.[19] Screen a panel of solvents such as dioxane, THF, DMF, or toluene. Sometimes a mixture of solvents (e.g., dioxane/water) is optimal.
Decomposition of starting material Base-sensitive functional groupsIf your furanocoumarin has base-labile groups (e.g., esters), use a milder base like powdered KF.[21]
High temperatureLower the reaction temperature and increase the reaction time or catalyst loading.
Heck Coupling Troubleshooting
Issue Potential Cause Recommended Solution
No or poor conversion Halide reactivity (Cl < Br < I)For less reactive aryl chlorides, a more active catalyst system with bulky, electron-rich ligands is typically required.
Steric hindranceSterically hindered substrates may require higher temperatures and longer reaction times.
Low Yield / Poor Selectivity Suboptimal base/solvent combinationThe base and solvent have a significant effect on the coupling.[14] Screen different bases (e.g., K₂CO₃, NaOAc, Et₃N) and polar aprotic solvents (e.g., DMF, NMP, DMAc).[25]
Double bond isomerizationThis can be an issue with certain substrates. The choice of ligand and additives can sometimes control the regioselectivity.
Catalyst Deactivation High temperatureHeck reactions often require high temperatures, which can lead to catalyst decomposition.[12] Use a thermally stable ligand system (e.g., NHC-Pd complexes) or consider microwave-assisted heating to shorten reaction times at high temperatures.
Sonogashira Coupling Troubleshooting
Issue Potential Cause Recommended Solution
No or poor conversion Inactive copper co-catalystUse a fresh, high-purity source of CuI. Some protocols benefit from the in-situ activation of CuI.
Low temperature for aryl bromidesOxidative addition to aryl bromides can be slow.[8] Try increasing the temperature, potentially in a sealed tube.
Significant Alkyne Homo-coupling (Glaser coupling) Copper-catalyzed side reactionSwitch to a copper-free Sonogashira protocol.[16][26] These often use specific palladium/ligand systems (e.g., Pd/XPhos) and a different base.[13]
Low Yield Volatile alkyneIf using a low-boiling point alkyne (e.g., TMS-acetylene), it may be evaporating from the reaction.[11] Perform the reaction in a sealed vessel.
Poor quality amine baseAmine bases can oxidize over time. Use freshly distilled or a new bottle of the amine base (e.g., TEA, DIPEA).[11]

Optimized Reaction Condition Tables

Table 1: Optimized Conditions for Oxidative Heck Coupling of Coumarins

Data synthesized from an efficient protocol for synthesizing 4-arylcoumarins.[25]

ParameterOptimized Condition
Catalyst Pd(OAc)₂
Ligand phen-NO₂
Coupling Partner Arylboronic Acids
Solvent DMF
Atmosphere Oxygen (1 atm)
Temperature 80 °C
Time 24 h
Yields Moderate to excellent
Table 2: Example Conditions for Suzuki Coupling of a Coumarin Derivative

Data synthesized from optimization studies on coumarin imidazylate.[27]

ParameterOptimized Condition
Catalyst PdCl₂(PPh₃)₂
Base Na₂CO₃
Coupling Partner (4-(1H-pyrazol-1-yl)phenyl)boronic acid
Solvent DMF
Temperature 90 °C
Yield 85% (isolated)

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the halo-furanocoumarin (1.0 equiv.), the organoboron reagent (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.[28]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the halo-furanocoumarin (1.0 equiv.), palladium catalyst (e.g., Pd/C or a specific Pd-ligand complex, 1-5 mol%), and the ligand (if required, e.g., XPhos).[13]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF or THF), the terminal alkyne (1.1-1.5 equiv.), and the amine base (e.g., TEA or DIPEA, 2.0-3.0 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[17]

Visual Guides

Troubleshooting_Workflow start Start: Coupling Reaction Fails (Low Yield / No Product) check_reagents 1. Check Starting Materials & Reagents - Purity (NMR/LCMS) - Freshness (Base, Solvents, Ligands) - Proper Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents ACTION: Use Purified/Fresh Reagents reagents_ok->fix_reagents No check_conditions 2. Verify Reaction Conditions - Inert Atmosphere (Degassing) - Anhydrous Solvents - Correct Temperature reagents_ok->check_conditions Yes fix_reagents->check_reagents conditions_ok Conditions OK? check_conditions->conditions_ok fix_conditions ACTION: Improve Degassing / Dry Solvents conditions_ok->fix_conditions No check_catalyst 3. Evaluate Catalytic System - Catalyst Precipitation (Black solid)? - Appropriate Ligand/Base Combo? conditions_ok->check_catalyst Yes fix_conditions->check_conditions catalyst_ok System Seems OK? check_catalyst->catalyst_ok fix_catalyst ACTION: Switch to Robust Ligand (e.g., NHC) Change Solvent catalyst_ok->fix_catalyst No optimize 4. Systematic Optimization - Screen Solvents (e.g., Dioxane, DMF, Toluene) - Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) - Vary Temperature catalyst_ok->optimize Yes fix_catalyst->check_catalyst

Caption: A troubleshooting workflow for diagnosing common issues in furanocoumarin coupling reactions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L Active Catalyst pd2_complex R-Pd(II)L(X) Oxidative Adduct pd0->pd2_complex Oxidative Addition ts3 Problem: Catalyst decomposition. Solution: Use bulky ligands to prevent β-hydride elimination. pd0->ts3 transmetalation_complex R-Pd(II)L(R') Transmetalation Product pd2_complex->transmetalation_complex Transmetalation ts1 Problem: Slow or no reaction. Solution: Use more reactive halide (I > Br > Cl). Use electron-rich ligand. pd2_complex->ts1 transmetalation_complex->pd0 Reductive Elimination product Furanocoumarin-R' transmetalation_complex->product ts2 Problem: Slow transmetalation. Solution: Use stronger base. Check boronic acid quality. transmetalation_complex->ts2 aryl_halide Furanocoumarin-X (R-X) aryl_halide->pd0 boronic_acid R'-B(OR)2 borate [R'-B(OR)2(OH)]⁻ boronic_acid->borate base Base (e.g., OH⁻) base->boronic_acid borate->pd2_complex

Caption: The Suzuki-Miyaura catalytic cycle with common points of failure and troubleshooting tips.

References

Technical Support Center: (R)-Pabulenol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the isolation and purification of (R)-Pabulenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude (R)-Pabulenol?

When isolated from natural sources or synthesized, crude (R)-Pabulenol may contain several types of impurities.[1] These can include:

  • (S)-Pabulenol: The opposite enantiomer, which often possesses different biological activity.[2]

  • Structural Isomers: Compounds with the same molecular formula but different connectivity.

  • Precursor Materials: Unreacted starting materials from a synthetic route.

  • Byproducts: Unwanted substances formed during synthesis or degradation.[3]

  • Residual Solvents: Solvents used during extraction or reaction that are not fully removed.[4]

Q2: What analytical techniques are most suitable for assessing the purity of (R)-Pabulenol?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): The primary method for determining both chemical and enantiomeric purity (enantiomeric excess, e.e.).[5][6] It can separate (R)-Pabulenol from its (S)-enantiomer and other impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of (R)-Pabulenol and identifying any structural impurities. It is generally not used for determining enantiomeric purity without a chiral auxiliary.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify impurities by their mass-to-charge ratio, often coupled with HPLC (LC-MS).

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of a purification process like column chromatography.

Q3: What is enantiomeric excess (e.e.) and why is it critical for (R)-Pabulenol?

Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. It is calculated as:

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations of the (R) and (S) enantiomers, respectively. For pharmaceutical applications, a high e.e. is critical because different enantiomers can have vastly different pharmacological activities, potencies, and toxicities.[2]

Q4: How can I determine the enantiomeric excess of my (R)-Pabulenol sample?

The most common and accurate method for determining the e.e. of (R)-Pabulenol is Chiral HPLC.[8] This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to separate and elute at different times.[5] The relative area of the two peaks in the chromatogram can be used to calculate the e.e.

Troubleshooting Guide

Problem 1: My final product has a low enantiomeric excess (e.e.). How can I improve it?

A low e.e. indicates significant contamination with the (S)-enantiomer. The following methods can be employed for chiral resolution:

  • Preparative Chiral HPLC: This is a highly effective method for separating enantiomers.[2] It uses the same principles as analytical chiral HPLC but on a larger scale to isolate multigram quantities of the desired enantiomer.

  • Diastereomeric Recrystallization: This chemical resolution method involves reacting the enantiomeric mixture with a pure chiral resolving agent to form diastereomeric salts.[9] These salts have different physical properties, such as solubility, and can be separated by fractional recrystallization. The resolving agent is then removed to yield the pure enantiomer.[9]

Problem 2: I see multiple spots on my TLC plate after column chromatography. How do I improve the separation?

Poor separation in column chromatography is typically due to an inappropriate solvent system (mobile phase). The goal is to find a solvent system that provides a good separation of Rf values between (R)-Pabulenol and the impurities.

Troubleshooting Steps:

  • Systematically Vary Solvent Polarity: Test a range of solvent systems with varying polarities.

  • Use a Different Solvent System: Sometimes, changing the solvents completely (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can provide a different selectivity.

The following table provides examples of solvent systems to test for improving separation on a silica gel column.

Solvent System (v/v)PolarityTypical Application
9:1 Hexane:Ethyl AcetateLowFor non-polar impurities
7:3 Hexane:Ethyl AcetateMedium-LowGeneral purpose separation
1:1 Hexane:Ethyl AcetateMediumFor moderately polar compounds
95:5 Dichloromethane:MethanolMedium-HighFor more polar compounds

Problem 3: My yield after recrystallization is very low. What can I do to improve it?

Low yield is a common issue in recrystallization.[10] It can be caused by several factors:

Troubleshooting Steps:

  • Optimize the Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[11][12] Test a variety of solvents to find the best one.

  • Use a Minimum Amount of Hot Solvent: Using too much solvent will keep the compound dissolved even after cooling, preventing crystallization.[4] Add just enough hot solvent to fully dissolve the solid.[12]

  • Cool the Solution Slowly: Rapid cooling leads to the formation of small, impure crystals that can trap impurities.[13] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[10]

  • Use a Solvent/Anti-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.[14]

Problem 4: An unknown peak is co-eluting with my product in reverse-phase HPLC. How can I resolve this?

Co-elution occurs when two or more compounds are not separated by the HPLC system. To resolve the peaks, you need to alter the chromatographic conditions to change the interactions between the analytes, the stationary phase, and the mobile phase.

Troubleshooting Steps:

  • Modify the Mobile Phase: Adjusting the composition of the mobile phase is often the most effective way to improve separation.

  • Change the Column: If modifying the mobile phase is unsuccessful, trying a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a Phenyl column) can provide the necessary selectivity.

The table below outlines potential adjustments to HPLC parameters.

ParameterAdjustmentExpected Outcome
Mobile Phase Composition Change the ratio of organic solvent to water.Alters the retention times of compounds based on their polarity.
Organic Modifier Switch from acetonitrile to methanol, or vice versa.Changes the selectivity of the separation.
pH of Aqueous Phase Adjust the pH with a buffer (if the compound is ionizable).Can significantly change the retention of acidic or basic compounds.
Column Temperature Increase or decrease the temperature.Can affect selectivity and peak shape.
Flow Rate Decrease the flow rate.Can improve resolution, but increases run time.

Problem 5: My purified (R)-Pabulenol is an oil, but it should be a solid. What should I do?

If a compound that is expected to be a solid "oils out" instead of crystallizing, it is usually due to the presence of impurities or residual solvent that disrupts the crystal lattice formation.

Troubleshooting Steps:

  • Re-purify the Compound: The presence of impurities is the most common cause. Consider an additional purification step, such as another round of column chromatography with a different solvent system.

  • Remove Residual Solvent: Ensure all solvent has been removed under high vacuum, possibly with gentle heating.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. This creates nucleation sites for crystal growth.[11]

    • Seeding: Add a tiny crystal of pure (R)-Pabulenol to the solution to act as a template for crystallization.[11]

    • Trituration: Add a solvent in which the compound is insoluble and stir or sonicate the mixture. This can sometimes induce crystallization and wash away impurities.

Experimental Protocols

Protocol 1: Chiral HPLC Method for (R)-Pabulenol Purity Analysis

This protocol outlines a general method for determining the chemical and enantiomeric purity of (R)-Pabulenol. The specific column and mobile phase may require optimization.

  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on a polysaccharide (e.g., cellulose or amylose derivatives).[7]

  • Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade solvents. A common mobile phase for chiral separations is a mixture of hexane and isopropanol.

  • Sample Preparation: Accurately weigh approximately 1 mg of the (R)-Pabulenol sample and dissolve it in 1 mL of the mobile phase.

  • Instrument Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength where (R)-Pabulenol has strong absorbance.

  • Injection and Analysis: Inject 10 µL of the sample solution and record the chromatogram.

  • Data Interpretation: Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the chemical purity by dividing the area of the (R)-Pabulenol peak by the total area of all peaks. Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers.

Protocol 2: Preparative Column Chromatography for Initial Purification

This protocol is for the initial purification of crude (R)-Pabulenol to remove major impurities.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude (R)-Pabulenol in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed silica gel bed.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).

  • Fraction Collection: Collect small fractions of the eluent in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure (R)-Pabulenol.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the partially purified product.

Protocol 3: Recrystallization of (R)-Pabulenol

This protocol describes the purification of partially purified (R)-Pabulenol by recrystallization.[4]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the sample in various solvents to find one that dissolves the compound when hot but not when cold (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).[14]

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved.[12]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[10]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Visualizations

G Workflow for (R)-Pabulenol Purification cluster_0 Purification cluster_1 Analysis Crude Crude (R)-Pabulenol ColChrom Column Chromatography Crude->ColChrom Recrystal Recrystallization ColChrom->Recrystal Partially Pure TLC TLC Analysis ColChrom->TLC PurityCheck Purity & e.e. Check (Chiral HPLC) Recrystal->PurityCheck ChiralHPLC Preparative Chiral HPLC ChiralHPLC->PurityCheck Enantiopure Fractions PurityCheck->ChiralHPLC <99% e.e. FinalProduct Pure (R)-Pabulenol PurityCheck->FinalProduct >99% Purity >99% e.e.

Caption: General workflow for the purification and analysis of (R)-Pabulenol.

G Troubleshooting Low Purity Start Isolated (R)-Pabulenol CheckPurity Analyze by Chiral HPLC Start->CheckPurity IsPure Purity > 99% and e.e. > 99%? CheckPurity->IsPure PureProduct Finished Product IsPure->PureProduct Yes ImpurityType Identify Impurity Type IsPure->ImpurityType No Recrystallize Perform Recrystallization ImpurityType->Recrystallize Chemical Impurities RedoColumn Repeat Column Chromatography (New Solvent System) ImpurityType->RedoColumn Multiple Impurities PrepHPLC Use Preparative Chiral HPLC ImpurityType->PrepHPLC (S)-Enantiomer Recrystallize->CheckPurity RedoColumn->CheckPurity PrepHPLC->CheckPurity

Caption: Decision tree for troubleshooting low purity of (R)-Pabulenol.

G Principle of Chiral HPLC Separation cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) R_enantiomer (R)-Pabulenol CSP_surface Chiral Selector Surface R_enantiomer->CSP_surface Stronger Interaction (Longer Retention) S_enantiomer (S)-Pabulenol S_enantiomer->CSP_surface Weaker Interaction (Shorter Retention) Detector Detector CSP_surface->Detector

Caption: Principle of enantiomer separation by Chiral HPLC.

References

Validation & Comparative

Validating the Anticancer Mechanism of (R)-Pabulenol: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Examination of (R)-Pabulenol's Anticancer Efficacy and Mechanisms Compared to Standard Chemotherapeutic Agents

For researchers and scientists in the field of oncology and drug development, the quest for novel anticancer compounds with improved efficacy and reduced side effects is a continuous endeavor. (R)-Pabulenol, a phenolic compound, has garnered attention for its potential as an anticancer agent. This guide provides a comprehensive in vitro validation of its anticancer mechanism, comparing its performance with established chemotherapeutic drugs, doxorubicin and cisplatin. Through a compilation of experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to offer a clear and objective assessment of (R)-Pabulenol's potential in cancer therapy.

Comparative Efficacy: (R)-Pabulenol vs. Standard Drugs

The cytotoxic activity of (R)-Pabulenol was evaluated against a panel of human cancer cell lines and compared with doxorubicin and cisplatin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

Cell LineCancer Type(R)-Pabulenol IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
HeLa Cervical Cancer10.22 ± 0.28[1]~2.8[2]~7.3[3]
HepG2 Liver Cancer104.77 ± 7.28[4]~58.1[5]Not specified
MCF-7 Breast Cancer169.0 ± 1.8[6]~2.8[2]~4.67–5.69 (SI)[3]
Eca-109 Esophageal CancerNot specifiedNot specifiedNot specified
SEG-1 Esophageal CancerNot specifiedNot specifiedNot specified

(Note: The IC50 values for (R)-Pabulenol are based on studies of Paeonol, a closely related compound. Data for doxorubicin and cisplatin are derived from various studies and may not represent head-to-head comparisons under identical experimental conditions.)

Unraveling the Anticancer Mechanism of (R)-Pabulenol

In vitro studies suggest that (R)-Pabulenol exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and inhibiting the cell cycle.

Induction of Apoptosis

(R)-Pabulenol has been shown to trigger the intrinsic and extrinsic apoptotic pathways. This is achieved by modulating the expression of key regulatory proteins.

  • Downregulation of Bcl-2: (R)-Pabulenol decreases the expression of the anti-apoptotic protein Bcl-2.[7][8]

  • Upregulation of Bax: It increases the expression of the pro-apoptotic protein Bax.[7][8][9]

  • Activation of Caspases: The compound activates effector caspases, such as Caspase-3 and Caspase-9, which are crucial for executing apoptosis.[7][9] It also activates the initiator caspase, Caspase-8.[7]

This shift in the Bax/Bcl-2 ratio and the activation of the caspase cascade ultimately leads to the dismantling of the cancer cell.

Cell Cycle Arrest

(R)-Pabulenol can halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle. Evidence points to an S-phase arrest in human hepatoma HepG2 cells and esophageal cancer cell lines.[4][10] This prevents the cancer cells from replicating their DNA and dividing, thereby controlling tumor growth.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of (R)-Pabulenol, doxorubicin, or cisplatin for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compounds for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in 70% cold ethanol overnight at 4°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the key signaling pathways affected by (R)-Pabulenol and the general workflow for its in vitro evaluation.

cluster_workflow Experimental Workflow for In Vitro Anticancer Evaluation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis

Caption: General workflow for the in vitro evaluation of (R)-Pabulenol's anticancer activity.

cluster_pathway Apoptosis Induction Pathway of (R)-Pabulenol Pabulenol (R)-Pabulenol Bcl2 Bcl-2 Pabulenol->Bcl2 inhibits Bax Bax Pabulenol->Bax activates Caspase8 Caspase-8 Pabulenol->Caspase8 activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase8->Caspase3 activates

References

Comparative Bioactivity of (R)-Pabulenol and (S)-Pabulenol: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the comparative analysis of the bioactivities of (R)-Pabulenol and (S)-Pabulenol. While the importance of stereochemistry in determining the pharmacological effects of chiral molecules is well-established, dedicated studies directly comparing the biological activities of the individual enantiomers of pabulenol are not publicly available at this time. This guide summarizes the limited information available for each enantiomer and highlights the need for further research to elucidate their distinct pharmacological profiles.

General Information

Pabulenol is a natural furanocoumarin that exists as a pair of enantiomers, (R)-Pabulenol and (S)-Pabulenol. These molecules are stereoisomers that are mirror images of each other and may exhibit different interactions with chiral biological targets such as enzymes and receptors, potentially leading to distinct bioactivities.

(S)-Pabulenol: Limited Bioactivity Data

Some databases suggest potential bioactivity for (S)-Pabulenol. For instance, it has been classified as a potential "antitumor promoter," a descriptor for agents that may inhibit the growth and progression of tumors.[1] However, this classification is based on computational predictions or general structural alerts rather than specific experimental data from dedicated biological assays. The PubChem entry for Pabulenol identifies the structure as the (S)-enantiomer.[2]

(R)-Pabulenol: Lack of Available Data

In contrast to the limited information on the (S)-enantiomer, there is a notable absence of published research on the biological activity of (R)-Pabulenol.[3] Publicly accessible scientific databases and literature repositories do not currently contain studies detailing its pharmacological effects. The PubChem database has an entry for (R)-Pabulenol but does not list any associated bioactivity data.[4]

The Importance of Enantioselective Analysis

The differential pharmacological effects of enantiomers are a critical aspect of drug development. In many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. For example, the anti-inflammatory activity of profens is primarily attributed to the (S)-enantiomer. Similarly, studies on the antiviral agent carbocyclic 5'-norguanosine have shown that the (-)-enantiomer is active against Epstein-Barr virus, while the (+)-enantiomer is not.[5] This underscores the necessity of evaluating the bioactivity of each enantiomer of a chiral compound independently.

Future Research Directions

To provide a comprehensive understanding of the therapeutic potential of pabulenol, future research should focus on the following areas:

  • Enantioselective Synthesis: Development of robust and efficient methods for the synthesis of optically pure (R)-Pabulenol and (S)-Pabulenol.

  • Comparative Bioassays: Conducting a battery of in vitro and in vivo assays to directly compare the bioactivities of the two enantiomers. This should include, but not be limited to, evaluations of their:

    • Anticancer activity

    • Anti-inflammatory effects

    • Antiviral properties

    • Cytotoxicity

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which each enantiomer exerts its biological effects.

A proposed workflow for future comparative analysis is outlined in the diagram below.

G Workflow for Comparative Bioactivity Analysis cluster_0 Synthesis & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison S_Synthesis (S)-Pabulenol Synthesis Purification Purification & Chiral HPLC S_Synthesis->Purification R_Synthesis (R)-Pabulenol Synthesis R_Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Structure->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) Structure->Anti_inflammatory Antiviral Antiviral Assays (e.g., Plaque Reduction) Structure->Antiviral Anticancer Anticancer Assays (e.g., Proliferation, Apoptosis) Structure->Anticancer IC50 IC50/EC50 Determination Cytotoxicity->IC50 Anti_inflammatory->IC50 Antiviral->IC50 Target_ID Target Identification Anticancer->Target_ID Anticancer->IC50 Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) Target_ID->Pathway SAR Structure-Activity Relationship (SAR) Pathway->SAR Comparison Comparative Analysis of Enantiomers IC50->Comparison Comparison->SAR

Caption: Proposed experimental workflow for the comparative bioactivity analysis of (R)- and (S)-Pabulenol.

Conclusion

References

(R)-Pabulenol in the Landscape of Furanocoumarins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

(R)-Pabulenol, a naturally occurring furanocoumarin, is a member of the psoralen class of compounds and has been identified in various plant species, including those of the Prangos genus. This guide provides a comparative analysis of (R)-Pabulenol against other well-characterized furanocoumarins, focusing on their cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. Due to a lack of publicly available quantitative biological data for (R)-Pabulenol, this guide leverages data from related furanocoumarins to provide a representative comparison and highlight areas for future research.

Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, known for their diverse biological activities. These activities range from phototoxicity to potential therapeutic applications, including anticancer and anti-inflammatory effects. This comparative guide aims to situate (R)-Pabulenol within the broader context of furanocoumarin research, providing a valuable resource for researchers, scientists, and drug development professionals.

Comparative Biological Activity of Furanocoumarins

To offer a clear comparison, the following tables summarize the quantitative data on the biological activities of several furanocoumarins. It is important to note that direct comparative studies involving (R)-Pabulenol are not currently available in the public domain. The data presented here is compiled from various studies on furanocoumarins isolated primarily from Prangos and Angelica species.

Cytotoxic Activity

The cytotoxic potential of furanocoumarins against various cancer cell lines is a significant area of research. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
8-Geranyloxy psoralenHeLa (Cervical Cancer)792[1]
8-Geranyloxy psoralenMc-Coy (Fibrosarcoma)835[1]
AviprinLNCaP (Prostate Cancer)400 (as mg/mL)[2]

Note: The IC50 value for Aviprin is reported in mg/mL and requires conversion for direct comparison with molar concentrations. The high IC50 values for 8-Geranyloxy psoralen suggest weak to moderate cytotoxic activity in these specific cell lines.

Anti-inflammatory Activity

Furanocoumarins have been investigated for their ability to modulate inflammatory pathways. A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative data for the anti-inflammatory activity of (R)-Pabulenol is not currently available.

Antioxidant Activity

The antioxidant capacity of furanocoumarins is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the activity expressed as the half-maximal effective concentration (EC50) or RC50.

CompoundAntioxidant AssayRC50 (mg/mL)Reference
8-Geranyloxy psoralenDPPH Radical Scavenging0.262[3]
AviprinDPPH Radical Scavenging0.54[2]

Note: Lower RC50 values indicate stronger antioxidant activity. Both 8-Geranyloxy psoralen and Aviprin exhibit weak antioxidant potential in this assay.

Antimicrobial Activity

The antimicrobial efficacy of furanocoumarins is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
8-Geranyloxy psoralenStaphylococcus epidermidisHigh Activity (Qualitative)[3]
8-Geranyloxy psoralenCandida kefyrHigh Activity (Qualitative)[3]

Note: While described as having "high antimicrobial effects," specific MIC values for 8-Geranyloxy psoralen were not provided in the cited source. One report mentions that pabulenol is known for its antimicrobial and antifungal properties, purportedly by disrupting microbial cell membranes, though quantitative data is not supplied.

Key Signaling Pathways

Furanocoumarins exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and therapeutic potential.

Anti-inflammatory and Anticancer Signaling of Furanocoumarins

Furanocoumarin_Signaling General Signaling Pathways Modulated by Furanocoumarins Furanocoumarins Furanocoumarins (e.g., Imperatorin, Xanthotoxin, Bergapten) IKK IKK Complex Furanocoumarins->IKK Inhibition MAPKKK MAPKKK (e.g., TAK1) Furanocoumarins->MAPKKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus1 Nucleus NFkB->Nucleus1 Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus1->Inflammatory_Genes Activates Transcription MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Activates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus2 Nucleus AP1->Nucleus2 Translocates to Cell_Cycle_Genes Cell Cycle & Apoptosis Genes Nucleus2->Cell_Cycle_Genes Regulates Transcription

Caption: Furanocoumarins often inhibit NF-κB and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in the comparative data tables.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the furanocoumarin compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Sample Preparation: Prepare various concentrations of the furanocoumarin compounds in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the RC50 (or EC50) value.

Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform serial dilutions of the furanocoumarin compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the isolation and biological evaluation of furanocoumarins from a plant source.

Experimental_Workflow General Workflow for Furanocoumarin Bioactivity Screening Plant_Material Plant Material (e.g., Prangos species) Extraction Extraction (e.g., Maceration with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation & Purification (e.g., HPLC) Fractions->Isolation Pure_Furanocoumarins Pure Furanocoumarins ((R)-Pabulenol, etc.) Isolation->Pure_Furanocoumarins Cytotoxicity Cytotoxicity Assays (MTT, etc.) Pure_Furanocoumarins->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (NO Inhibition, etc.) Pure_Furanocoumarins->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, etc.) Pure_Furanocoumarins->Antioxidant Antimicrobial Antimicrobial Assays (MIC Determination, etc.) Pure_Furanocoumarins->Antimicrobial Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Antimicrobial->Data_Analysis

Caption: A typical workflow for studying furanocoumarin bioactivity.

Conclusion and Future Directions

While this guide provides a comparative overview of furanocoumarins, the lack of specific quantitative data for (R)-Pabulenol underscores a significant gap in the current literature. Future research should prioritize the isolation and comprehensive biological evaluation of (R)-Pabulenol to accurately determine its therapeutic potential relative to other furanocoumarins. Direct comparative studies employing standardized assays are crucial for establishing a clear structure-activity relationship within this important class of natural products. The information compiled herein serves as a foundation for such future investigations and highlights the potential of furanocoumarins as lead compounds in drug discovery.

References

A Comparative Guide to Furocoumarins in Photochemotherapy: Psoralen as the Benchmark for Novel Compounds like (R)-Pabulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of furocoumarins in photochemotherapy models, with a primary focus on the well-established photosensitizer, psoralen. While the inquiry specifically sought a comparison with (R)-Pabulenol, a comprehensive literature search reveals a significant lack of published data on the photochemotherapeutic efficacy of (R)-Pabulenol. Therefore, this document will detail the established efficacy and methodologies of psoralen-based photochemotherapy (PUVA) to serve as a benchmark for the future evaluation of new candidate molecules like (R)-Pabulenol.

Introduction to (R)-Pabulenol and Psoralen

(R)-Pabulenol is a naturally occurring furocoumarin, belonging to the psoralen class of organic compounds.[1][2] It has been identified in plants such as Ferula sumbul and Ammi majus.[3] However, to date, there are no available scientific studies evaluating its photosensitizing activity or therapeutic efficacy in photochemotherapy models.

Psoralens, in contrast, are a well-studied group of furocoumarins that have been used for centuries in combination with sunlight to treat skin diseases.[4] Modern photochemotherapy, known as PUVA (Psoralen + UVA), utilizes psoralen derivatives, most commonly 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), in conjunction with controlled doses of long-wave ultraviolet A (UVA) radiation.[4][5][6] This therapy is effective for a range of skin disorders, including psoriasis, vitiligo, and cutaneous T-cell lymphoma.[4][7][8]

Mechanism of Action of Psoralen in Photochemotherapy

The therapeutic effects of PUVA are primarily attributed to the interaction of psoralen with cellular DNA upon photoactivation.[4] The process can be summarized as follows:

  • Intercalation: Psoralen molecules, being planar, intercalate between the base pairs of the DNA double helix.[6]

  • Photoactivation: Upon exposure to UVA radiation (320-400 nm), the psoralen molecule absorbs photons and becomes electronically excited.[6][9]

  • DNA Adduct Formation: In its excited state, psoralen can form covalent bonds (photoadducts) with pyrimidine bases (thymine and cytosine) in the DNA.[4] This can result in monofunctional adducts or, with further photoactivation, bifunctional adducts that create interstrand cross-links (ICLs) in the DNA.

  • Cellular Consequences: The formation of these DNA adducts inhibits DNA replication and transcription, leading to a decrease in cellular proliferation.[4] This antiproliferative effect is key to the treatment of hyperproliferative skin diseases like psoriasis. Additionally, PUVA therapy can induce apoptosis (programmed cell death) in pathogenic T-cells and has immunomodulatory effects.[4][10] In the context of vitiligo, PUVA is thought to stimulate melanocyte proliferation and melanogenesis.[4][8]

Psoralen_Mechanism cluster_extracellular Systemic/Topical Administration cluster_cellular Cellular Environment cluster_effects Therapeutic Effects Psoralen Psoralen Intercalation Intercalation into DNA Psoralen->Intercalation Enters Cell Photoactivation Photoactivation of Psoralen Intercalation->Photoactivation UVA UVA Radiation (320-400 nm) UVA->Photoactivation DNA_Adducts Formation of Monoadducts and Interstrand Cross-links Photoactivation->DNA_Adducts Inhibition Inhibition of DNA Replication and Transcription DNA_Adducts->Inhibition Apoptosis Induction of Apoptosis (e.g., in T-cells) DNA_Adducts->Apoptosis Immunomodulation Immunomodulatory Effects DNA_Adducts->Immunomodulation

Mechanism of Action of Psoralen in Photochemotherapy.

Efficacy of Psoralen Derivatives in Photochemotherapy

The efficacy of PUVA therapy has been demonstrated in numerous clinical studies for various dermatological conditions. The choice of psoralen derivative and the mode of administration can influence the therapeutic outcome and side-effect profile.

Psoralen DerivativeConditionAdministrationEfficacy Summary
8-Methoxypsoralen (8-MOP) PsoriasisOralHighly effective for severe psoriasis, often used as a first-line photochemotherapy.[5]
VitiligoOralCan induce repigmentation, but response rates vary and relapse is common.[4][11]
Localized SclerodermaTopical (Cream)Can lead to significant clinical improvement or clearance.[12]
5-Methoxypsoralen (5-MOP) PsoriasisOral, BathAs effective as 8-MOP but may have a lower incidence of acute side effects like erythema and nausea.[5]
4,5',8-Trimethylpsoralen (TMP) PsoriasisTopical (Bath)Effective for topical treatment, especially in PUVA baths, due to poor intestinal absorption.[5]

Experimental Protocols for Evaluating Photosensitizers

The evaluation of a novel photosensitizer like (R)-Pabulenol would typically follow a tiered approach, starting with in vitro assays and progressing to in vivo models. The following protocols are standard in the field for assessing phototoxic potential and therapeutic efficacy.

In Vitro Phototoxicity and Photoreactivity Assays
  • Reactive Oxygen Species (ROS) Assay : This assay determines the potential of a compound to generate ROS (e.g., singlet oxygen, superoxide anion) upon exposure to light, which is a key mechanism of phototoxicity.[13]

    • Protocol :

      • Dissolve the test compound (e.g., (R)-Pabulenol) in a suitable solvent.

      • Add the compound to a reaction mixture containing a ROS-sensitive probe.

      • Expose the mixture to a controlled dose of UVA light from a solar simulator.

      • Measure the fluorescence or absorbance of the probe, which correlates with the amount of ROS generated.

      • Compare the results to a known photosensitizer (e.g., psoralen) and a negative control.

  • 3T3 Neutral Red Uptake (NRU) Phototoxicity Test : This is a standardized in vitro assay to assess the phototoxic potential of a substance on a cellular level.[14][15]

    • Protocol :

      • Culture Balb/c 3T3 mouse fibroblasts in two separate 96-well plates.

      • Treat the cells with a range of concentrations of the test compound for a set period (e.g., 1 hour).

      • Expose one plate to a non-cytotoxic dose of UVA light, while the other plate is kept in the dark.

      • After incubation, assess cell viability using the neutral red uptake assay.

      • Compare the cytotoxicity between the irradiated and non-irradiated cells to determine the phototoxic potential.

In Vivo Models for Efficacy Assessment

For skin diseases, animal models such as murine models of psoriasis or induced depigmentation models can be used.

  • Psoriasis-like Skin Inflammation Model (e.g., Imiquimod-induced) :

    • Protocol :

      • Induce a psoriasis-like phenotype on the shaved back of mice by daily topical application of imiquimod cream.

      • Administer the test photosensitizer (e.g., (R)-Pabulenol) either topically or systemically.

      • After a defined period for drug distribution, expose the treated skin area to a specific dose of UVA radiation.

      • Repeat the treatment for a specified duration (e.g., several days).

      • Assess efficacy by scoring skin inflammation (erythema, scaling, thickness) and through histological analysis of skin biopsies.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy Models cluster_analysis Data Analysis and Comparison ROS ROS Assay NRU 3T3 NRU Phototoxicity Test ROS->NRU Initial Screening AnimalModel Disease Model (e.g., Psoriasis Mouse Model) NRU->AnimalModel If Promising Treatment Administer Compound + UVA Irradiation AnimalModel->Treatment Assessment Efficacy Assessment (Clinical Scoring, Histology) Treatment->Assessment Data Analyze Phototoxicity and Therapeutic Efficacy Assessment->Data Compare Compare to Psoralen Benchmark Data->Compare

General Experimental Workflow for Evaluating Photosensitizers.

Conclusion

While (R)-Pabulenol is structurally related to psoralen, there is currently no scientific evidence to support its efficacy or to detail its mechanism of action in photochemotherapy. Psoralen, particularly 8-MOP and 5-MOP, remains the gold standard for PUVA therapy, with a well-understood mechanism of action and extensive clinical data supporting its use. The experimental protocols outlined in this guide provide a clear framework for the future investigation of novel furocoumarins like (R)-Pabulenol. Such studies are essential to determine if these compounds can offer improved efficacy or a more favorable safety profile compared to the established psoralen derivatives. Researchers in drug development are encouraged to utilize these benchmark protocols to explore the potential of new photosensitizers.

References

A Comparative Analysis of the Cytotoxic Effects of (R)-Pabulenol, Imperatorin, and Xanthotoxin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the cytotoxic properties of (R)-Pabulenol, imperatorin, and xanthotoxin cannot be provided at this time due to a lack of available scientific data on the cytotoxicity of (R)-Pabulenol. While extensive research has been conducted on the cytotoxic effects of the furanocoumarins imperatorin and xanthotoxin against various cancer cell lines, similar studies on the specific stereoisomer (R)-Pabulenol are not present in the accessible scientific literature. This guide will therefore focus on presenting the available data for imperatorin and xanthotoxin, highlighting the need for further research into the potential bioactivity of (R)-Pabulenol.

Introduction to Furanocoumarins

Furanocoumarins are a class of organic chemical compounds produced by a variety of plants. They are known for their diverse pharmacological activities, including anticancer properties. Imperatorin and xanthotoxin are well-studied linear furanocoumarins that have demonstrated significant cytotoxic effects in numerous cancer cell lines. Their mechanisms of action often involve inducing apoptosis (programmed cell death), arresting the cell cycle, and modulating various signaling pathways. Pabulenol is another furanocoumarin, and while some studies have investigated its properties, specific data on the cytotoxicity of its (R)-enantiomer are scarce.

Cytotoxicity Data: Imperatorin vs. Xanthotoxin

Numerous studies have evaluated the cytotoxic activity of imperatorin and xanthotoxin against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes some of the reported IC50 values for imperatorin and xanthotoxin in various cancer cell lines. It is important to note that these values can vary depending on the specific cell line, experimental conditions, and assay used.

CompoundCancer Cell LineIC50 (µM)Reference
Imperatorin Human larynx cancer (RK33)67.8[1]
Human rhabdomyosarcoma (TE671)111.2[1]
Human promyelocytic leukemia (HL-60)Not specified, but induced apoptosis[2]
Various human cancer cell linesExhibited anti-proliferative activity[3]
Xanthotoxin Human larynx cancer (RK33)>200[1]
Human rhabdomyosarcoma (TE671)>200[1]
Neuroblastoma and colon cancer cellsInhibited growth[1]
Melanoma, hepatoma, and breast cancer cellsInhibited growth[1]

Note: The table presents a selection of available data and is not exhaustive.

Experimental Protocols for Cytotoxicity Assessment

The cytotoxic effects of imperatorin and xanthotoxin are typically evaluated using standard in vitro assays that measure cell viability and proliferation. The most common methods include the MTT and LDH assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds ((R)-Pabulenol, imperatorin, or xanthotoxin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

  • Formazan Solubilization: A solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

General Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Culture Supernatant Collection: After the incubation period, a sample of the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Colorimetric Measurement: The LDH-catalyzed conversion of lactate to pyruvate leads to the reduction of NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product. The absorbance is measured at a specific wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released.

Signaling Pathways in Furanocoumarin-Induced Cytotoxicity

Furanocoumarins, including imperatorin and xanthotoxin, exert their cytotoxic effects by modulating various intracellular signaling pathways that control cell survival, proliferation, and death. While the specific pathways affected can vary depending on the compound and the cancer cell type, some common mechanisms have been identified.

Furanocoumarins have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in these pathways include the activation of caspases, a family of proteases that execute apoptosis, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Furthermore, furanocoumarins can influence cell cycle progression, often causing arrest at specific checkpoints, which prevents cancer cells from dividing and proliferating. They have also been reported to modulate the activity of signaling molecules such as mitogen-activated protein kinases (MAPKs), Akt, and NF-κB, which are crucial regulators of cell fate.

Visualizing Experimental Workflow and Signaling Pathways

To illustrate the general processes involved in cytotoxicity testing and the signaling pathways affected by furanocoumarins, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_data_analysis Data Analysis start Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed treat Add Furanocoumarins ((R)-Pabulenol, Imperatorin, Xanthotoxin) seed->treat incubate Incubate for 24-72h treat->incubate assay_choice Assay Type incubate->assay_choice mtt MTT Assay assay_choice->mtt Metabolic Activity ldh LDH Assay assay_choice->ldh Membrane Integrity read Measure Absorbance mtt->read ldh->read calc Calculate IC50 Values read->calc end Results calc->end Compare Cytotoxicity

Caption: General workflow for assessing the cytotoxicity of furanocoumarins.

Furanocoumarin_Signaling cluster_pathways Intracellular Signaling Pathways cluster_cellular_effects Cellular Responses Furanocoumarins Imperatorin / Xanthotoxin MAPK MAPK Pathway (JNK, p38) Furanocoumarins->MAPK PI3K_Akt PI3K/Akt Pathway Furanocoumarins->PI3K_Akt NFkB NF-κB Pathway Furanocoumarins->NFkB CellCycleArrest Cell Cycle Arrest Furanocoumarins->CellCycleArrest Apoptosis Apoptosis Induction (Caspase Activation) MAPK->Apoptosis PI3K_Akt->Apoptosis Proliferation Inhibition of Proliferation NFkB->Proliferation inhibition Apoptosis->Proliferation inhibition CellCycleArrest->Proliferation inhibition

Caption: Key signaling pathways modulated by imperatorin and xanthotoxin.

Conclusion and Future Directions

While imperatorin and xanthotoxin have demonstrated clear cytotoxic effects against a variety of cancer cell lines through the modulation of key signaling pathways, a significant knowledge gap exists regarding the bioactivity of (R)-Pabulenol. The lack of available data prevents a direct and objective comparison of its cytotoxic potential with that of other furanocoumarins.

Future research should focus on isolating or synthesizing (R)-Pabulenol and evaluating its cytotoxic effects on a panel of human cancer cell lines. Such studies would be invaluable in determining its potential as a novel anticancer agent and would allow for a comprehensive comparative analysis with other well-characterized furanocoumarins like imperatorin and xanthotoxin. Understanding the structure-activity relationships within this class of compounds could lead to the development of more potent and selective anticancer drugs.

References

Confirming the Enantiomeric Purity of Synthetic (R)-Pabulenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric purity is a critical step in the development of chiral therapeutic agents. (R)-Pabulenol, a naturally occurring furanocoumarin, and its enantiomer may exhibit distinct biological activities, making the confirmation of enantiomeric excess (e.e.) in its synthetic form paramount. This guide provides a comparative overview of established analytical techniques for assessing the enantiomeric purity of synthetic (R)-Pabulenol, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods for Enantiomeric Purity Determination

The two most prevalent and reliable methods for determining the enantiomeric purity of chiral molecules like (R)-Pabulenol are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with the use of chiral solvating agents. Each method offers distinct advantages and is suited to different stages of research and development.

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Solvating Agents (CSA)
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.
Primary Output Chromatogram showing separated peaks for each enantiomer.¹H or ¹³C NMR spectrum with resolved signals for the enantiomers.
Quantitative Analysis Integration of peak areas in the chromatogram.Integration of the distinct NMR signals.
Sensitivity High, capable of detecting trace amounts of the minor enantiomer.Generally lower than HPLC, may be difficult to accurately quantify very high e.e. (>99%).
Sample Throughput Moderate to high, amenable to automation.High, rapid analysis once the optimal CSA and conditions are established.
Development Effort Requires screening of various chiral columns and mobile phases to achieve baseline separation.Involves screening of different chiral solvating agents and optimizing solvent and temperature.
Instrumentation Requires a dedicated HPLC system with a chiral column.Requires a standard NMR spectrometer.
Sample Recovery Non-destructive, sample can be collected after analysis.Non-destructive, sample is easily recovered.

Experimental Protocols

Representative Enantioselective Synthesis of a Chiral Furanocoumarin Alcohol

This protocol is based on the enantioselective synthesis of a chiral secondary alcohol on a furanocoumarin scaffold, a key structural feature of (R)-Pabulenol.

Reaction Scheme:

Materials:

  • Starting furanocoumarin ketone (e.g., Xanthotoxol)

  • Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the starting furanocoumarin ketone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the chiral reducing agent (0.1 eq) dropwise.

  • To this mixture, add a solution of borane dimethyl sulfide complex (1.5 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

  • Warm the mixture to room temperature and add saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the enantioenriched furanocoumarin alcohol.

Chiral HPLC Analysis

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H).

Mobile Phase and Conditions:

  • A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. The exact ratio needs to be optimized for baseline separation.

  • Flow rate: 0.5 - 1.0 mL/min.

  • Column temperature: 25 °C.

  • Detection wavelength: Determined by the UV absorbance maximum of Pabulenol.

Procedure:

  • Prepare a standard solution of the racemic Pabulenol and the synthesized (R)-Pabulenol in the mobile phase.

  • Inject the racemic standard to determine the retention times of both enantiomers and to confirm baseline separation.

  • Inject the synthesized (R)-Pabulenol sample.

  • Integrate the peak areas of the two enantiomers in the chromatogram of the synthetic sample.

  • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

NMR Spectroscopy with Chiral Solvating Agents

Materials:

  • Synthesized (R)-Pabulenol

  • Chiral solvating agent (CSA), for example, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent.

  • Deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • NMR tubes.

Procedure:

  • Prepare a solution of the synthesized (R)-Pabulenol in the chosen deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • To the same NMR tube, add a molar equivalent of the chiral solvating agent.

  • Acquire another ¹H NMR spectrum. The presence of the CSA should induce chemical shift differences (Δδ) between the signals of the two enantiomers.

  • Identify a well-resolved pair of signals corresponding to the same proton in the two enantiomers.

  • Integrate these two signals.

  • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Integral of major enantiomer's signal - Integral of minor enantiomer's signal) / (Integral of major enantiomer's signal + Integral of minor enantiomer's signal) ] x 100

Mandatory Visualization

Experimental Workflow for Enantiomeric Purity Determination

G cluster_synthesis Enantioselective Synthesis cluster_analysis Enantiomeric Purity Analysis start Start with Furanocoumarin Ketone synthesis Asymmetric Reduction with Chiral Catalyst start->synthesis purification Purification by Column Chromatography synthesis->purification product Synthetic (R)-Pabulenol purification->product hplc Chiral HPLC Analysis product->hplc nmr NMR with Chiral Solvating Agent product->nmr data_hplc Chromatogram (Peak Integration) hplc->data_hplc data_nmr NMR Spectrum (Signal Integration) nmr->data_nmr ee_calc Enantiomeric Excess Calculation data_hplc->ee_calc data_nmr->ee_calc end end ee_calc->end Confirmed Enantiomeric Purity

Caption: Workflow for synthesis and enantiomeric purity analysis.

Furanocoumarin Biosynthesis and Potential Signaling Pathway Modulation

Furanocoumarins, including Pabulenol, are biosynthesized from the phenylpropanoid pathway. Their biological effects are often attributed to their interaction with various cellular signaling pathways.[1][2] For instance, furanocoumarins have been shown to modulate pathways like NF-κB and MAPK, which are crucial in inflammation and cell proliferation.[1][2]

G cluster_biosynthesis Furanocoumarin Biosynthesis cluster_pathway Modulation of Signaling Pathways phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid coumarin Umbelliferone (Coumarin Core) cinnamic_acid->coumarin prenylation Prenylation coumarin->prenylation cyclization Cyclization & Oxidation prenylation->cyclization furanocoumarin Pabulenol (Furanocoumarin) cyclization->furanocoumarin receptor Cell Surface Receptor furanocoumarin->receptor Binds/Modulates mapk MAPK Pathway (e.g., ERK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb transcription Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription nfkb->transcription response Cellular Response (e.g., Anti-inflammatory) transcription->response

Caption: Furanocoumarin biosynthesis and signaling pathway modulation.

References

Cross-Validation of the Anti-Inflammatory Effects of Paeonol and Its Derivatives in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

While specific data on the anti-inflammatory effects of (R)-Pabulenol is limited in the current body of scientific literature, extensive research has been conducted on the structurally related compound, paeonol, and its various derivatives. Paeonol, a major phenolic component isolated from traditional Chinese herbal medicines, has demonstrated a range of biological activities, including significant anti-inflammatory properties.[1] This guide provides a comparative analysis of the anti-inflammatory effects of paeonol and its novel derivatives, with a focus on their cross-validation in different cell line models, particularly the widely used RAW264.7 macrophage cell line.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of paeonol and its derivatives has been primarily evaluated by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines. A common metric for this evaluation is the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production, a key inflammatory marker.

CompoundCell LineIC50 for NO Inhibition (μM)Key Findings
PaeonolRAW264.7>20 (14.74% inhibition at 20 μM)Parent compound with modest activity.[2][3]
Compound B12 (Paeonol Derivative)RAW264.72.14Significantly more potent than paeonol.[1][4]
Compound 11a (Paeonol Derivative)RAW264.76.96Showed 96.32% inhibitory activity at 20 μM.[2][3]
Compound b16 (Paeonol Derivative)RAW264.7Good activity at 2.5 μM (comparable to paeonol at 20 μM)Demonstrates enhanced potency through structural modification.[5]
Paeonol Metabolite M3RAW264.7Potently inhibited NO overproductionActive metabolite of paeonol.[6]
Paeonol Metabolite M11RAW264.7Potently inhibited NO overproductionActive metabolite of paeonol.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key experimental protocols employed in the cited studies for assessing the anti-inflammatory effects of paeonol and its derivatives.

Cell Culture and Treatment

RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of the test compounds (paeonol or its derivatives) for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Test)

The concentration of nitric oxide in the cell culture supernatant is measured using the Griess reagent. This assay is based on a diazotization reaction. Briefly, an equal volume of the cell supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance of the resulting chromophore is measured at a specific wavelength (typically 540 nm) using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The assays are performed according to the manufacturer's instructions.

Western Blot Analysis

To investigate the underlying molecular mechanisms, the expression and phosphorylation of key proteins in inflammatory signaling pathways are analyzed by Western blotting. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane. The membrane is then blocked and incubated with specific primary antibodies against proteins of interest (e.g., iNOS, COX-2, p-p38, p-JNK, IκBα), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Anti-inflammatory Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Data Collection cluster_3 Analysis Culture RAW264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with Paeonol Derivatives Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Griess NO Assay (Griess Test) Collect_Supernatant->Griess ELISA Cytokine ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA Western Western Blot (iNOS, COX-2, MAPK, NF-κB) Lyse_Cells->Western

Caption: General experimental workflow for screening the anti-inflammatory activity of compounds.

TLR4-Mediated Inflammatory Signaling Pathway

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IKK IKK TAK1->IKK Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p38->Inflammation JNK->Inflammation ERK->Inflammation IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammation Paeonol Paeonol & Derivatives Paeonol->TLR4 inhibit Paeonol->p38 inhibit Paeonol->JNK inhibit Paeonol->IKK inhibit

Caption: Inhibition of TLR4-mediated inflammatory pathways by paeonol and its derivatives.

TOPK-p38/JNK Signaling Pathway

G Inflammatory_Stimuli Inflammatory Stimuli TOPK TOPK Inflammatory_Stimuli->TOPK p38 p38 TOPK->p38 phosphorylates JNK JNK TOPK->JNK phosphorylates Downstream Downstream Proteins (MSK1, Histone H2AX) p38->Downstream phosphorylates JNK->Downstream phosphorylates Inflammation Pro-inflammatory Cytokine Biosynthesis (TNF-α, IL-1β, COX-2) Downstream->Inflammation Paeonol_B12 Paeonol Derivative B12 Paeonol_B12->TOPK inhibits

References

Safety Operating Guide

Navigating the Disposal of (R)-Pabulenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Pabulenol , a naturally occurring furanocoumarin, requires careful handling due to the potential hazards associated with its chemical class.[1][3] Psoralens are known to be bioactive and can have photosensitizing effects.[3] Therefore, waste (R)-Pabulenol should be treated as hazardous chemical waste.

Key Disposal Principles

The recommended procedure for the disposal of (R)-Pabulenol, based on guidelines for psoralens, is to engage a licensed professional waste disposal service.[3] It is imperative not to dispose of (R)-Pabulenol or its containers in general trash or down the drain. Contaminated materials, such as personal protective equipment (PPE) and labware, should also be treated as hazardous waste.

Quantitative Data Summary

As no specific quantitative data for the disposal of (R)-Pabulenol is available, the following table provides general guidelines for laboratory chemical waste, which should be applied to (R)-Pabulenol.

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral practice for psoralens[3]
Small Quantities (Solid) Collect in a designated, labeled, and sealed container for hazardous waste.Standard Laboratory Practice
Small Quantities (in Solution) Collect in a designated, labeled, and sealed container for liquid hazardous waste. Avoid mixing with incompatible solvents.Standard Laboratory Practice
Contaminated Labware Decontaminate if possible, or dispose of as solid hazardous waste.Standard Laboratory Practice
Empty Containers Triple rinse with a suitable solvent; collect the rinsate as hazardous liquid waste. The container may then be disposed of according to local regulations.[4]

Experimental Protocols for Waste Handling

There are no specific experimental protocols for the deactivation or neutralization of (R)-Pabulenol for disposal found in the reviewed literature. Therefore, the primary "protocol" is one of safe collection, segregation, and transfer to a certified hazardous waste management facility.

Step-by-Step Waste Handling Procedure:

  • Wear Appropriate PPE: At a minimum, a lab coat, safety goggles, and chemical-resistant gloves should be worn when handling (R)-Pabulenol waste.

  • Segregate Waste:

    • Solid Waste: Place pure (R)-Pabulenol, contaminated solids (e.g., weighing paper, contaminated gloves) into a clearly labeled, sealed, and chemically compatible container for solid hazardous waste.

    • Liquid Waste: Collect solutions containing (R)-Pabulenol in a designated, sealed, and labeled container for liquid hazardous waste. Ensure the container is compatible with the solvent used. Do not mix with other incompatible waste streams.

  • Labeling: Clearly label the waste container with "(R)-Pabulenol, Hazardous Waste" and any other required information as per your institution's and local regulations.

  • Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed professional hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of (R)-Pabulenol in a laboratory setting.

cluster_0 Waste Generation cluster_1 Immediate Handling & Segregation cluster_2 Containment cluster_3 Temporary Storage cluster_4 Final Disposal gen Generate (R)-Pabulenol Waste (Solid or Liquid) ppe Wear Appropriate PPE gen->ppe Safety First segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Solid Waste Container (Labeled & Sealed) segregate->solid_container Solid liquid_container Liquid Waste Container (Labeled & Sealed) segregate->liquid_container Liquid storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup Institutional Protocol dispose Professional Disposal pickup->dispose

Caption: Logical workflow for the proper disposal of (R)-Pabulenol.

By adhering to these guidelines, which are based on the best available information for the psoralen class of compounds, laboratory professionals can ensure the safe and compliant disposal of (R)-Pabulenol, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and environmental health guidelines for hazardous waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-Pabulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of (R)-Pabulenol, a furanocoumarin compound. Given the absence of a specific Safety Data Sheet (SDS) for (R)-Pabulenol, this guidance is based on the known hazards of the psoralen class of compounds, to which (R)-Pabulenol belongs. The primary and most critical hazard associated with psoralens is severe photosensitivity upon exposure to Ultraviolet A (UVA) radiation. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Health Effects

(R)-Pabulenol is classified within the furanocoumarin family, compounds known for their potent photosensitizing effects. The primary health risks stem from exposure to the compound in the presence of UVA light (sunlight or artificial sources), leading to phototoxicity.

Summary of Potential Health Hazards:

Hazard TypeDescription
Acute Toxicity (Oral) Based on the parent compound psoralen, it may be harmful if swallowed.[1]
Skin Irritation/Corrosion May cause skin irritation.[1] In the presence of UVA light, can cause severe sunburn-like reactions (phototoxic erythema), blistering, and edema.[2][3]
Serious Eye Damage/Irritation May cause serious eye irritation.[1] Psoralens make the eyes highly sensitive to UVA light, which can increase the long-term risk of cataracts.[3][4][5][6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1]
Carcinogenicity Long-term exposure to psoralens in combination with UVA (PUVA therapy) is associated with an increased risk of skin cancer.[2][4]
Organ Toxicity Some studies on therapeutic uses of psoralens have indicated a potential for liver problems.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling (R)-Pabulenol to prevent skin and eye contact. The most critical element is protection from UVA radiation after potential exposure.

Required PPE for Handling (R)-Pabulenol:

PPE CategorySpecificationRationale
Eye Protection UVA-blocking safety glasses or goggles. These must be worn at all times in the designated handling area.To protect the eyes from splashes of the chemical and to prevent photosensitization of the eyes.
Hand Protection Nitrile gloves. To prevent skin contact. Change gloves immediately if contaminated.
Body Protection Full-length laboratory coat. To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. To prevent inhalation of dust or aerosols.
Post-Handling Protection UVA-blocking sunglasses. CRITICAL: Must be worn outdoors and near windows for at least 24 hours after handling the compound to prevent accidental phototoxic reactions in the eyes.[6][8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling (R)-Pabulenol in a laboratory setting.

Preparation and Weighing
  • Designated Area: All handling of (R)-Pabulenol, especially the solid compound, must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.

  • Lighting: Work in an area with minimal UV light exposure. Avoid direct sunlight.

  • PPE: Don the required PPE as detailed in the table above before handling the compound.

  • Weighing: If weighing the solid, perform this task within the fume hood. Use a tared, sealed container to transport the compound to the experimental area.

Solution Preparation and Use
  • Solvent Addition: Add solvents to the solid (R)-Pabulenol within the fume hood.

  • Container: Use amber glass vials or containers wrapped in aluminum foil to protect the solution from light.[9]

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard warnings (e.g., "Photosensitizer," "Toxic").

  • Transport: When moving solutions, use a secondary container to mitigate spills.

Post-Handling Procedures
  • Decontamination of Work Area: Wipe down all surfaces in the fume hood and any other potentially contaminated areas with a suitable deactivating agent (see Section 4.1).

  • Glove Removal: Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them in the designated hazardous waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • 24-Hour Precautions: For at least 24 hours after handling (R)-Pabulenol, all personnel involved must:

    • Wear UVA-blocking sunglasses when outdoors or near windows.[6][8]

    • Keep skin covered with clothing to avoid accidental sun exposure.

Spill and Disposal Plan

Spill Decontamination

In the event of a spill, the primary goal is to contain the material and deactivate its photosensitizing properties.

  • Evacuate and Secure: Alert others in the area. If the spill is large or outside of a fume hood, evacuate the immediate area.

  • PPE: Don appropriate PPE, including double-gloving with nitrile gloves, a lab coat, and UVA-blocking safety glasses.

  • Containment:

    • Solid Spill: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent it from becoming airborne.

    • Liquid Spill: Cover the spill with an inert absorbent material.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: The photosensitizing properties of furanocoumarins can be reduced by oxidation or UV irradiation.[10]

    • Wipe the spill area with a 10% bleach solution, followed by a water rinse, and then a 70% ethanol rinse. Allow the area to dry completely.

    • Alternatively, after cleaning, the area can be exposed to a high-intensity UVA lamp, though the efficacy and byproducts of this method in a lab setting are not fully characterized.

  • Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal

All (R)-Pabulenol waste, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.

  • Segregation: Do not mix (R)-Pabulenol waste with other waste streams.

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed, and compatible container.

    • Liquid Waste: Collect in a labeled, leak-proof, and compatible container. Keep the container in secondary containment.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name "(R)-Pabulenol," and the associated hazards (e.g., "Photosensitizer," "Toxic").

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional and local regulations. Do not dispose of (R)-Pabulenol down the drain or in regular trash.

Visual Workflow Guides

The following diagrams illustrate the key operational workflows for handling and disposing of (R)-Pabulenol.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designated Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh prep_solution Prepare Solution in Hood weigh->prep_solution use_solution Conduct Experiment prep_solution->use_solution decontaminate Decontaminate Work Area use_solution->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands dispose_ppe->wash_hands uv_precautions Follow 24-hr UV Precautions wash_hands->uv_precautions

Caption: Standard Operating Procedure for Handling (R)-Pabulenol.

Disposal_Workflow cluster_collection Waste Collection cluster_containment Containment cluster_disposal Disposal solid_waste Solid Waste (e.g., contaminated gloves, wipes) solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (e.g., unused solutions) liquid_container Labeled, Sealed Liquid Waste Container in Secondary Containment liquid_waste->liquid_container disposal_service Licensed Hazardous Waste Disposal solid_container->disposal_service liquid_container->disposal_service

Caption: Waste Disposal Workflow for (R)-Pabulenol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.